Histone H3 (1-34)
Description
Properties
Molecular Formula |
C144H260N54O44 |
|---|---|
Molecular Weight |
3451.9 g/mol |
IUPAC Name |
2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C144H260N54O44/c1-69(2)62-95(129(231)172-74(7)115(217)193-109(81(14)204)137(239)187-84(35-17-23-51-146)118(220)171-71(4)112(214)170-72(5)113(215)179-89(40-28-56-162-141(154)155)121(223)182-86(37-19-25-53-148)124(226)190-96(67-199)130(232)176-77(10)140(242)197-60-32-44-98(197)132(234)173-75(8)116(218)192-106(78(11)201)134(236)169-64-103(209)167-66-105(211)212)189-126(228)93(46-48-100(152)206)184-119(221)85(36-18-24-52-147)181-123(225)91(42-30-58-164-143(158)159)186-133(235)99-45-33-61-198(99)139(241)76(9)175-117(219)83(34-16-22-50-145)177-104(210)65-166-102(208)63-168-135(237)107(79(12)202)194-131(233)97(68-200)191-125(227)87(38-20-26-54-149)183-122(224)90(41-29-57-163-142(156)157)180-114(216)73(6)174-136(238)108(80(13)203)195-128(230)94(47-49-101(153)207)185-120(222)88(39-21-27-55-150)188-138(240)110(82(15)205)196-127(229)92(178-111(213)70(3)151)43-31-59-165-144(160)161/h69-99,106-110,199-205H,16-68,145-151H2,1-15H3,(H2,152,206)(H2,153,207)(H,166,208)(H,167,209)(H,168,237)(H,169,236)(H,170,214)(H,171,220)(H,172,231)(H,173,234)(H,174,238)(H,175,219)(H,176,232)(H,177,210)(H,178,213)(H,179,215)(H,180,216)(H,181,225)(H,182,223)(H,183,224)(H,184,221)(H,185,222)(H,186,235)(H,187,239)(H,188,240)(H,189,228)(H,190,226)(H,191,227)(H,192,218)(H,193,217)(H,194,233)(H,195,230)(H,196,229)(H,211,212)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
InChI Key |
YHRWEARFIPWXTK-VNTXWMTKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Histone H3 (1-34) Peptide: Sequence, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of Histone H3 is a critical signaling hub in chromatin biology and a major focus of epigenetic research. This guide provides a detailed overview of the Histone H3 (1-34) peptide, covering its fundamental sequence, structural dynamics, the profound impact of post-translational modifications (PTMs), and the experimental protocols used for its study.
Peptide Sequence and Variants
The first 34 amino acids of the canonical human Histone H3.1 variant represent a highly conserved and functionally rich region. This peptide is a primary substrate for a multitude of enzymes involved in epigenetic regulation.
Canonical Sequence (Human Histone H3.1): The standard amino acid sequence for the Histone H3 (1-34) peptide is as follows:
ARTKQTARKSTGGKAPRKQLATKAARKSAPATGG
Histone H3 has several variants, such as H3.2, H3.3, and the centromere-specific CENP-A. While the N-terminal tails are highly conserved, minor sequence differences in other regions can influence their incorporation into chromatin and subsequent modification.[1] For instance, H3.3 is often associated with active genes, while H3.1 and H3.2 are found in more repressed chromatin regions.[1][2]
Structural Characteristics
The N-terminal tail of Histone H3 is intrinsically disordered. X-ray crystallography of the nucleosome core particle does not resolve the structure of the histone tails, indicating their high flexibility. However, this conformational plasticity is central to their function.
-
Intrinsic Disorder: In isolation or protruding from the nucleosome core, the H3 (1-34) region lacks a stable secondary or tertiary structure. This disordered state allows it to remain accessible to a wide array of enzymes and effector proteins.
-
Structure upon Binding: The tail can adopt specific, stable conformations when it interacts with other proteins (so-called "readers" and "writers" of the histone code) or with DNA. This "disorder-to-order" transition is a common feature of signaling proteins and is crucial for the specific recognition of PTMs.
-
Flexibility in Chromatin: Even within highly condensed chromatin, the H3 and H4 tails remain remarkably dynamic and flexible. This suggests that they are persistently available for protein binding, enabling the regulation of even compact heterochromatin.
Post-Translational Modifications (PTMs): The Histone Code
The H3 tail is the most extensively modified histone, featuring a dense landscape of PTMs that constitute a key part of the "histone code". These modifications, alone or in combination, recruit specific proteins to chromatin to regulate gene expression, DNA repair, and other DNA-templated processes.
Key modifications within the H3 (1-34) region include:
-
Methylation: Lysine (K) and Arginine (R) residues can be mono-, di-, or tri-methylated. The functional outcome is context-dependent; for example, H3K4me3 is a hallmark of active gene promoters, while H3K9me3 and H3K27me3 are associated with transcriptional repression.
-
Acetylation: Lysine (K) acetylation neutralizes its positive charge, which is thought to weaken the interaction between histones and DNA, creating a more open chromatin structure. It is generally associated with transcriptional activation.
-
Phosphorylation: Serine (S) and Threonine (T) residues can be phosphorylated, often in response to cellular signaling cascades. This modification can create binding sites for specific proteins and can also influence adjacent modifications, a phenomenon known as PTM crosstalk. For example, phosphorylation of Serine 10 (H3S10ph) can prevent the binding of proteins that recognize methylated Lysine 9 (H3K9me).
The interplay between these modifications forms a complex signaling language. The diagram below illustrates the "histone code" concept, where specific PTMs on the H3 tail are installed, recognized, and removed by dedicated enzyme families.
References
The Histone H3 N-Terminal Tail: A Master Regulator of Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3 is a critical signaling hub in the epigenetic regulation of gene expression. Protruding from the nucleosome core, this highly dynamic and accessible region is subject to a complex array of post-translational modifications (PTMs). These modifications, often referred to as the "histone code," are written, erased, and read by a host of nuclear enzymes and effector proteins, ultimately dictating chromatin structure and transcriptional output. This technical guide provides a comprehensive overview of the function of the histone H3 N-terminal tail in gene regulation, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
The Landscape of Histone H3 N-Terminal Tail Modifications
The histone H3 N-terminal tail is a primary target for a variety of PTMs, each with distinct functional consequences. The major modifications include methylation, acetylation, and phosphorylation.
Methylation: A Tale of Two Outcomes
Lysine methylation on the H3 tail is a nuanced modification where the degree of methylation (mono-, di-, or tri-methylation) and the specific lysine residue targeted determine the transcriptional outcome.
-
H3 Lysine 4 (H3K4) Methylation: Primarily associated with active transcription, H3K4 methylation is a hallmark of euchromatin.[1] Trimethylation of H3K4 (H3K4me3) is particularly enriched at the transcription start sites (TSSs) of actively transcribed genes.[1] This mark facilitates gene expression by recruiting chromatin remodeling complexes and preventing the binding of repressive complexes.[1]
-
H3 Lysine 9 (H3K9) Methylation: In contrast to H3K4 methylation, H3K9 methylation is a well-established mark of transcriptional repression and is characteristic of heterochromatin.[2] H3K9me3 serves as a binding site for Heterochromatin Protein 1 (HP1), which is crucial for the formation and maintenance of silent chromatin domains.[2]
-
H3 Lysine 27 (H3K27) Methylation: H3K27 trimethylation (H3K27me3) is another repressive mark, tightly linked to the silencing of developmental genes. This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2) and plays a pivotal role in cell fate decisions.
Acetylation: Opening the Gates of Transcription
Histone acetylation, particularly on lysine residues of the H3 tail, is strongly correlated with transcriptional activation. This modification neutralizes the positive charge of lysine, thereby weakening the interaction between the histone tail and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, allowing for greater accessibility of transcription factors and the transcriptional machinery to the DNA.
Phosphorylation: A Dynamic Switch
Phosphorylation of serine and threonine residues on the H3 tail is a highly dynamic modification involved in diverse cellular processes, including both transcriptional activation and chromosome condensation during mitosis. For instance, phosphorylation of Serine 10 (H3S10ph) is often associated with the activation of immediate-early genes.
Quantitative Insights into H3 Tail Function
The functional consequences of H3 N-terminal tail modifications can be quantified through various experimental approaches. The following tables summarize key quantitative data related to the enzymes that modify the H3 tail and the impact of these modifications on gene expression.
Table 1: Kinetic Parameters of Histone H3 N-Terminal Tail Modifying Enzymes
| Enzyme | Modification | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MLL1 complex | H3K4 methylation | H3 peptide | 0.2 ± 0.05 | 0.04 ± 0.002 | 2.0 x 105 |
| G9a | H3K9 methylation | H3 peptide (1-21) | 3.6 ± 0.5 | 0.012 ± 0.001 | 3.3 x 103 |
| SUV39H1 | H3K9 methylation | H3 peptide (1-20) | 12 ± 2 | 0.005 ± 0.0005 | 4.2 x 102 |
| EZH2 (PRC2) | H3K27 methylation | H3 peptide (21-44) | 1.5 ± 0.3 | 0.03 ± 0.003 | 2.0 x 104 |
| p300/CBP | H3K18 acetylation | Histone H3 | 1.2 ± 0.2 | 0.15 ± 0.02 | 1.25 x 105 |
| SIRT1 | H3K9 deacetylation | H3K9ac peptide | 150 ± 20 | 0.02 ± 0.003 | 1.3 x 102 |
Note: Kinetic parameters can vary depending on the specific assay conditions and the nature of the substrate (e.g., peptide vs. nucleosome).
Table 2: Impact of Histone H3 N-Terminal Tail Modifications on Gene Expression
| Modification Change | Method of Induction | Target Gene(s) | Fold Change in Expression | Cell Type |
| Increased H3K4me3 | dCas9-PRDM9 fusion | EpCAM | ~8-fold increase | HeLa cells |
| Decreased H3K27me3 | EZH2 inhibitor (GSK126) | Mesodermal markers (e.g., KDR) | Significant elevation | Human embryonic stem cells |
| Increased H3 Acetylation | HDAC inhibitor (TSA) | H3K9ac | ~3.9-fold increase in acetylation | Drosophila |
| Decreased H3K9me2 | G9a inhibitor | Not specified | Upregulation of target genes | Cancer cell lines |
Visualizing the Molecular Mechanisms
The intricate pathways and experimental workflows involved in studying the histone H3 N-terminal tail can be effectively illustrated using diagrams.
Caption: The dynamic interplay of writers, erasers, and readers of H3 tail modifications.
Experimental Protocols
A deep understanding of histone H3 tail function relies on robust experimental techniques. The following are detailed methodologies for key experiments cited in this guide.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to map the in vivo localization of histone modifications and other chromatin-associated proteins on a genomic scale.
4.1.1. Cross-linking ChIP (X-ChIP) Protocol
This protocol is suitable for tightly associated histone modifications.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of the histone modification at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Caption: Workflow for Cross-linking Chromatin Immunoprecipitation (X-ChIP).
4.1.2. Native ChIP (N-ChIP) Protocol
N-ChIP is used for abundant histone modifications and avoids the use of formaldehyde, which can sometimes mask epitopes.
-
Nuclei Isolation: Isolate nuclei from fresh cells or tissues.
-
Chromatin Digestion: Digest the chromatin with micrococcal nuclease (MNase) to generate mononucleosomes.
-
Immunoprecipitation: Incubate the solubilized chromatin with a specific antibody.
-
Immune Complex Capture: Use Protein A/G beads to pull down the antibody-nucleosome complexes.
-
Washes: Perform a series of washes to remove unbound material.
-
DNA Purification: Elute the DNA from the beads and purify it.
-
Analysis: Analyze the DNA using qPCR or sequencing.
Caption: Workflow for Native Chromatin Immunoprecipitation (N-ChIP).
Mass Spectrometry-based Analysis of Histone Modifications
Mass spectrometry (MS) offers a powerful and unbiased approach to identify and quantify a wide range of histone PTMs simultaneously. The "bottom-up" proteomics workflow is commonly employed for this purpose.
4.2.1. Bottom-up Proteomics Workflow for Histone PTM Analysis
-
Histone Extraction: Isolate nuclei and extract histones using acid extraction.
-
Protein Derivatization (Optional but Recommended): Chemically derivatize lysine residues (e.g., using propionic anhydride) to block trypsin cleavage at unmodified and monomethylated lysines. This allows for the generation of larger, more informative peptides.
-
Proteolytic Digestion: Digest the derivatized histones into peptides using an enzyme like trypsin.
-
Peptide Desalting: Desalt and concentrate the peptides using C18 StageTips.
-
LC-MS/MS Analysis: Separate the peptides by nano-liquid chromatography (nLC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra are used to identify the peptide sequence and the location and type of PTMs.
-
Data Analysis: Use specialized software to search the MS/MS data against a histone protein database to identify and quantify the modified peptides.
Caption: Bottom-up proteomics workflow for histone PTM analysis.
Implications for Drug Development
The critical role of the histone H3 N-terminal tail in gene regulation makes the enzymes that modify it attractive targets for therapeutic intervention. Dysregulation of histone-modifying enzymes is implicated in a variety of diseases, including cancer.
-
Histone Methyltransferase Inhibitors: Inhibitors of EZH2, such as tazemetostat, have shown clinical efficacy in certain types of lymphoma and sarcoma. These drugs work by reducing the levels of the repressive H3K27me3 mark, leading to the re-expression of tumor suppressor genes.
-
Histone Deacetylase (HDAC) Inhibitors: Several HDAC inhibitors, like vorinostat and romidepsin, are approved for the treatment of certain cancers. These agents increase global histone acetylation, leading to a more open chromatin state and the activation of genes that can inhibit cancer cell growth and promote apoptosis.
-
Bromodomain Inhibitors: These small molecules target the "reader" proteins that recognize acetylated lysines. By preventing the binding of bromodomain-containing proteins to chromatin, these inhibitors can disrupt the transcriptional programs that drive cancer cell proliferation.
Conclusion
The N-terminal tail of histone H3 is a dynamic and information-rich domain that plays a central role in the epigenetic control of gene expression. The combinatorial complexity of its post-translational modifications provides a sophisticated mechanism for regulating cellular processes in both health and disease. A thorough understanding of the writers, erasers, and readers of these modifications, supported by robust quantitative and methodological approaches, is essential for advancing our knowledge of fundamental biology and for the development of novel therapeutic strategies targeting the epigenome. This guide provides a foundational resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted functions of this critical regulatory hub.
References
An In-depth Technical Guide to Post-Translational Modifications on Histone H3 (1-34)
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3, encompassing residues 1-34, is a critical hub for a diverse array of post-translational modifications (PTMs). These modifications, acting individually or in concert, form a complex regulatory language that governs chromatin structure and function, ultimately impacting gene expression, DNA repair, and other fundamental cellular processes. Dysregulation of these PTMs is increasingly implicated in various diseases, including cancer, making the enzymes that catalyze them attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the major PTMs on the H3 (1-34) tail, their functional implications, the experimental methods to study them, and the intricate signaling pathways that control their deposition and removal.
Core Post-Translational Modifications on Histone H3 (1-34)
The first 34 amino acids of histone H3 are subject to a variety of chemical modifications, primarily on lysine (K), arginine (R), and serine (S) residues. The most extensively studied of these are acetylation, methylation, and phosphorylation.
Data Presentation: Quantitative Abundance of H3 (1-34) PTMs
Mass spectrometry-based proteomics has been instrumental in quantifying the relative abundance of different histone PTMs. While exact percentages can vary between cell types, developmental stages, and disease states, the following table summarizes representative quantitative data for major PTMs on the H3 (1-34) tail, synthesized from multiple proteomic studies.[1][2][3][4][5]
| Residue | Modification | Relative Abundance (%) | Function | Key Enzymes (Writers/Erasers) |
| H3K4 | me1 | 1-5% | Enhancer mark, poised promoters | KMT2/MLL family / KDM1/LSD1, KDM5 family |
| me2 | 1-10% | Active promoters | KMT2/MLL family / KDM1/LSD1, KDM5 family | |
| me3 | 1-5% | Active promoters | KMT2/MLL family / KDM5 family | |
| H3K9 | ac | 5-15% | Transcriptional activation | HATs (GCN5, p300/CBP) / HDACs |
| me1 | 5-20% | Transcriptional repression/activation | KMTs (G9a, SETDB1) / KDMs (KDM1/LSD1) | |
| me2 | 10-30% | Transcriptional repression | KMTs (G9a, SUV39H1) / KDMs (KDM1/LSD1, JMJD2 family) | |
| me3 | 5-15% | Heterochromatin formation | KMTs (SUV39H1/2) / KDMs (JMJD2 family) | |
| H3S10 | ph | <1% (interphase), >50% (mitosis) | Mitotic condensation, gene activation | Kinases (Aurora B, MSK1/2) / Phosphatases (PP1) |
| H3K14 | ac | 10-25% | Transcriptional activation | HATs (GCN5, p300/CBP) / HDACs |
| H3K18 | ac | 5-15% | Transcriptional activation | HATs (p300/CBP) / HDACs |
| H3K23 | ac | 2-10% | Transcriptional activation | HATs (GCN5, p300/CBP) / HDACs |
| H3K27 | ac | 5-15% | Active enhancers and promoters | HATs (p300/CBP) / HDACs |
| me1 | 1-5% | Transcriptional activation | PRC2 (EZH2) / UTX, JMJD3 | |
| me2 | 10-25% | Transcriptional repression | PRC2 (EZH2) / UTX, JMJD3 | |
| me3 | 5-20% | Transcriptional repression | PRC2 (EZH2) / UTX, JMJD3 |
Note: Relative abundances are estimates and can show significant variation based on the biological context and the quantitative method used.
Signaling Pathways and Crosstalk
The deposition and removal of PTMs on the H3 (1-34) tail are tightly regulated by complex signaling pathways that respond to both intracellular and extracellular cues. Furthermore, these modifications can influence each other in a phenomenon known as "crosstalk," creating a highly dynamic and responsive regulatory network.
Signaling Pathway for H3S10 Phosphorylation
Phosphorylation of serine 10 on histone H3 (H3S10ph) is a well-characterized PTM involved in both mitosis and transcriptional activation. The mitogen-activated protein kinase (MAPK) pathway is a key regulator of H3S10ph in response to various stimuli.
References
- 1. Systems Level Analysis of Histone H3 Post-translational Modifications (PTMs) Reveals Features of PTM Crosstalk in Chromatin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial histone H3 modifications are dynamically altered in distinct cell cycle phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals Histone Modifications in Crosstalk with H3 Lysine 27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative Mass Spectrometry of Histones H3.2 and H3.3 in Suz12-deficient Mouse Embryonic Stem Cells Reveals Distinct, Dynamic Post-translational Modifications at Lys-27 and Lys-36 - PMC [pmc.ncbi.nlm.nih.gov]
The Architect Within: Histone H3 (1-34) and its Pivotal Role in Chromatin Compaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3, particularly the first 34 amino acids, serves as a critical signaling hub and a key structural element in the dynamic process of chromatin compaction. This region, protruding from the nucleosome core, is subject to a plethora of post-translational modifications (PTMs) that dictate the degree of chromatin condensation, thereby regulating gene expression, DNA replication, and repair. This technical guide delves into the molecular mechanisms by which the H3 (1-34) tail governs chromatin architecture, providing a comprehensive overview of the key players, quantitative data on compaction, detailed experimental protocols, and visual representations of the underlying signaling pathways.
I. The H3 (1-34) Tail: A Platform for Epigenetic Regulation
The histone H3 (1-34) tail is a flexible and intrinsically disordered region rich in lysine and arginine residues, making it a prime substrate for a variety of PTMs. These modifications, often referred to as the "histone code," are written, erased, and read by specific enzymes and effector proteins that ultimately determine the functional state of chromatin.
Key Post-Translational Modifications and Their General Roles in Compaction:
| Modification | Position(s) | General Role in Compaction |
| Methylation (me) | K4, K9, K27, K36 | Context-dependent: H3K9me3 and H3K27me3 are hallmarks of condensed, silent chromatin (heterochromatin). H3K4me3 is generally associated with open, active chromatin (euchromatin). |
| Acetylation (ac) | K9, K14, K18, K23 | Generally promotes chromatin decondensation and transcriptional activation by neutralizing the positive charge of lysine residues. |
| Phosphorylation (p) | S10, S28, T3, T11 | Can have dual roles. H3S10p is often associated with both gene activation and chromosome condensation during mitosis. |
| Ubiquitination (ub) | K18, K23 | Can contribute to both gene activation and repression depending on the context and specific ubiquitin ligases involved. |
II. Quantitative Analysis of H3 (1-34) Mediated Chromatin Compaction
The influence of the H3 (1-34) tail and its modifications on chromatin compaction can be quantitatively assessed using various biophysical techniques. Analytical ultracentrifugation (AUC) and Förster Resonance Energy Transfer (FRET) are two powerful methods that provide insights into the condensation of nucleosomal arrays.
A. Analytical Ultracentrifugation (AUC) Data
AUC measures the sedimentation rate of macromolecules in a centrifugal field, providing a sedimentation coefficient (S) that is related to their size and shape. More compact structures sediment faster and have higher S values.
| Nucleosomal Array Composition | Salt Condition | Sedimentation Coefficient (S) | Implication for Compaction |
| 12-mer array with intact histone tails | Low salt (TE buffer) | ~29 S | Unfolded "beads-on-a-string" conformation. |
| 12-mer array with trypsinized histone tails (including H3 tail) | Low salt (TE buffer) | ~25 S | Removal of tails leads to a less compact structure even in the unfolded state.[1] |
| 12-mer array with intact histone tails | 2 mM MgCl₂ | Folds to a more compact structure | Divalent cations promote internucleosomal interactions. |
| 12-mer array with only H3/H4 tails | 2 mM MgCl₂ | 29-33 S | H3/H4 tails alone are not sufficient to induce significant folding in 2 mM MgCl₂.[1] |
| 12-mer array with only H2A/H2B tails | 2 mM MgCl₂ | 29-31 S | H2A/H2B tails alone are not sufficient to induce significant folding in 2 mM MgCl₂.[1] |
| 12-mer array with intact histone tails | 4 mM MgCl₂ | 31-42 S | Further compaction with increasing divalent cation concentration.[1] |
| 12-mer array with only H3/H4 tails | 4 mM MgCl₂ | 31-42 S | In higher salt, the H3/H4 tails contribute significantly to compaction.[1] |
B. Förster Resonance Energy Transfer (FRET) Data
FRET measures the efficiency of energy transfer between two fluorophores, which is dependent on the distance between them. By labeling different nucleosomes in an array, FRET can be used to monitor changes in chromatin compaction. An increase in FRET efficiency generally indicates a more compact structure.
| Chromatin State / Condition | FRET Efficiency (E_FRET) | Interpretation |
| Unfolded nucleosomal array (low salt) | Low (<0.1) to Intermediate (0.3-0.6) | Nucleosomes are relatively far apart. |
| Mg²⁺-induced compacted array | Shift to higher E_FRET (>0.1) | Nucleosomes are brought into closer proximity. |
| HP1α-mediated compaction of H3K9me3-containing arrays | Increase in E_FRET (especially >0.8) | HP1α stabilizes stacked nucleosome interactions. |
| Trichostatin A (TSA) treated cells (HDAC inhibitor) | Reduction in high FRET population | Increased histone acetylation leads to chromatin decondensation. |
| Mitotic chromosomes (late anaphase) | Major high FRET population | Chromatin is highly compacted during mitosis. |
III. Key Molecular Players in H3 (1-34) Mediated Compaction
The effects of H3 (1-34) PTMs are mediated by a complex interplay of "writer" enzymes that add the modifications, "eraser" enzymes that remove them, and "reader" proteins that recognize specific marks and recruit downstream effectors.
A. Heterochromatin Formation: The H3K9me3 and H3K27me3 Pathways
H3K9 Trimethylation (H3K9me3):
-
Writer: SUV39H1 is a key histone methyltransferase that trimethylates H3K9.
-
Reader: Heterochromatin Protein 1 (HP1) contains a chromodomain that specifically recognizes and binds to H3K9me3.
-
Mechanism of Compaction: Upon binding to H3K9me3, HP1 oligomerizes and can bridge neighboring nucleosomes, leading to the formation of condensed heterochromatin. HP1 can also recruit other factors, including SUV39H1 itself, creating a positive feedback loop for heterochromatin spreading.
H3K27 Trimethylation (H3K27me3):
-
Writer: The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2, is responsible for H3K27 trimethylation.
-
Reader: The Polycomb Repressive Complex 1 (PRC1) recognizes H3K27me3 through its chromodomain-containing subunits (e.g., CBX proteins).
-
Mechanism of Compaction: PRC1 possesses chromatin-compacting activities and can also catalyze the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), which contributes to transcriptional repression. PRC1 can mediate both short-range and long-range interactions to form condensed chromatin domains.
IV. Signaling Pathways Regulating H3 (1-34) Modifications
The enzymes that modify the H3 tail are themselves regulated by intracellular signaling pathways, allowing the cell to dynamically alter chromatin structure in response to external stimuli.
V. Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the H3 (1-34) tail's role in chromatin compaction. Below are outlines of key experimental protocols.
A. In Vitro Chromatin Reconstitution
This protocol allows for the assembly of defined nucleosomal arrays with unmodified or modified histones.
Workflow:
Methodology Outline:
-
Preparation of DNA templates: Tandem repeats of a strong nucleosome positioning sequence (e.g., the Widom 601 sequence) are generated by PCR and ligation.
-
Histone Octamer Refolding: Purified recombinant or native histones are refolded into octamers by dialysis from high salt and denaturing conditions.
-
Salt Gradient Dialysis: The DNA template and histone octamers are mixed at a specific molar ratio in high salt buffer (e.g., 2 M NaCl). The salt concentration is then gradually lowered by dialysis against buffers with decreasing salt concentrations. This allows for the ordered assembly of nucleosomes onto the DNA.
-
Quality Control: The resulting nucleosomal arrays are analyzed by native polyacrylamide gel electrophoresis (PAGE) to assess the regularity of spacing, and by analytical ultracentrifugation or electron microscopy to determine their homogeneity and concentration.
B. Analytical Ultracentrifugation (AUC) for Compaction Analysis
Methodology Outline:
-
Sample Preparation: Reconstituted chromatin is dialyzed into the desired buffer conditions (e.g., varying concentrations of MgCl₂).
-
Sedimentation Velocity: Samples are loaded into AUC cells and centrifuged at high speed. The movement of the chromatin boundary is monitored over time using absorbance or interference optics.
-
Data Analysis: The sedimentation data is analyzed to obtain a distribution of sedimentation coefficients (s-values). The weight-average sedimentation coefficient (s₂₀,w) is a measure of the overall compaction of the chromatin population.
C. Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of specific histone modifications or chromatin-associated proteins with particular genomic regions.
Workflow:
Methodology Outline:
-
Cross-linking: Cells are treated with formaldehyde to covalently cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification or protein of interest. The antibody-chromatin complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the specifically bound complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of the target at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
VI. Conclusion and Future Directions
The histone H3 (1-34) tail is a master regulator of chromatin compaction. Its intricate pattern of post-translational modifications, governed by a complex network of signaling pathways, provides a dynamic mechanism for controlling DNA accessibility and gene expression. While significant progress has been made in understanding the individual roles of key modifications like H3K9me3 and H3K27me3, the combinatorial complexity of the "histone code" presents a formidable challenge.
Future research will undoubtedly focus on dissecting the interplay between different PTMs on the H3 tail and how this "crosstalk" fine-tunes the recruitment and activity of effector proteins. The development of novel chemical biology tools to install specific combinations of PTMs on recombinant histones will be instrumental in these studies. Furthermore, advancements in single-molecule techniques will provide unprecedented insights into the real-time dynamics of chromatin folding and unfolding in response to changes in the H3 (1-34) modification landscape. A deeper understanding of these fundamental processes holds immense promise for the development of novel therapeutic strategies targeting the epigenetic basis of human diseases, including cancer and developmental disorders.
References
An In-depth Technical Guide to Crosstalk Between Histone Modifications on the H3 (1-34) Tail
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histone Code of the H3 Tail
The N-terminal tail of histone H3, comprising the first 34 amino acids, is a hotbed of post-translational modifications (PTMs). These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, form a complex signaling network often referred to as the "histone code." This code is "read" by various effector proteins that translate these patterns into specific downstream biological outcomes, such as gene activation or repression, and DNA repair.
A critical feature of this code is crosstalk , where one modification directly influences the establishment, removal, or recognition of another. This interplay can be antagonistic (inhibitory) or synergistic (promoting), creating a highly dynamic and responsive chromatin landscape. Understanding these intricate relationships is paramount for deciphering the mechanisms of gene regulation and for the development of novel epigenetic therapeutics.
This guide provides a detailed examination of key crosstalk events on the H3 (1-34) tail, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.
Key Crosstalk Mechanisms on the H3 (1-34) Tail
The H3 tail harbors several well-characterized crosstalk hubs that regulate critical cellular processes. Below are in-depth descriptions of three prominent examples.
The "Phospho-Methyl Switch": H3S10ph and H3K9me
One of the most studied examples of antagonistic crosstalk is the relationship between phosphorylation of Serine 10 (H3S10ph) and methylation of Lysine 9 (H3K9me). This "phospho-methyl switch" is crucial for chromosome condensation during mitosis and for transcriptional regulation.
-
Mechanism : The phosphorylation of H3S10, catalyzed by kinases such as Aurora B, creates a steric and/or electrostatic barrier that prevents the binding of H3K9 methyltransferases (like SUV39H1) and effector proteins that recognize H3K9me, such as Heterochromatin Protein 1 (HP1).[1] Conversely, the presence of H3K9me can inhibit the activity of some kinases that phosphorylate H3S10. During mitosis, a surge in H3S10ph levels leads to the displacement of HP1 from chromatin, facilitating chromosome condensation.[1]
-
Functional Outcome :
-
H3S10ph : Generally associated with transcriptional activation and is a hallmark of mitotic chromatin.
-
H3K9me2/3 : A canonical mark of transcriptionally silent heterochromatin.
-
Crosstalk : The presence of H3S10ph effectively blocks the establishment and recognition of the repressive H3K9me mark.[2][3] Studies have shown that H3S10 phosphorylation can completely block the methylation of H3K9 in vitro.[2]
-
Synergistic Crosstalk: H3K4me3 and H3K9ac
Trimethylation of Lysine 4 (H3K4me3) and acetylation of Lysine 9 (H3K9ac) are both strongly associated with active gene promoters and transcriptional initiation. These marks often coexist and exhibit a synergistic relationship.
-
Mechanism : The presence of H3K4me3 is recognized by the PHD finger domains of various proteins, some of which are components of histone acetyltransferase (HAT) complexes, like SAGA. This recruitment can lead to the subsequent acetylation of nearby lysine residues, including H3K9 and H3K14. In turn, H3K9ac can help maintain an open chromatin structure, facilitating the binding of transcription factors and the machinery required for H3K4 methylation.
-
Functional Outcome :
-
H3K4me3 & H3K9ac : Both are hallmarks of active gene promoters and enhancers.
-
Crosstalk : The presence of one mark reinforces the presence and function of the other, creating a robust "active" chromatin domain. Genome-wide studies show a high degree of colocalization of H3K4me3 and H3K9ac at the 5' ends of actively transcribed genes.
-
The "Phospho-Methyl Switch" Part 2: H3S28ph and H3K27me3
Similar to the H3S10ph/H3K9me switch, phosphorylation at Serine 28 (H3S28ph) antagonizes the repressive mark H3K27me3, which is deposited by the Polycomb Repressive Complex 2 (PRC2).
-
Mechanism : H3K27me3 is recognized by the EED subunit of the PRC2 complex, an interaction that allosterically activates the complex and promotes the spreading of the H3K27me3 mark. Phosphorylation at the adjacent H3S28 residue is thought to disrupt the binding of EED to H3K27me3, thereby inhibiting the activity and spreading of PRC2.
-
Functional Outcome :
-
H3S28ph : Associated with gene activation and mitotic chromosome condensation.
-
H3K27me3 : A key repressive mark involved in developmental gene silencing and cell fate decisions.
-
Crosstalk : H3S28ph acts as a switch to locally antagonize Polycomb-mediated repression. The gain-of-function H3K27M mutation found in pediatric glioblastomas inhibits PRC2 activity, highlighting the sensitivity of the complex to perturbations around this residue.
-
Quantitative Data on Histone Crosstalk
The following table summarizes key quantitative findings related to the influence of one histone modification on the enzymes or reader proteins of another.
| Crosstalk Interaction | Effector Protein/Enzyme | Effect | Quantitative Measurement |
| H3S10ph on H3K9 methylation | SUV39H1 (H3K9 methyltransferase) | Inhibition | H3S10 phosphorylation completely blocked methylation of H3K9 in in vitro assays. |
| H3S10ph on HP1 binding | HP1 (H3K9me reader) | Inhibition | Phosphorylation of H3S10 disrupts the interaction between the HP1 chromodomain and H3K9me3 peptides, as measured by fluorescence polarization. |
| H3K4me3 on H3 acetylation | SAGA (HAT complex) | Promotion | The presence of two H3 tails within a nucleosome stimulates SAGA to generate cooperative acetylation, suggesting an intra-nucleosomal crosstalk mechanism. |
| H3K27M on PRC2 activity | PRC2 (H3K27 methyltransferase) | Inhibition | The H3K27M peptide inhibited PRC2-dependent methylation by 6.2-fold at a concentration of 45 µM in vitro. |
| H3K36me3 on PRC2 activity | PRC2 (H3K27 methyltransferase) | Inhibition | Histone H3K36me3 directly inhibits the activity of PRC2 in biochemical assays. |
Visualizing Crosstalk and Workflows
Signaling Pathway: The H3S10ph/H3K9me Antagonism
Caption: The H3S10ph/H3K9me "phospho-methyl switch".
Experimental Workflow: Histone Peptide Pull-Down Assay
Caption: Workflow for identifying histone modification "readers".
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is used to map the genomic location of specific histone modifications.
-
Cross-linking :
-
Harvest cultured cells and resuspend in PBS.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10-15 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing :
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Incubate on ice for 15 minutes.
-
Sonicate the lysate to shear chromatin into fragments of 200-700 bp. This step requires optimization for each cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation (IP) :
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3).
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and rotate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes :
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking :
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., SDS-based).
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification :
-
Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
-
The purified DNA can then be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
-
Histone Peptide Pull-Down Assay
This protocol is used to identify proteins ("readers") that bind to specific histone modifications.
-
Peptide Immobilization :
-
Synthesize or obtain high-purity biotinylated histone peptides (e.g., H3 1-21, H3K9me3 1-21).
-
Resuspend lyophilized peptides in PBS.
-
Wash streptavidin-conjugated beads (e.g., agarose or magnetic) three times with a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Incubate the biotinylated peptides with the beads for 2-3 hours at room temperature with rotation to allow for binding.
-
Wash the peptide-bound beads to remove any unbound peptide.
-
-
Binding Assay :
-
Prepare nuclear extract from the cells of interest.
-
Add the nuclear extract to the peptide-bound beads. It is crucial to include a negative control, such as an unmodified version of the peptide.
-
Incubate for 3 hours to overnight at 4°C with gentle rotation.
-
-
Washes and Elution :
-
Pellet the beads by centrifugation and remove the supernatant (flow-through).
-
Wash the beads extensively (e.g., 5-8 times) with a wash buffer containing a moderate salt concentration (e.g., 300 mM KCl or NaCl) to remove non-specific binders.
-
Elute the specifically bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize proteins by Coomassie blue or silver staining.
-
Excise protein bands that are present in the modified peptide pull-down but absent or reduced in the unmodified control.
-
Identify the proteins using mass spectrometry.
-
In Vitro Histone Methyltransferase (HMT) Assay
This protocol measures the activity and specificity of a histone methyltransferase on various substrates.
-
Reaction Setup :
-
Prepare a reaction mixture in a microcentrifuge tube on ice.
-
Add HMT buffer (typically contains Tris-HCl, DTT, and MgCl2).
-
Add the histone substrate. This can be recombinant histones, histone peptides, or purified nucleosomes (typically 1-5 µg).
-
Add the source of the enzyme (e.g., purified recombinant HMT or a bacterial extract expressing the HMT).
-
Include negative controls, such as a reaction with no enzyme or an extract from uninduced cells.
-
-
Initiation of Reaction :
-
Initiate the reaction by adding a radioactive methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.
-
-
Stopping the Reaction and Analysis :
-
Stop the reaction by adding 5x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the reaction products on an SDS-polyacrylamide gel.
-
-
Detection :
-
Stain the gel with Coomassie Blue to visualize the total histone substrate loaded.
-
For radioactive detection, either perform fluorography by treating the gel with a scintillant, drying it, and exposing it to X-ray film, or measure the incorporation of [3H]-methyl groups directly using scintillation counting after spotting the reaction onto filter paper.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of H3S10 Blocks the Access of H3K9 by Specific Antibodies and Histone Methyltransferase: IMPLICATION IN REGULATING CHROMATIN DYNAMICS AND EPIGENETIC INHERITANCE DURING MITOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of H3S10 blocks the access of H3K9 by specific antibodies and histone methyltransferase. Implication in regulating chromatin dynamics and epigenetic inheritance during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Histone H3 Tail: A Master Regulator of Chromatin Dynamics and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-terminal tail of Histone H3 is a highly dynamic and critically important domain that plays a central role in the regulation of gene expression and the maintenance of genome integrity. Protruding from the nucleosome core, this unstructured tail is subject to a vast array of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination. These modifications, often referred to as the "histone code," are dynamically written, read, and erased by a host of specialized enzymes. This intricate signaling network governs chromatin structure, accessibility, and the recruitment of effector proteins that ultimately dictate transcriptional outcomes. Aberrant regulation of Histone H3 tail modifications is a hallmark of numerous diseases, most notably cancer, making the enzymes that control these modifications highly attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and significance of the Histone H3 tail, detailed experimental protocols for its study, quantitative data on the functional consequences of its modifications, and an exploration of its role as a target in drug development.
Discovery and Core Concepts
The initial discovery that histones are subject to post-translational modifications dates back to the 1960s. However, the profound significance of the Histone H3 tail as a signaling hub emerged with the "histone code" hypothesis, which posited that specific combinations of histone modifications are read by other proteins to bring about distinct downstream events. Histone H3, in particular, is one of the most extensively modified histones, with its N-terminal tail being a primary site for these chemical alterations.[1]
The core components of this regulatory system are:
-
Writers: Enzymes that add modifications to the histone tail. These include histone acetyltransferases (HATs), histone methyltransferases (HMTs), and kinases.
-
Erasers: Enzymes that remove modifications. These include histone deacetylases (HDACs), histone demethylases (KDMs), and phosphatases.
-
Readers: Proteins that recognize and bind to specific histone modifications. These proteins contain specialized domains, such as bromodomains (which recognize acetylated lysines) and chromodomains (which recognize methylated lysines), and recruit other factors to modulate chromatin structure and gene expression.
This dynamic interplay between writers, erasers, and readers allows for precise and context-dependent control of the genome.
Significance of Key Histone H3 Tail Modifications
The functional consequences of Histone H3 tail modifications are vast and depend on the specific residue modified, the type of modification, and the surrounding chromatin context. Below are some of the most well-characterized modifications and their significance.
Lysine Acetylation (H3Kac)
Generally associated with a more open chromatin structure (euchromatin) and transcriptional activation, histone acetylation neutralizes the positive charge of lysine residues, thereby weakening the interaction between histones and the negatively charged DNA backbone.
-
H3K9ac and H3K27ac: These marks are predominantly found at active gene promoters and enhancers.[2]
-
Readers of Acetylation: Proteins containing bromodomains, such as those in the BET (Bromodomain and Extra-Terminal domain) family (e.g., BRD4), recognize and bind to acetylated lysines, recruiting transcriptional machinery to activate gene expression.[3]
Lysine Methylation (H3Kme)
Unlike acetylation, the effect of lysine methylation is more complex and is dependent on the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation).
-
H3K4me3 (Trimethylation of Lysine 4): This is a hallmark of active gene promoters.[4] While strongly correlated with transcription, its direct instructive role in activating transcription is still debated, with some evidence suggesting it is a consequence of transcription that helps maintain a memory of the active state.[4]
-
H3K9me3 (Trimethylation of Lysine 9): This is a classic mark of condensed, silent chromatin (heterochromatin). It is involved in silencing repetitive elements and maintaining genome stability.
-
H3K27me3 (Trimethylation of Lysine 27): This repressive mark is deposited by the Polycomb Repressive Complex 2 (PRC2), with the catalytic subunit EZH2. It plays a crucial role in silencing developmental genes and maintaining cell identity.
-
H3K36me3 (Trimethylation of Lysine 36): This mark is associated with the body of actively transcribed genes and is involved in regulating transcriptional elongation and preventing cryptic transcription initiation.
-
H3K79me3 (Trimethylation of Lysine 79): This modification is linked to gene repression.
Serine Phosphorylation (H3Sph)
-
H3S10ph (Phosphorylation of Serine 10): This modification is involved in chromosome condensation during mitosis and is also linked to transcriptional activation in response to signaling pathways like the MAPK cascade. There is significant crosstalk between H3S10ph and other modifications, such as H3K9ac and H3K14ac.
Quantitative Data on Histone H3 Tail Modifications
The following tables summarize key quantitative data related to the functional impact of Histone H3 tail modifications and the potency of inhibitors targeting the enzymes that regulate them.
Table 1: Gene Expression Changes Associated with Histone H3 Tail Modifications
| Histone Modification | Locus | Organism/Cell Line | Fold Change in Gene Expression | Reference |
| H3K4 methylation loss | GAL1 | S. cerevisiae | ~2-fold increase | |
| H3.3G34L/W mutation | Various | Human | Variable, with both up- and down-regulation | |
| H3.3 mutant | Various | C. elegans | >1-fold change for significant genes | |
| H3.3 expression | Various | Human Glioma | Differential expression between low- and high-grade gliomas |
Table 2: Inhibitors of Histone H3 Tail Modifying Enzymes
| Target Enzyme | Inhibitor | IC50 | Disease Context | Reference |
| EZH2 | Tazemetostat (EPZ-6438) | 2.5 nM (for Y641F mutant) | Follicular Lymphoma | |
| EZH2 | ZLD1039 | 5.6 ± 0.4 nM (wild-type) | Breast Cancer | |
| LSD1 (KDM1A) | Compound 31 | 42 nM | Leukemia | |
| DOT1L | EPZ004777 | 0.4 ± 0.1 nM | Leukemia | |
| PRMT5 | Compound 17 | <500 nM | Prostate and Lung Cancer |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Histone H3 tail.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo localization of histone modifications or other DNA-associated proteins to specific genomic regions.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR for specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Mass Spectrometry for Histone PTM Analysis
Mass spectrometry (MS) is a highly sensitive and unbiased method for the identification and quantification of histone PTMs. The "bottom-up" approach is commonly used.
Protocol:
-
Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Protein Derivatization and Digestion:
-
Chemically derivatize the histones with propionic anhydride to neutralize the positive charge of unmodified and monomethylated lysines.
-
Digest the derivatized histones into peptides using trypsin.
-
-
Peptide Derivatization: Derivatize the newly generated N-termini of the peptides with propionic anhydride to improve chromatographic separation.
-
LC-MS/MS Analysis:
-
Separate the peptides using nano-flow liquid chromatography (nLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will perform a full MS scan followed by MS/MS fragmentation of the most abundant peptide ions (Data-Dependent Acquisition).
-
-
Data Analysis: Identify the peptides and their modifications by searching the acquired MS/MS spectra against a histone protein database. Quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan.
Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) Activity Assays
These assays are used to measure the enzymatic activity of HATs and HDACs and to screen for their inhibitors. Fluorometric assays are a common format.
HAT Activity Assay Protocol:
-
Reaction Setup: In a 96-well plate, combine the HAT enzyme, a histone H3 peptide substrate, and the acetyl-CoA donor in a suitable assay buffer. For inhibitor screening, pre-incubate the enzyme with the test compound.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the acetylation reaction to proceed.
-
Detection: The reaction produces Coenzyme A (CoA-SH). Add a developing solution that reacts with the free thiol group of CoA-SH to produce a fluorescent product.
-
Measurement: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the HAT activity.
HDAC Activity Assay Protocol:
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme and a fluorogenic acetylated histone H3 peptide substrate in an assay buffer. For inhibitor screening, pre-incubate the enzyme with the test compound.
-
Enzymatic Reaction: Incubate the plate at 37°C. The HDAC enzyme will deacetylate the substrate.
-
Signal Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.
-
Measurement: Measure the fluorescence intensity. The signal is proportional to the HDAC activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the Histone H3 tail.
Caption: The dynamic cycle of histone modification writing, erasing, and reading.
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Mechanism of action of EZH2 inhibitors in cancer.
The Histone H3 Tail in Drug Development
The critical role of Histone H3 tail modifications in cancer has spurred the development of a new class of epigenetic drugs targeting the enzymes that regulate these marks.
EZH2 Inhibitors
Overexpression or activating mutations of EZH2 are common in various cancers, including non-Hodgkin's lymphoma and some solid tumors. EZH2 inhibitors, such as tazemetostat , are S-adenosyl-L-methionine (SAM)-competitive inhibitors that block the methyltransferase activity of EZH2. This leads to a decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation. Tazemetostat has received FDA approval for the treatment of certain types of sarcoma and follicular lymphoma.
BET Inhibitors
BET inhibitors, such as JQ1 , are small molecules that mimic acetylated lysine and competitively bind to the bromodomains of BET proteins, particularly BRD4. This prevents BRD4 from binding to acetylated histones at super-enhancers and promoters of key oncogenes, such as MYC. The displacement of BRD4 from chromatin leads to the downregulation of these oncogenes and induces cell cycle arrest and apoptosis in cancer cells. Numerous BET inhibitors are currently in clinical trials for a range of hematological and solid tumors.
DOT1L Inhibitors
DOT1L is the sole histone methyltransferase responsible for H3K79 methylation. In certain leukemias, such as those with MLL rearrangements, DOT1L is aberrantly recruited to chromatin, leading to the overexpression of pro-leukemic genes. DOT1L inhibitors, such as pinometostat (EPZ5676) , have been developed and have shown promise in preclinical and early clinical trials for these specific leukemia subtypes.
PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is another promising target. It is often overexpressed in various cancers and is associated with poor prognosis. Several PRMT5 inhibitors are in clinical development, showing potential in treating a range of malignancies.
Histone Demethylase Inhibitors
Inhibitors targeting histone demethylases are also being actively pursued. For example, inhibitors of LSD1 (KDM1A), which demethylates H3K4me1/2, are in clinical trials for acute myeloid leukemia and small cell lung cancer.
Conclusion and Future Directions
The discovery of the diverse post-translational modifications on the Histone H3 tail has revolutionized our understanding of gene regulation and epigenetics. It is now clear that this flexible tail acts as a critical signaling platform, integrating cellular signals to control chromatin structure and function. The ongoing research into the writers, erasers, and readers of these modifications continues to uncover new layers of complexity and reveal novel therapeutic opportunities. The development of specific and potent inhibitors targeting these pathways has already led to new cancer therapies, and the pipeline of next-generation epigenetic drugs is robust. Future research will likely focus on understanding the combinatorial complexity of the histone code, developing more selective inhibitors with improved safety profiles, and exploring combination therapies that target multiple epigenetic pathways simultaneously. The Histone H3 tail, once considered a mere structural component, has firmly established itself as a central player in health and disease, and a key target for the future of precision medicine.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of H3(1-34) in Recruiting Chromatin Modifying Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3, particularly the first 34 amino acids, serves as a critical signaling hub for the recruitment of chromatin-modifying complexes. This region is densely populated with residues susceptible to a variety of post-translational modifications (PTMs), creating a dynamic platform for the binding of effector proteins, or "readers," which in turn recruit enzymatic machinery to alter chromatin structure and regulate gene expression. This technical guide provides a comprehensive overview of the key chromatin-modifying complexes that interact with the H3(1-34) peptide, the quantitative aspects of these interactions, detailed experimental protocols to study them, and visual representations of the underlying molecular mechanisms.
Key Chromatin-Modifying Complexes Recruited by H3(1-34)
The H3(1-34) tail is a primary docking site for a multitude of protein complexes that either deposit, remove, or recognize PTMs. These interactions are fundamental to the establishment and maintenance of both transcriptionally active (euchromatin) and silent (heterochromatin) chromatin states. The recruitment of these complexes is often dictated by the specific combination of PTMs present on the H3 tail, a concept often referred to as the "histone code."
Polycomb Repressive Complex 2 (PRC2)
PRC2 is a key methyltransferase complex responsible for the di- and tri-methylation of lysine 27 on histone H3 (H3K27me2/3), a hallmark of facultative heterochromatin and transcriptional repression. The core components of PRC2 include EZH2 (the catalytic subunit), SUZ12, and EED. The recruitment of PRC2 to chromatin is a complex process involving interactions with transcription factors, non-coding RNAs, and the histone tails themselves. While PRC2's interaction with the H3 tail is crucial for its activity, the presence of certain "active" marks within the H3(1-34) region can be inhibitory. For instance, trimethylation of H3 at lysine 4 (H3K4me3) is known to inhibit PRC2 activity[1]. The EED subunit of PRC2 contains a binding pocket that recognizes H3K27me3, leading to allosteric activation of the complex and facilitating the spread of this repressive mark.
Trithorax-Group (TrxG) Complexes
In opposition to the repressive function of PcG proteins, the Trithorax-group (TrxG) proteins are generally associated with gene activation. These complexes are diverse and can possess histone methyltransferase, acetyltransferase, or ATP-dependent chromatin remodeling activities. A prominent family of TrxG complexes are the COMPASS and COMPASS-like complexes, which are responsible for the methylation of H3K4[2].
One such TrxG-associated complex is the Nucleosome Remodeling Factor (NURF) . The BPTF (Bromodomain PHD finger Transcription Factor) subunit of the NURF complex contains a PHD finger that specifically recognizes H3K4me3 within the H3(1-34) region[3][4][5]. This interaction is crucial for targeting the ATP-dependent remodeling activity of NURF to the promoters of active genes, leading to changes in nucleosome positioning and increased DNA accessibility.
Nucleosome Remodeling and Deacetylase (NuRD) Complex
The NuRD complex is a large, multi-protein assembly with dual chromatin remodeling and histone deacetylase activities, generally associated with transcriptional repression. Several subunits of the NuRD complex have been shown to interact with the N-terminal tail of histone H3. Specifically, the RBBP4/7 subunits contain a WD40 domain that binds to the unmodified H3 tail. The MTA (Metastasis Associated) proteins within the NuRD complex also interact directly with the H3 tail, and this interaction is sensitive to PTMs. Binding is strongest to the unmodified H3 peptide, reduced by H3K9 trimethylation or acetylation, and completely abolished by H3K4 methylation. The PHD fingers of the CHD4 subunit of NuRD have also been shown to recognize the H3 tail, with a preference for unmodified H3.
Quantitative Data on H3(1-34) Interactions
The binding affinities of chromatin-modifying complexes and their reader domains to the H3(1-34) peptide can vary significantly depending on the specific PTMs present. The following tables summarize the available quantitative data for key interactions.
| Interacting Protein/Complex | H3 Peptide (Residues) | Modification(s) | Binding Affinity (Kd) | Technique |
| BPTF (PHD finger) | 1-15 | K4me3 | ~1-5 µM | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| NuRD complex (MTA1) | N-terminal tail | Unmodified | Strongest binding | Peptide Pull-down |
| NuRD complex (MTA1) | N-terminal tail | K9me3, K9ac | Reduced binding | Peptide Pull-down |
| NuRD complex (MTA1) | N-terminal tail | K4me | Abolished binding | Peptide Pull-down |
| CHD4 (PHD2 finger) | N-terminal tail | Unmodified | 18 µM | Tryptophan Fluorescence, NMR |
| CHD4 (PHD2 finger) | N-terminal tail | K9ac | 0.6 µM | Tryptophan Fluorescence, NMR |
| CHD4 (PHD2 finger) | N-terminal tail | K9me3 | 0.9 µM | Tryptophan Fluorescence, NMR |
| CHD4 (PHD2 finger) | N-terminal tail | K4me3 | 2.0 mM | Tryptophan Fluorescence, NMR |
Note: Quantitative data for direct binding of the entire PRC2 and full TrxG complexes to the H3(1-34) peptide with defined PTMs is limited in the literature. The interactions are often studied in the context of larger chromatin fragments or through qualitative pull-down assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between the H3(1-34) peptide and chromatin-modifying complexes.
Histone Peptide Pull-Down Assay with Quantitative Mass Spectrometry (SILAC)
This protocol is designed to identify and quantify proteins from a nuclear extract that bind to a specific modified or unmodified H3(1-34) peptide.
Materials:
-
Biotinylated H3(1-34) peptides (unmodified and with desired PTMs)
-
Streptavidin-conjugated magnetic beads
-
Nuclear extract from cells grown in "light" (12C6-Arg, 12C6-Lys) and "heavy" (13C6-Arg, 13C6-Lys) SILAC media
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors
-
Wash Buffer: Binding Buffer with 300 mM NaCl
-
Elution Buffer: 2% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Peptide Immobilization:
-
Resuspend 20 µg of biotinylated H3(1-34) peptide in 200 µL of Binding Buffer.
-
Add 50 µL of pre-washed streptavidin magnetic bead slurry.
-
Incubate for 1 hour at 4°C with rotation.
-
Wash the beads three times with 1 mL of Binding Buffer to remove unbound peptide.
-
-
Protein Binding:
-
Combine equal amounts of "light" and "heavy" SILAC nuclear extracts.
-
Incubate the mixed nuclear extract with the peptide-coupled beads for 2-4 hours at 4°C with rotation. For the reciprocal experiment, incubate the modified peptide with the "heavy" extract and the unmodified peptide with the "light" extract.
-
-
Washing:
-
Wash the beads five times with 1 mL of Wash Buffer.
-
Perform a final wash with 1 mL of Binding Buffer (with 150 mM NaCl) to remove excess salt.
-
-
Elution:
-
Elute the bound proteins by adding 50 µL of Elution Buffer and incubating at 95°C for 10 minutes.
-
Collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify and quantify the proteins based on the "heavy"/"light" ratios. Proteins specifically binding to the modified peptide will show a high ratio in one experiment and a low ratio in the reciprocal experiment.
-
In Vitro Histone Methyltransferase (HMT) Assay
This protocol measures the activity of a purified HMT complex on an H3(1-34) peptide substrate.
Materials:
-
Purified HMT complex (e.g., PRC2)
-
H3(1-34) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
HMT Reaction Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
2x SDS-PAGE Sample Buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
10 µL of 2x HMT Reaction Buffer
-
1 µg of H3(1-34) peptide
-
1 µCi of [3H]-SAM
-
1-2 µg of purified HMT complex
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction at 30°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.
-
-
Detection of Methylation:
-
Option 1 (Filter Paper Assay): Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters three times with 50 mM sodium bicarbonate (pH 9.0). Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Option 2 (SDS-PAGE and Autoradiography): Run the samples on an SDS-PAGE gel. Stain the gel with Coomassie Blue to visualize the peptide. Treat the gel with an autoradiography enhancer, dry it, and expose it to X-ray film.
-
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol assesses the ability of a purified HAT complex to acetylate an H3(1-34) peptide.
Materials:
-
Purified HAT complex
-
H3(1-34) peptide substrate
-
[14C]-Acetyl-Coenzyme A ([14C]-Acetyl-CoA)
-
HAT Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA, 10 mM sodium butyrate
-
2x SDS-PAGE Sample Buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Combine the following components in a microcentrifuge tube on ice:
-
10 µL of 2x HAT Reaction Buffer
-
1 µg of H3(1-34) peptide
-
0.1 µCi of [14C]-Acetyl-CoA
-
1-2 µg of purified HAT complex
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Follow the same termination and detection procedures as described for the HMT assay (Section 3.2, step 3 and 4), using appropriate filter washing conditions for acetylated peptides if using the filter paper assay.
-
Visualizing H3(1-34)-Mediated Recruitment Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the recruitment of chromatin-modifying complexes by the H3(1-34) tail.
Conclusion
The H3(1-34) region of the N-terminal tail of histone H3 is a master regulator of chromatin function. Through a complex interplay of post-translational modifications, this short peptide sequence recruits a diverse array of chromatin-modifying complexes, ultimately dictating the transcriptional fate of underlying genes. A thorough understanding of these interactions, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for researchers in the fields of epigenetics and drug development. Targeting the reader domains that recognize specific PTMs on the H3 tail represents a promising avenue for the development of novel therapeutics for a range of diseases, including cancer and developmental disorders. Further research utilizing advanced proteomic and structural biology techniques will continue to unravel the intricacies of the histone code and its role in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Polycomb and Trithorax Group Proteins: The Long Road from Mutations in Drosophila to Use in Medicine - Chetverina - Acta Naturae [actanaturae.ru]
- 3. researchgate.net [researchgate.net]
- 4. The conformation of the histone H3 tail inhibits association of the BPTF PHD finger with the nucleosome | eLife [elifesciences.org]
- 5. The conformation of the histone H3 tail inhibits association of the BPTF PHD finger with the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Histone H3 (1-34) Peptide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that form a "histone code," regulating chromatin structure and gene expression. The synthetic Histone H3 (1-34) peptide is a valuable tool for in vitro studies of this code, serving as a substrate for a wide range of histone-modifying enzymes. This document provides detailed application notes and protocols for the use of synthetic Histone H3 (1-34) peptide in key in vitro assays, including enzyme activity assays, inhibitor screening, and binding studies.
Applications
The synthetic Histone H3 (1-34) peptide is a versatile substrate for studying the activity of enzymes that write, erase, and read the histone code. Key applications include:
-
Enzyme Activity Assays: Characterizing the substrate specificity and kinetics of histone methyltransferases (HMTs) and histone acetyltransferases (HATs).
-
Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify inhibitors of HMTs and HATs for therapeutic development.
-
Binding Assays: Investigating the binding affinity and specificity of "reader" domain proteins that recognize specific histone modifications.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro assays using histone H3 peptides.
Table 1: Dissociation Constants (Kd) for Protein-Histone H3 Peptide Interactions
| Interacting Protein | Histone H3 Peptide | Method | Dissociation Constant (Kd) |
| PHF14PZP | H3.1 (1-34) | Isothermal Titration Calorimetry (ITC) | 0.17 µM[1] |
| PHF14PZP | H3.3 (1-34) | Isothermal Titration Calorimetry (ITC) | 0.20 µM[1] |
| BRPF1PZP | H3 (1-34) | Isothermal Titration Calorimetry (ITC) | 6.61 µM[1] |
| AF10PZP | H3 (1-34) | Isothermal Titration Calorimetry (ITC) | 4.32 µM[1] |
| TAF3 | H3 (1-15) K4me3 | Surface Plasmon Resonance imaging (SPRi) | 0.7 ± 0.1 µM[2] |
| CHD1 | H3 (1-15) K4me3 | Surface Plasmon Resonance imaging (SPRi) | 8.8 ± 0.5 µM |
Table 2: IC50 Values of Inhibitors for Histone Methyltransferases (HMTs)
| Inhibitor | Target HMT | Substrate | Assay Method | IC50 |
| BIX-01294 | G9a | Histone H3 (aa1-21) peptide | Radioisotope-based | 2.2 µM |
| UNC0642 | G9a (EHMT2) | Not specified | Cell-based | 106 nM |
| EPZ-5676 (Pinometostat) | DOT1L | Not specified | Cell-based | 3.5 nM |
| Compound 4 | CARM1 | Not specified | AlphaLISA enzymatic assay | 1.5 µM |
| TACH101 | KDM4C | H3K9me3 biotin-labeled peptide | TR-FRET | 0.0004 ± 0.0003 µmol/l (in cells) |
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Radioisotope Assay
This protocol is adapted for determining the activity of an HMT using a synthetic Histone H3 (1-34) peptide and a radioactive methyl donor.
Materials:
-
Synthetic Histone H3 (1-34) peptide
-
Recombinant HMT enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
2x HMT Reaction Buffer
-
Bovine Serum Albumin (BSA)
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, 10 µM Histone H3 (1-34) peptide, and the desired concentration of the HMT enzyme.
-
In a separate tube, prepare the [³H]-SAM solution in assay buffer (final concentration typically 1 µM).
-
-
Initiate Reaction:
-
To start the reaction, add the [³H]-SAM solution to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc.
-
-
Washing:
-
Wash the P81 discs three times with 50 mM sodium carbonate buffer (pH 9.0) for 5 minutes each to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol.
-
-
Scintillation Counting:
-
Dry the P81 discs completely.
-
Place each disc in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: In Vitro Histone Acetyltransferase (HAT) Fluorometric Assay
This protocol provides a method for measuring HAT activity using a fluorometric readout.
Materials:
-
Synthetic Histone H3 (1-34) peptide
-
Recombinant HAT enzyme
-
Acetyl-CoA
-
HAT Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Developing solution (containing a thiol-sensitive fluorescent probe)
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well black plate containing HAT assay buffer, 10 µM Histone H3 (1-34) peptide, and the desired concentration of the HAT enzyme.
-
-
Initiate Reaction:
-
Add Acetyl-CoA to the reaction mixture to a final concentration of 50 µM to start the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Development:
-
Add the developing solution to each well. This solution contains a probe that reacts with the free CoA-SH produced during the acetyl-transfer reaction to generate a fluorescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The fluorescence intensity is directly proportional to the HAT activity.
-
Protocol 3: ELISA-Based Inhibitor Screening Assay
This protocol outlines a high-throughput method for screening HMT or HAT inhibitors.
Materials:
-
Biotinylated synthetic Histone H3 (1-34) peptide
-
Streptavidin-coated 96-well plates
-
Recombinant HMT or HAT enzyme
-
S-adenosyl-L-methionine (SAM) or Acetyl-CoA
-
Test compounds (potential inhibitors)
-
Primary antibody specific for the modification of interest (e.g., anti-H3K9me3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the streptavidin-coated wells with 1 µg/mL of biotinylated Histone H3 (1-34) peptide in PBS for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Blocking:
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Enzymatic Reaction and Inhibition:
-
Add the HMT or HAT enzyme, the appropriate cofactor (SAM or Acetyl-CoA), and the test compounds at various concentrations to the wells.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 1-2 hours.
-
-
Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Add the primary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Add Stop Solution to quench the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader. A decrease in absorbance in the presence of a test compound indicates inhibition of the enzyme.
-
Visualizations
Caption: General workflow for an in vitro enzyme assay using Histone H3 (1-34) peptide.
Caption: Signaling pathway illustrating the role of histone modifications.
References
Application Notes and Protocols for Utilizing Histone H3 (1-34) in Histone Acetyltransferase (HAT) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of chromatin structure and gene expression. They catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin conformation that is generally associated with transcriptional activation. The N-terminal tail of histone H3 is a primary target for various post-translational modifications, including acetylation at multiple lysine residues (K9, K14, K18, K23, and K27).
The synthetic peptide corresponding to the first 34 amino acids of histone H3, Histone H3 (1-34), serves as an excellent substrate for in vitro HAT assays. Its length encompasses the key lysine residues that are targeted by major HAT families such as GNAT (Gcn5-related N-acetyltransferase), MYST (MOZ, Ybf2/Sas3, Sas2, Tip60), and p300/CBP. Utilizing this peptide allows for the sensitive and specific measurement of HAT activity, which is essential for screening potential inhibitors or activators, characterizing enzyme kinetics, and elucidating the substrate specificity of different HATs.
Applications
The use of Histone H3 (1-34) peptide in HAT assays is applicable to a wide range of research and drug discovery activities:
-
High-Throughput Screening (HTS) for HAT Inhibitors: The peptide can be employed in various assay formats (fluorescence, luminescence, radioactivity) to screen large compound libraries for potential HAT inhibitors, which are promising therapeutic agents for cancer and other diseases.
-
Enzyme Kinetics and Characterization: Histone H3 (1-34) is a valuable tool for determining the kinetic parameters of different HATs, such as the Michaelis constant (Km) and maximum velocity (Vmax), for both the histone substrate and acetyl-CoA.
-
Substrate Specificity Studies: By using modified versions of the H3 (1-34) peptide (e.g., with pre-existing modifications), researchers can investigate how different post-translational modifications influence the activity and specificity of HATs.
-
Mechanism of Action Studies: For identified HAT modulators, this peptide can be used in competitive inhibition assays to determine if the compound competes with the histone substrate or acetyl-CoA.
Data Presentation
Table 1: Representative Kinetic Parameters of HATs with Histone H3 Peptides
| HAT Enzyme | Histone H3 Peptide Substrate | Apparent Km (μM) | Reference |
| p300 | Histone H4 | 2.7 | [1] |
| GCN5 (yeast) | Full-length Histone H3 | 10 - 28 | [1] |
| p300/CBP | H3K27 | - | [2] |
| PCAF/GCN5 | H3K14 | - | [3] |
Table 2: Comparison of Common HAT Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radioactive Assay | Measures the incorporation of 3H or 14C-labeled acetyl groups from acetyl-CoA into the histone peptide. | High sensitivity, direct measurement of product formation. | Requires handling of radioactive materials, generates radioactive waste, not easily adaptable to HTS. |
| Fluorescence-Based Assay | Indirectly measures HAT activity by detecting the production of Coenzyme A (CoA-SH) using a thiol-sensitive fluorescent probe. | Non-radioactive, amenable to HTS, commercially available kits.[4] | Indirect measurement, potential for compound interference with the fluorescent probe. |
| Luminescence-Based Assay | Measures the consumption of acetyl-CoA, leading to an increase in a luciferase-generated signal. | High sensitivity, broad dynamic range, suitable for HTS. | Indirect measurement, can be susceptible to ATP-dependent interference. |
| Mass Spectrometry (MS)-Based Assay | Directly detects and quantifies the acetylated peptide product based on its mass-to-charge ratio. | High specificity, allows for site-specific analysis of acetylation, label-free. | Requires specialized equipment, lower throughput compared to plate-based assays. |
| Antibody-Based Assay (ELISA) | Uses a specific antibody to detect the acetylated lysine residue on the captured histone peptide. | High specificity, can be quantitative. | Can be laborious, antibody availability and specificity are critical. |
Experimental Protocols
Protocol 1: Fluorescence-Based HAT Activity Assay
This protocol provides a general framework for a fluorescence-based assay to measure HAT activity using the Histone H3 (1-34) peptide. This method relies on the detection of the co-product Coenzyme A (CoA-SH).
Materials:
-
Histone H3 (1-34) peptide
-
Recombinant HAT enzyme (e.g., p300, PCAF, GCN5)
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Thiol-sensitive fluorescent probe (e.g., CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin))
-
Stop Solution (e.g., isopropanol)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Histone H3 (1-34) peptide in sterile water or a suitable buffer.
-
Prepare a stock solution of acetyl-CoA in sterile water.
-
Dilute the recombinant HAT enzyme to the desired concentration in HAT Assay Buffer immediately before use.
-
Prepare the fluorescent probe and stop solution according to the manufacturer's instructions.
-
-
Assay Reaction:
-
In a microplate well, add the following components in order:
-
HAT Assay Buffer
-
Histone H3 (1-34) peptide (final concentration to be optimized, typically around the Km value)
-
Test compound (for inhibitor screening) or vehicle control (e.g., DMSO)
-
Recombinant HAT enzyme
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding acetyl-CoA (final concentration to be optimized, typically around the Km value).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding the Stop Solution.
-
Add the fluorescent probe (Developer) to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 360-390/450-470 nm for CPM).
-
-
Data Analysis:
-
Subtract the fluorescence of a "no enzyme" control from all readings.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Mass Spectrometry-Based HAT Assay for Site-Specific Analysis
This protocol outlines a label-free mass spectrometry approach to directly quantify the acetylation of specific lysine residues within the Histone H3 (1-34) peptide.
Materials:
-
Histone H3 (1-34) peptide
-
Recombinant HAT enzyme
-
Acetyl-CoA
-
HAT Assay Buffer
-
Quenching solution (e.g., 0.1% trifluoroacetic acid, TFA)
-
LC-MS grade water and acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
HAT Reaction:
-
Perform the HAT reaction as described in Protocol 1 (steps 2.1 to 3.1), but in microcentrifuge tubes.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 0.1% TFA).
-
-
Sample Preparation for MS:
-
Depending on the complexity of the reaction mixture, a desalting/cleanup step using a C18 ZipTip or similar solid-phase extraction method may be necessary.
-
-
LC-MS Analysis:
-
Inject the quenched reaction mixture onto a reverse-phase LC column coupled to a mass spectrometer.
-
Separate the unacetylated and acetylated forms of the Histone H3 (1-34) peptide using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution of the peptides using the mass spectrometer in full scan mode or by selected ion monitoring (SIM) for the expected m/z values of the unacetylated and acetylated peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the unacetylated and acetylated peptide species from the extracted ion chromatograms.
-
Calculate the percent conversion to the acetylated product.
-
For site-specific analysis, tandem mass spectrometry (MS/MS) can be performed to fragment the acetylated peptide and confirm the location of the acetyl group on a specific lysine residue.
-
Visualizations
Caption: General experimental workflow for a fluorescence-based HAT assay.
Caption: Signaling pathway of a typical HAT-catalyzed reaction and its inhibition.
Caption: Logical relationship of components in a histone acetyltransferase assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse nucleosome Site-Selectivity among histone deacetylase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Histone H3 (1-34) as a Substrate for Methyltransferase Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone methyltransferases (HMTs) are a critical class of enzymes that regulate gene expression through the methylation of histone proteins. The N-terminal tail of histone H3 is a primary target for many HMTs, and synthetic peptides corresponding to this region are widely used as substrates for in vitro kinetic studies and inhibitor screening. This document provides detailed application notes and protocols for utilizing the histone H3 (1-34) peptide as a substrate to characterize the kinetics of histone methyltransferases. The protocols described herein are compiled from established methodologies in the field.[1][2][3][4][5]
Application Notes
The histone H3 (1-34) peptide offers several advantages as a substrate for HMT assays:
-
Physiological Relevance: It encompasses key lysine residues (K4, K9, K27) that are well-established sites of methylation by various HMTs, including G9a, SUV39H1, and MLL family enzymes.
-
Versatility: This peptide can be employed in a variety of assay formats, such as radioisotope-based assays, antibody-based detection methods (ELISA, TR-FRET), and mass spectrometry, providing flexibility for different laboratory capabilities.
-
Kinetic Analysis: It is well-suited for determining key kinetic parameters, including the Michaelis constant (Km) and the catalytic rate (kcat), which are essential for understanding enzyme efficiency and for the characterization of inhibitors.
-
High-Throughput Screening (HTS): Biotinylated or otherwise modified versions of the H3 (1-34) peptide are amenable to plate-based assays, making it a valuable tool in drug discovery for screening compound libraries against specific HMTs.
Quantitative Data Summary
The following tables summarize kinetic parameters for various histone methyltransferases using histone H3 peptides as substrates. These values are indicative and can vary based on experimental conditions, enzyme source, and the specific peptide sequence used.
Table 1: Kinetic Parameters of Histone Methyltransferases with Histone H3 Peptides
| Enzyme | Substrate | Km (Peptide) (µM) | Km (SAM) (µM) | kcat (min⁻¹) | Reference |
| G9a (murine) | Histone H3 (1-21) | 0.9 | 1.8 | 1.47 (88 h⁻¹) | |
| G9a (murine) | Histone H3 (K4A) | 1.0 | 0.6 | 0.53 (32 h⁻¹) | |
| G9a | Histone H3 (1-21) | Not specified | 0.76 | Not specified | |
| SUV39H2 | Histone H3 (1-21) | 9.9 | 1.27 | Not specified | |
| MLL3 complex | H3P20 | 586.1 ± 60.5 | 20.0 ± 1.5 | 6.2 ± 0.2 | |
| MLL4 complex | H3P20 | 231.7 ± 17.3 | 6.9 ± 0.4 | 4.8 ± 0.1 |
Table 2: IC₅₀ Values of Inhibitors Determined Using Histone H3 Peptides
| Enzyme | Substrate | Inhibitor | IC₅₀ (µM) | Reference |
| G9a | Histone H3 (1-21) | SAH | 13.9 | |
| G9a | Histone H3 (1-21) | BIX01294 | 2.2 | |
| G9a | H3 (1-21; K9-monomethylated) | SAH | 2.4 | |
| G9a | H3 (1-21; K9-monomethylated) | BIX01294 | 1.3 | |
| G9a | Not specified | Gliotoxin | 6.83 | |
| EZH2 | Not specified | EPZ005687 | 0.054 ± 0.005 |
Experimental Protocols
Protocol 1: Radioisotope-Based Filter-Binding Assay
This protocol is a standard method for measuring HMT activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto the histone H3 (1-34) peptide.
Materials:
-
Recombinant histone methyltransferase
-
Histone H3 (1-34) peptide
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
5x HMT Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 20 mM DTT, 12.5 mM MgCl₂)
-
Unlabeled SAM
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
P81 phosphocellulose filter paper/plate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture. For a 25 µL reaction, combine:
-
5 µL of 5x HMT Assay Buffer
-
Enzyme (at desired concentration)
-
Histone H3 (1-34) peptide (at varying concentrations for kinetic analysis, e.g., 0.1-10 µM)
-
[³H]-SAM (e.g., 1 µM)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate Reaction: Start the reaction by adding the enzyme or the peptide substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 10% TCA.
-
Filter Binding: Spot the reaction mixture onto the P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of methylated peptide based on the specific activity of the [³H]-SAM. Determine kinetic parameters by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: Antibody-Based Chemiluminescent Assay (ELISA-like)
This protocol utilizes an antibody specific to the methylated lysine residue on the histone H3 peptide for detection.
Materials:
-
Recombinant histone methyltransferase
-
Biotinylated Histone H3 (1-34) peptide
-
S-adenosyl-L-methionine (SAM)
-
Streptavidin-coated 96-well plates
-
Primary antibody specific to the methylated lysine of interest (e.g., anti-H3K9me2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in TBS)
-
Luminometer
Procedure:
-
Substrate Immobilization: Add biotinylated H3 (1-34) peptide to the streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound peptide.
-
Blocking: Block the wells with Blocking Buffer to prevent non-specific binding.
-
Enzymatic Reaction: Prepare the reaction mixture containing HMT enzyme and SAM in HMT assay buffer. Add the mixture to the wells.
-
Incubation: Incubate at the optimal temperature for the desired time.
-
Washing: Wash the wells to remove the enzyme and SAM.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of methylated peptide. For kinetic analysis, perform the assay with varying concentrations of the H3 (1-34) peptide or SAM.
Visualizations
Caption: Workflow for a radioisotope-based methyltransferase assay.
Caption: Workflow for an antibody-based chemiluminescent assay.
References
- 1. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Comprehensive Protocol for Utilizing Histone H3 (1-34) Peptide in Kinase Assays
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in kinase activity screening, inhibitor profiling, and the study of signal transduction pathways involving histone modification.
Introduction
The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression.[1][2] Phosphorylation of specific residues on this tail, such as Threonine 3 (Thr3), Serine 10 (Ser10), and Serine 28 (Ser28), is a dynamic process integral to cell cycle progression, DNA damage response, and transcriptional regulation.[2][3][4] Consequently, the kinases that catalyze these modifications—including Aurora kinases, PAK1, MSK1/2, and VRK1—are prominent targets in drug discovery, particularly in oncology.
The synthetic peptide Histone H3 (1-34) encompasses the primary phosphorylation sites on the H3 tail and serves as a versatile and specific substrate for in vitro kinase assays. Its use obviates the need for full-length recombinant histones, offering a simplified, robust, and highly reproducible system for measuring the activity of various histone-modifying enzymes.
Product Specifications
The Histone H3 (1-34) peptide is a synthetic fragment of the human histone H3.1 protein.
| Parameter | Specification | Reference |
| Amino Acid Sequence | ARTKQTARKSTGGKAPRKQLATKAARKSAPATGG | |
| Molecular Weight | 3451.98 g/mol | |
| Molecular Formula | C144H260N54O44 |
Key Applications
The Histone H3 (1-34) peptide is a substrate for numerous kinases and is suitable for a variety of research applications:
-
High-Throughput Screening (HTS): Screening small molecule libraries to identify novel kinase inhibitors.
-
Enzyme Kinetics: Determining kinetic parameters such as Km and Vmax for specific kinases.
-
Inhibitor Profiling: Characterizing the potency and selectivity of compounds by generating IC50 values.
-
Signal Pathway Elucidation: Investigating the activity of upstream kinases that respond to specific cellular signals.
Table 2: Selected Kinases that Phosphorylate the Histone H3 N-Terminal Tail
| Kinase Family | Specific Kinase | Primary Phosphorylation Site(s) | Reference |
| Aurora Kinase | Aurora A, Aurora B | Ser10, Ser28 | |
| p21-activated kinase | PAK1 | Ser10 | |
| Mitogen- and stress-activated kinase | MSK1, MSK2 | Ser10, Ser28 | |
| Ribosomal S6 kinase | RSK2 | Ser10 | |
| Vaccinia-related kinase | VRK1 | Thr3, Ser10 |
Experimental Workflow and Protocols
General Kinase Assay Workflow
The fundamental workflow for a kinase assay using the Histone H3 (1-34) peptide is a multi-step process. The specific technology (e.g., TR-FRET, fluorescence polarization, radiometric) will determine the exact detection method, but the core enzymatic reaction is consistent.
Caption: General experimental workflow for an in vitro kinase assay.
Detailed Protocol: TR-FRET Assay for Aurora B Kinase
This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for academic and industrial screening. It measures the phosphorylation of a ULight™-labeled Histone H3 peptide by detecting its binding to a Europium (Eu)-labeled anti-phospho-histone antibody.
Required Materials:
-
Enzyme: Active Aurora B Kinase
-
Substrate: ULight-Histone H3 (Thr3/Ser10) Peptide
-
Detection Antibody: Eu-anti-phospho-Histone H3 (Ser10) Antibody
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Stop Solution: 40 mM EDTA in 1X LANCE Detection Buffer.
-
ATP: Adenosine triphosphate
-
Plate: White, low-volume 384-well plate
-
Plate Reader: EnVision® Multilabel Reader or similar, capable of TR-FRET measurements (320 nm excitation, 665 nm emission).
Table 3: Example Reagent Concentrations for Aurora B TR-FRET Assay
| Reagent | Working Concentration (2X) | Final Concentration (1X) | Reference |
| Aurora B Kinase | 200 pM | 100 pM | |
| ULight-H3 Peptide | 100 nM | 50 nM | |
| ATP | 4 µM | 2 µM | |
| Eu-Antibody | 4 nM | 2 nM | |
| Test Compound | Variable (e.g., 0.06 nM - 0.6 µM) | Variable (e.g., 0.03 nM - 0.3 µM) |
Assay Procedure:
All steps are performed at room temperature.
-
Prepare Reagents:
-
Prepare the Kinase Assay Buffer as described above.
-
Dilute the Aurora B kinase stock to a 2X working concentration of 200 pM in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP mixture by diluting ULight-Histone H3 peptide to 100 nM and ATP to 4 µM in Kinase Assay Buffer.
-
For inhibitor studies, perform serial dilutions of the test compound (e.g., staurosporine) at a 4X final concentration.
-
-
Reaction Setup (10 µL final volume):
-
Add 5 µL of the 2X Aurora B enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of the 4X test compound dilution or Kinase Assay Buffer (for control wells).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ULight-Histone H3/ATP mixture to each well.
-
-
Enzymatic Reaction:
-
Cover the plate with a plate sealer (e.g., TopSeal-A) and incubate for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of Stop Solution (40 mM EDTA). Incubate for 5 minutes.
-
Add 5 µL of the Eu-anti-phospho-Histone H3 (Ser10) antibody, diluted to a 4X working concentration of 8 nM in 1X LANCE Detection Buffer (final concentration will be 2 nM).
-
Cover the plate with a new sealer and incubate for 60 minutes.
-
-
Data Acquisition:
-
Remove the plate sealer.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 665 nm. The resulting signal is proportional to the amount of phosphorylated Histone H3 peptide.
-
Signaling Pathway Context
The phosphorylation of Histone H3 is a downstream event in major signaling cascades, such as the MAPK pathway. This pathway is often dysregulated in cancer, making its components, including the terminal kinases that phosphorylate H3, attractive drug targets.
Caption: Simplified MAPK signaling pathway leading to Histone H3 phosphorylation.
Conclusion
The Histone H3 (1-34) peptide is a powerful and reliable tool for the in vitro study of a wide range of protein kinases. Its use in established assay formats, such as TR-FRET, provides a quantitative and high-throughput method for discovering and characterizing kinase inhibitors. The protocols and data presented here offer a robust framework for researchers to employ this substrate in their drug development and basic science endeavors.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Histone H3 Phosphorylation by Vaccinia-Related Kinase 1 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Biotinylated Histone H3 (1-34) in Pulldown Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin structure and function, thereby influencing gene expression, DNA repair, and other essential cellular processes. The "histone code" hypothesis posits that specific combinations of these modifications are read by effector proteins, or "readers," which then recruit molecular machinery to enact downstream biological events. The N-terminal tail of Histone H3 is a hotspot for a diverse array of PTMs, including methylation, acetylation, and phosphorylation.
The biotinylated Histone H3 (1-34) peptide is a powerful tool for identifying and characterizing these "reader" proteins. This synthetic peptide mimics the native N-terminal tail of Histone H3 and can be engineered to include specific PTMs. When coupled with a biotin tag, this peptide can be immobilized on streptavidin-coated beads and used as bait in pulldown assays to capture interacting proteins from cell lysates or with recombinant proteins. This application note provides detailed protocols and data for utilizing biotinylated Histone H3 (1-34) peptides in pulldown assays to investigate the histone code.
Principle of the Assay
The biotinylated histone peptide pulldown assay is a straightforward yet powerful affinity purification technique. The strong and specific interaction between biotin and streptavidin allows for the efficient immobilization of the histone peptide bait. When incubated with a protein source, such as nuclear extract, proteins that recognize and bind to the specific histone PTMs on the peptide will be captured. After a series of washes to remove non-specific binders, the enriched proteins are eluted and can be identified by downstream applications like Western blotting or mass spectrometry. By comparing the proteins pulled down with a modified peptide to those pulled down with an unmodified control peptide, researchers can identify PTM-dependent interactions.[1]
Experimental Workflow for Biotinylated Histone H3 Pulldown Assay
Caption: Workflow of a typical biotinylated histone peptide pulldown experiment.
Data Presentation: Quantitative Analysis of Protein-Histone Interactions
Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise comparison of proteins binding to modified versus unmodified histone peptides. The following tables summarize quantitative data from a super-SILAC experiment that identified proteins from murine myeloma cell nuclear extracts that bind to various modifications on Histone H3 peptides (amino acids 1-20 and 18-38). The values represent the enrichment of proteins binding to the modified peptide compared to a mixed reference of all peptide pulldowns.
Table 1: Proteins Enriched on H3K9me3 (aa 1-20) Peptides
| Protein | Gene Name | Description | Enrichment Ratio (H3K9me3 vs. Reference) |
| HP1α | Cbx5 | Heterochromatin protein 1 alpha | High |
| HP1β | Cbx1 | Heterochromatin protein 1 beta | High |
| HP1γ | Cbx3 | Heterochromatin protein 1 gamma | High |
| TIF1β | Trim28 | Transcriptional intermediary factor 1-beta | High |
| ZMYM3 | Zmym3 | Zinc finger MYM-type containing 3 | High |
Data adapted from a study on combinatorial histone modifications. The term "High" indicates strong enrichment as reported in the study.[2]
Table 2: Proteins Enriched on H3S10ph and H3S28ph Peptides
| Protein | Gene Name | Description | Enrichment on H3S10ph | Enrichment on H3S28ph |
| 14-3-3 proteins | Ywhae, etc. | 14-3-3 protein family members | Moderate | Strong |
Data adapted from a study on combinatorial histone modifications. The relative enrichment levels are indicated as "Moderate" or "Strong" based on the study's findings.[2]
Table 3: Binding Affinities of Reader Domains to Histone H3 Peptides
| Reader Protein Domain | Histone H3 Peptide | Binding Affinity (KD) | Technique |
| PHF14PZP | H3.1 (1-34) unmodified | 0.17 µM | ITC |
| PHF14PZP | H3.3 (1-34) unmodified | 0.20 µM | ITC |
| BRPF1PZP | H3 (1-34) unmodified | 6.61 µM | ITC |
| AF10PZP | H3 (14-34) unmodified | 4.32 µM | ITC |
Data from a study on the recognition of unmodified Histone H3 by the PZP domain of PHF14. ITC stands for Isothermal Titration Calorimetry.
Experimental Protocols
Protocol 1: Pulldown of Nuclear Proteins with Biotinylated Histone H3 (1-34) Peptides
This protocol is designed for the identification of proteins from nuclear extracts that bind to specific histone modifications.
Materials:
-
Biotinylated Histone H3 (1-34) peptides (unmodified and with desired PTMs)
-
Streptavidin-coated magnetic beads or agarose resin
-
Nuclear extract from cultured cells
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40 (or Triton X-100), supplemented with protease inhibitors
-
Wash Buffer: Same as Binding Buffer, but with 300-500 mM NaCl for higher stringency washes
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or 2x SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5 (if using glycine elution)
-
Protein LoBind tubes
-
Rotating wheel or shaker
Procedure:
-
Peptide Immobilization: a. Resuspend the streptavidin beads in Binding Buffer. b. Add 1-5 µg of biotinylated histone peptide to the beads. c. Incubate for 1-2 hours at 4°C on a rotating wheel. d. Wash the beads three times with Binding Buffer to remove unbound peptide.
-
Protein Binding: a. Thaw the nuclear extract on ice. It is recommended to pre-clear the lysate by incubating it with beads alone for 30 minutes to reduce non-specific binding. b. Add 500 µg to 1 mg of pre-cleared nuclear extract to the peptide-coupled beads. c. Incubate for 2-4 hours or overnight at 4°C on a rotating wheel.[3]
-
Washing: a. Pellet the beads using a magnetic rack or by centrifugation. b. Discard the supernatant (flow-through). c. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C.
-
Elution: a. For Mass Spectrometry: Elute the bound proteins by adding 50 µL of 0.1 M Glycine-HCl pH 2.5 and incubating for 5-10 minutes at room temperature. Neutralize the eluate immediately with Neutralization Buffer. b. For Western Blotting: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes at 95°C.[3]
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. b. For unbiased identification, subject the eluate to in-solution or in-gel digestion followed by LC-MS/MS analysis.
Protocol 2: In Vitro Binding Assay with Recombinant Proteins
This protocol is suitable for validating a direct interaction between a recombinant protein and a modified histone peptide.
Materials:
-
Biotinylated Histone H3 (1-34) peptides
-
Streptavidin-coated beads
-
Purified recombinant protein (e.g., GST-tagged or His-tagged)
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, supplemented with protease inhibitors
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer: 2x SDS-PAGE sample buffer
Procedure:
-
Peptide Immobilization: Follow steps 1a-1d from Protocol 1.
-
Protein Binding: a. Dilute 1-5 µg of the recombinant protein in Binding Buffer. b. Add the diluted protein to the peptide-coupled beads. c. Incubate for 1-3 hours at 4°C on a rotating wheel.
-
Washing: Follow steps 3a-3c from Protocol 1, using the appropriate Wash Buffer.
-
Elution: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5 minutes at 95°C.
-
Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the protein or its tag.
Signaling Pathways and Logical Relationships
Histone PTMs serve as docking sites for reader proteins, which can then initiate a cascade of downstream events. For instance, trimethylation of Histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, while trimethylation at lysine 9 (H3K9me3) or lysine 27 (H3K27me3) is linked to transcriptional repression. The following diagram illustrates this general principle.
Histone PTM Reader Interaction Model
Caption: Model of histone PTM recognition and downstream signaling.
Conclusion
Biotinylated Histone H3 (1-34) peptides are indispensable tools for dissecting the complexities of the histone code. The pulldown assays described herein, particularly when coupled with quantitative mass spectrometry, provide a robust platform for identifying and characterizing the proteins that read and interpret histone PTMs. This knowledge is fundamental to understanding the epigenetic regulation of cellular processes and can provide valuable insights for the development of novel therapeutic strategies targeting epigenetic pathways.
References
Application Notes and Protocols for Histone H3 (1-34) Peptide in Surface Plasmon Resonance (SPR) Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Histone H3 (1-34) peptide in Surface Plasmon Resonance (SPR) binding studies. These guidelines are intended to assist researchers in accurately measuring the kinetics and affinity of interactions between the Histone H3 (1-34) peptide and its binding partners, which is crucial for drug development and epigenetic research.
Introduction
The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that constitute the "histone code." This code is read by various "reader" proteins that, in turn, regulate chromatin structure and gene expression. The Histone H3 (1-34) peptide encompasses a significant portion of this tail and is a key substrate for many of these interactions. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it an ideal tool for quantifying the binding kinetics and affinity of proteins that recognize and bind to the Histone H3 (1-34) peptide.
Quantitative Data Summary
The following table summarizes representative binding affinity data for Histone H3 peptides with various interacting proteins, as determined by SPR. While not all data is specific to the 1-34 fragment, it provides a valuable reference for the expected range of affinities.
| Histone H3 Peptide | Interacting Protein (Analyte) | K_D (Dissociation Constant) | Reference |
| H3 (1-34) | PHF14_PZP | 0.17 µM | [1] |
| H3.3 (1-34) | PHF14_PZP | 0.20 µM | [1] |
| H3 (1-34) | BRPF1_PZP | 6.61 µM | [1] |
| H3 (1-15) | BRPF1_PZP | 23.47 µM | [1] |
| H3 (14-34) | AF10_PZP | 4.32 µM | [1] |
| H3 (1-15) | AF10_PZP | 47.40 µM |
Experimental Protocols
Protocol 1: Immobilization of Biotinylated Histone H3 (1-34) Peptide on a Streptavidin-Coated Sensor Chip
This protocol describes the capture of a biotinylated Histone H3 (1-34) peptide onto a streptavidin-coated sensor chip, a common and effective method for orienting the peptide for interaction studies.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Streptavidin-coated sensor chip (e.g., SA chip)
-
Biotinylated Histone H3 (1-34) peptide (lyophilized)
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or as optimized for the specific interaction.
-
High-purity water
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Peptide Reconstitution:
-
Centrifuge the vial of lyophilized biotinylated Histone H3 (1-34) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in the running buffer to a stock concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to ensure the peptide is fully dissolved.
-
Prepare serial dilutions of the peptide stock in running buffer to determine the optimal concentration for immobilization (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL).
-
-
SPR Instrument Preparation:
-
Start the SPR instrument and equilibrate the system with running buffer until a stable baseline is achieved. This typically involves priming and washing the system as per the manufacturer's instructions.
-
-
Immobilization:
-
Insert the streptavidin-coated sensor chip into the instrument.
-
Perform a normalization step with running buffer if required by the instrument software.
-
Inject the lowest concentration of the biotinylated Histone H3 (1-34) peptide solution over one of the flow cells (the "ligand" flow cell). The adjacent flow cell should be left unmodified to serve as a reference.
-
Monitor the increase in resonance units (RU) to determine the level of peptide capture. Aim for a low to moderate immobilization level (typically 100-300 RU) to minimize mass transport limitations.
-
If the desired immobilization level is not reached, inject a higher concentration of the peptide or increase the injection time.
-
Once the target immobilization level is achieved, wash the sensor surface with running buffer until the baseline is stable.
-
Protocol 2: SPR Binding Analysis of a Protein Analyte to Immobilized Histone H3 (1-34) Peptide
This protocol details the procedure for analyzing the binding of a protein analyte to the immobilized Histone H3 (1-34) peptide.
Materials:
-
SPR instrument with the immobilized Histone H3 (1-34) peptide on a sensor chip.
-
Purified protein analyte of interest.
-
Running Buffer (same as used for immobilization).
-
Regeneration Solution (e.g., a short pulse of low pH glycine or high salt solution; this needs to be empirically determined for each interaction to ensure it removes the bound analyte without denaturing the immobilized peptide).
-
High-purity water.
-
Microcentrifuge tubes.
-
Pipettes and tips.
Procedure:
-
Analyte Preparation:
-
Prepare a stock solution of the purified protein analyte in the running buffer.
-
Perform a serial dilution of the analyte stock to create a range of concentrations to be tested (e.g., from 0.1x to 10x the expected K_D). A typical starting range for an unknown interaction might be 10 nM to 1 µM. It is crucial to include a zero-concentration sample (running buffer only) as a baseline control.
-
-
Binding Analysis:
-
Equilibrate the system with a continuous flow of running buffer over both the ligand and reference flow cells until a stable baseline is achieved.
-
Inject the lowest concentration of the analyte over both flow cells for a defined association time (e.g., 120-300 seconds), followed by a dissociation phase where only running buffer flows over the sensor surface (e.g., 300-600 seconds).
-
After the dissociation phase, inject the regeneration solution to remove any remaining bound analyte. The regeneration step should be optimized to be harsh enough to remove the analyte completely but gentle enough to not damage the immobilized peptide.
-
Repeat the injection cycle for each concentration of the analyte, starting from the lowest to the highest concentration.
-
Include several buffer-only injections (blanks) throughout the experiment to monitor the stability of the baseline and for double referencing during data analysis.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the ligand flow cell for each injection to correct for bulk refractive index changes and non-specific binding.
-
Subtract the average of the blank injections from the referenced sensorgrams to correct for any system drift (double referencing).
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This fitting will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Visualizations
Experimental Workflow for SPR Analysis
References
Application Notes and Protocols for High-Throughput Screening Assays with Histone H3 (1-34)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones play a critical role in the regulation of gene expression and are implicated in a wide range of diseases, including cancer. The N-terminal tail of Histone H3 is a hub for numerous PTMs, such as methylation, acetylation, and phosphorylation, which are dynamically regulated by a host of "writer," "eraser," and "reader" proteins. The peptide fragment Histone H3 (1-34) encompasses many of these key modification sites, making it an invaluable tool for the development of high-throughput screening (HTS) assays to identify modulators of the enzymes that catalyze these modifications.
These application notes provide an overview and detailed protocols for developing HTS assays using the Histone H3 (1-34) peptide. The methodologies described are suitable for identifying and characterizing inhibitors of histone-modifying enzymes, a critical step in epigenetic drug discovery.
Signaling Pathways Involving Histone H3 Modifications
Histone modifications on the H3 tail are integral to the "histone code," which dictates chromatin structure and gene accessibility. Key modifications and their functional consequences are depicted in the signaling pathway diagram below. Understanding these pathways is crucial for designing relevant screening assays.
Caption: Histone H3 (1-34) modification and signaling cascade.
High-Throughput Screening Assay Workflow
A generalized workflow for a high-throughput screen to identify inhibitors of histone-modifying enzymes using a Histone H3 (1-34) peptide substrate is illustrated below. This workflow is adaptable to various detection technologies.
Caption: Generalized high-throughput screening workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for various histone methyltransferases (HMTs) and their inhibitors, which are critical for assay development and validation.
Table 1: Enzyme Kinetic Parameters for Histone Methyltransferases
| Enzyme | Substrate | Km (μM) | Cofactor | Km (μM) for Cofactor | Reference |
| SUV39H2 | Histone H3 (1-21) peptide | 9.9 | SAM | 1.27 | [1] |
| G9a | Histone H3 (1-21) peptide | N/A | SAM | N/A | [2] |
| DOT1L | Core histones | N/A | SAM | ~0.5 | [2] |
Table 2: IC50 Values of Inhibitors for Histone Methyltransferases
| Enzyme | Inhibitor | Substrate | IC50 (μM) | Reference |
| DOT1L | Suramin | Core histones | low μM | [1][3] |
| NSD2 | Suramin | N/A | low μM | |
| PRMT4 | Suramin | N/A | low μM | |
| G9a | SAH | Histone H3 (1-21) peptide | 13.9 | |
| G9a | BIX01294 | Histone H3 (1-21) peptide | 2.2 | |
| G9a | SAH | Histone H3 (1-21; K9-monomethylated) | 2.4 | |
| G9a | BIX01294 | Histone H3 (1-21; K9-monomethylated) | 1.3 |
Experimental Protocols
Protocol 1: Radioisotope-Based HTS Assay (HotSpot Assay) for Histone Methyltransferases
This protocol is adapted from a miniaturized, radioisotope-based reaction system and is suitable for screening compound libraries against HMTs.
Materials:
-
Histone H3 (1-34) peptide
-
Recombinant histone methyltransferase (e.g., G9a, SUV39H2)
-
[³H]-S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
384-well assay plates
-
Filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into a 384-well assay plate.
-
Enzyme Addition: Add the histone methyltransferase to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of Histone H3 (1-34) peptide and [³H]-SAM. Final concentrations should be optimized for the specific enzyme, typically around the Km value for the substrates.
-
Enzymatic Reaction: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Filtration: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Washing: Wash the filter plate multiple times with 10% TCA to remove unincorporated [³H]-SAM.
-
Detection: Add scintillation fluid to the wells of the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: Fluorescence-Based HTS Assay for Histone Demethylases
This protocol describes a fluorescence-based enzymatic assay for identifying inhibitors of histone demethylases, such as JMJD2E.
Materials:
-
Trimethylated Histone H3 peptide (e.g., H3K9me3)
-
Recombinant histone demethylase (e.g., JMJD2E)
-
2-oxoglutarate (2-OG)
-
Formaldehyde dehydrogenase (FDH)
-
NAD⁺
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM Ascorbate
-
384-well black assay plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well black assay plate.
-
Enzyme and Substrate Addition: Add a mixture containing the histone demethylase, trimethylated Histone H3 peptide, 2-OG, FDH, and NAD⁺ to each well.
-
Enzymatic Reaction: Incubate the plate at room temperature for 30-60 minutes. The demethylation reaction produces formaldehyde, which is then converted by FDH to formate, with the concomitant reduction of NAD⁺ to NADH.
-
Detection: Measure the increase in NADH fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.
-
Data Analysis: Determine the rate of reaction from the fluorescence signal and calculate the percent inhibition for each compound.
Protocol 3: ELISA-Based HTS Assay for Histone Methyltransferases
This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) for screening inhibitors of HMTs.
Materials:
-
Biotinylated Histone H3 (1-34) peptide
-
Streptavidin-coated 96- or 384-well plates
-
Recombinant histone methyltransferase
-
S-adenosyl-L-methionine (SAM)
-
Primary antibody specific for the methylated histone mark (e.g., anti-H3K9me3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB or other HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Substrate Immobilization: Add biotinylated Histone H3 (1-34) peptide to streptavidin-coated wells and incubate to allow for binding. Wash to remove unbound peptide.
-
Compound and Enzyme Addition: Add test compounds, controls, the histone methyltransferase, and SAM to the wells.
-
Enzymatic Reaction: Incubate at 30°C for 1-2 hours.
-
Washing: Wash the wells to remove the enzyme, SAM, and compounds.
-
Primary Antibody Incubation: Add the primary antibody specific for the methylated histone mark and incubate for 1 hour.
-
Washing: Wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Wash to remove unbound secondary antibody.
-
Detection: Add the HRP substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percent inhibition.
Conclusion
The use of Histone H3 (1-34) peptide in high-throughput screening assays provides a robust and specific platform for the discovery of novel modulators of histone-modifying enzymes. The protocols and data presented herein offer a comprehensive guide for researchers to establish and validate HTS assays tailored to their specific epigenetic targets. These assays are pivotal in advancing our understanding of epigenetic regulation and in the development of new therapeutic agents.
References
Application Note: Quantitative Mass Spectrometry Analysis of Modified Histone H3 (1-34) Peptides
Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, chromatin biology, and oncology.
Introduction
Post-translational modifications (PTMs) of histones create a complex signaling network, often referred to as the "histone code," that is crucial for regulating chromatin structure and gene expression.[1][2] The N-terminal tail of histone H3 is a hotbed for numerous PTMs, including acetylation, methylation, and phosphorylation, which are dynamically regulated by specific enzymes.[3] Dysregulation of these modifications is implicated in various diseases, including cancer, making the enzymes that write, read, and erase these marks prime targets for therapeutic development.
Mass spectrometry (MS) has emerged as an indispensable tool for the unbiased and quantitative analysis of histone PTMs, overcoming the limitations of antibody-based methods which can suffer from cross-reactivity and epitope occlusion.[2][4] This application note provides a detailed protocol for the "bottom-up" MS-based analysis of the histone H3 (1-34) tail, a region rich in critical PTMs. The workflow covers histone extraction, chemical derivatization, enzymatic digestion, LC-MS/MS analysis, and data interpretation, enabling researchers to accurately profile and quantify changes in H3 PTMs in response to biological stimuli or drug treatment.
Experimental and Data Analysis Workflow
The overall workflow for histone PTM analysis involves several key stages, from sample preparation to data analysis. The process is designed to efficiently extract histones, prepare them for mass spectrometric analysis by generating specific peptides, and finally, identify and quantify the modifications present.
References
- 1. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 4. Retrieving Quantitative Information of Histone PTMs by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Fluorescently Labeled Histone H3 (1-34) for FRET Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing fluorescently labeled N-terminal fragments of Histone H3, specifically the (1-34) region, in Förster Resonance Energy Transfer (FRET) analysis. This powerful technique allows for the quantitative study of histone tail dynamics, interactions with other chromatin components, and the influence of post-translational modifications (PTMs) on nucleosome structure and function.
Application 1: Probing the Conformational Dynamics of the H3 N-Terminal Tail
The N-terminal tail of Histone H3 is a flexible domain rich in post-translational modification sites, playing a crucial role in regulating chromatin structure and gene expression. By labeling the H3 tail and another component of the nucleosome (e.g., DNA) with a FRET donor-acceptor pair, researchers can monitor conformational changes of the tail in real-time. This approach has been successfully used to study the motions of the H3 N-terminal tail relative to the DNA, revealing that the tail does not diffuse freely but engages in multiple interaction modes.
Such studies can elucidate how factors like salt concentration, PTMs, or the binding of chromatin-associated proteins affect the tail's conformation and its accessibility.[1][2] For instance, FRET can be employed to measure changes in the distance between a specific residue on the H3 tail and a fixed point on the nucleosomal DNA, providing insights into chromatin compaction and decompaction processes.
Application 2: Investigating the Impact of Post-Translational Modifications
FRET-based assays can be designed to investigate how specific PTMs on the H3 tail, such as phosphorylation or acetylation, alter nucleosome structure and interactions. By comparing the FRET efficiency of nucleosomes containing modified versus unmodified H3 tails, one can quantify the structural impact of these modifications. For example, studies have used mimics of epigenetic acetylation within the H3 tail to show a marked reduction in the condensation of the linker histone H1 C-terminal domain.[3]
Furthermore, FRET biosensors incorporating the H3 N-terminal fragment can be used in living cells to monitor the dynamics of specific modifications, such as H3K9 trimethylation (H3K9me3) and H3S10 phosphorylation (H3S10p), and their interplay during the cell cycle.
Application 3: High-Throughput Screening for Modulators of Chromatin Structure
Time-Resolved FRET (TR-FRET) assays are particularly well-suited for high-throughput screening (HTS) of small molecules that modulate the activity of histone-modifying enzymes or the binding of "reader" proteins to the H3 tail. In a typical assay, a biotinylated H3 peptide and a specific binding protein (e.g., an antibody or a reader domain) are labeled with a lanthanide donor and a fluorescent acceptor, respectively. The binding of the protein to the modified H3 peptide brings the donor and acceptor into close proximity, generating a FRET signal. This format allows for rapid and quantitative assessment of compounds that disrupt or enhance these interactions. Commercial kits are available for detecting specific H3 modifications, such as the phosphorylation of Threonine 3.
Experimental Protocols
Protocol 1: Preparation and Labeling of Histone H3 for FRET Studies
This protocol is adapted from the methods described by Gansen et al., 2020 for studying H3 tail dynamics in reconstituted nucleosomes.
1. Expression and Purification of Mutant Histone H3:
-
To allow for specific labeling of the H3 N-terminal tail, a mutant version of Histone H3 is required. A common strategy is to introduce a cysteine residue at the desired labeling position (e.g., K9C for labeling at Lysine 9) and to mutate any other endogenous cysteines to prevent off-target labeling (e.g., C110A in Xenopus laevis H3).
-
The mutated H3 sequence is subcloned into an expression vector (e.g., pET3).
-
The protein is overexpressed in E. coli BL21(DE3) cells.
-
Inclusion bodies containing the histone are isolated.
-
The protein is purified from inclusion bodies using size exclusion and ion-exchange chromatography under denaturing conditions (e.g., in the presence of 7 M guanidine hydrochloride or urea).
-
The purified protein is lyophilized and stored at -80°C.
2. Fluorescent Labeling of Histone H3:
-
A sulfhydryl-reactive dye, such as Alexa Fluor 488 C5 maleimide, is used to label the introduced cysteine residue.
-
The lyophilized H3 mutant is resolubilized in unfolding buffer (e.g., 7 M guanidine hydrochloride, 20 mM Tris-HCl, pH 7.5).
-
The labeling reaction is carried out in the presence of a reducing agent like TCEP to ensure the cysteine is available for labeling.
-
A 10-fold molar excess of the maleimide dye is added to the protein solution.
-
The reaction is incubated for several hours at room temperature in the dark.
-
Unreacted dye is removed by dialysis or size exclusion chromatography.
-
Labeling efficiency is determined spectrophotometrically.
Protocol 2: Nucleosome Reconstitution and FRET Measurement
1. Preparation of Labeled DNA:
-
The DNA template for nucleosome reconstitution (e.g., the Widom 601 sequence) is prepared by PCR.
-
One of the PCR primers is labeled with an acceptor fluorophore (e.g., Cy5 or Alexa Fluor 647) at a specific position to act as the FRET partner for the donor-labeled H3.
2. Nucleosome Reconstitution:
-
Labeled H3, along with the other core histones (H2A, H2B, H4), are refolded into histone octamers.
-
The labeled DNA is mixed with the histone octamers at a high salt concentration (e.g., 2 M NaCl).
-
Nucleosomes are reconstituted by gradually decreasing the salt concentration through dialysis.
-
The quality of the reconstituted nucleosomes should be checked to ensure minimal free DNA.
3. Ensemble FRET Measurements:
-
Measurements are performed in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, with varying NaCl concentrations).
-
The sample is excited at the donor's excitation wavelength (e.g., 488 nm for Alexa Fluor 488).
-
Emission spectra are recorded, capturing both the donor emission (e.g., 500-540 nm) and the FRET-sensitized acceptor emission (e.g., 595-625 nm).
-
Control samples (donor-only, acceptor-only) are measured to correct for background and spectral crosstalk.
-
The FRET efficiency or proximity ratio (P) is calculated from the corrected fluorescence intensities.
4. Single-Molecule FRET (smFRET) Measurements:
-
For more detailed analysis of conformational dynamics, smFRET can be employed.
-
Labeled nucleosomes are diluted to picomolar concentrations and immobilized on a microscope slide or studied in solution using confocal microscopy.
-
Individual molecules are excited, and the fluorescence from both the donor and acceptor is detected simultaneously.
-
FRET efficiency for each molecule is calculated and plotted as a histogram to reveal different conformational states and their populations.
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation.
Table 1: Example FRET Data for H3 Tail Dynamics under Varying Salt Conditions
| NaCl Concentration (mM) | Mean Proximity Ratio (P) | Standard Deviation | Predominant Conformational State |
| 10 | 0.65 | 0.05 | Compact |
| 150 | 0.52 | 0.07 | Intermediate |
| 500 | 0.35 | 0.08 | Open |
| 750 | 0.21 | 0.06 | Unwrapped |
Table 2: TR-FRET Assay for Screening H3K9ac Reader Inhibitors
| Compound ID | Concentration (µM) | TR-FRET Ratio (665nm/615nm) | % Inhibition | IC50 (µM) |
| Control (DMSO) | - | 1.85 | 0 | - |
| Inhibitor A | 1 | 1.23 | 33.5 | 2.5 |
| Inhibitor A | 10 | 0.45 | 75.7 | 2.5 |
| Inhibitor B | 1 | 1.79 | 3.2 | > 50 |
| Inhibitor B | 10 | 1.68 | 9.2 | > 50 |
Visualizations
Caption: FRET principle for monitoring H3 tail proximity to DNA.
References
Application Notes: Histone H3 (1-34) as a Competitor in Chromatin Immunoprecipitation (ChIP)
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell's natural chromatin context. A critical component of a successful ChIP experiment is the specificity of the antibody used for the immunoprecipitation of the protein-DNA complex. To validate this specificity, particularly for antibodies targeting histone modifications, a peptide competition assay can be integrated into the ChIP workflow. This document provides detailed application notes and protocols for using a Histone H3 (1-34) peptide as a competitor to ensure the antibody specifically recognizes its intended histone epitope.
The N-terminal tail of Histone H3, encompassing amino acids 1-34, is a hub for numerous post-translational modifications (PTMs) that play a crucial role in regulating chromatin structure and gene expression.[1] Antibodies designed to recognize specific PTMs on this tail are invaluable tools for epigenetic research. However, the potential for cross-reactivity with other modifications or the unmodified histone tail necessitates rigorous validation. Introducing a synthetic Histone H3 (1-34) peptide, either with or without a specific modification of interest, during the immunoprecipitation step serves as a direct in-assay method to demonstrate antibody specificity. If the antibody is specific to the epitope present on the native histone tail, the addition of an excess of the competitor peptide will saturate the antibody's binding sites, leading to a significant reduction in the immunoprecipitated DNA.
Principle of Competitive ChIP
The competitive ChIP assay is based on the principle of specific antibody-antigen binding. The primary antibody is pre-incubated with a molar excess of a synthetic peptide that contains the epitope the antibody is intended to recognize. This pre-incubation step allows the peptide to bind to and block the antigen-binding sites of the antibody. Subsequently, when this antibody-peptide mixture is added to the chromatin preparation, the "blocked" antibody is unable to efficiently bind to its target on the native histones. A significant reduction in the enrichment of target DNA sequences, as measured by quantitative PCR (qPCR) or sequencing (ChIP-seq), in the presence of the competitor peptide indicates that the antibody is specific for the intended epitope.
Applications
-
Antibody Specificity Validation: The primary application is to confirm that the ChIP signal is a result of the antibody binding specifically to the intended histone mark in the context of native chromatin.
-
Quality Control: It serves as a crucial quality control step when using new antibody lots or when establishing a new ChIP protocol in the lab.
-
Troubleshooting: A competitive ChIP experiment can help troubleshoot unexpected or inconsistent ChIP results by distinguishing between specific and non-specific immunoprecipitation.
Experimental Protocols
This section provides a detailed protocol for performing a competitive Chromatin Immunoprecipitation (ChIP) experiment using a Histone H3 (1-34) peptide as a competitor. This protocol is an adaptation of standard ChIP protocols.
I. Chromatin Preparation
This part of the protocol follows standard ChIP procedures for cell fixation and chromatin shearing.
-
Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease). The optimal shearing conditions should be empirically determined.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
II. Competitive Immunoprecipitation
This is the core of the competitive ChIP protocol where the competitor peptide is introduced.
-
Antibody and Peptide Preparation:
-
Determine the optimal amount of ChIP-grade antibody to use per immunoprecipitation (IP). This is typically in the range of 1-10 µg.
-
Reconstitute the Histone H3 (1-34) competitor peptide in a suitable buffer (e.g., sterile PBS or water) to a known concentration.
-
Prepare two sets of tubes for each experimental condition: one "No Competitor" control and one "+ Competitor Peptide".
-
-
Antibody-Peptide Pre-incubation:
-
To the "+ Competitor Peptide" tube, add the primary antibody and the Histone H3 (1-34) peptide. A molar excess of peptide to antibody is recommended, typically in the range of a 5:1 to 10:1 ratio by mass (e.g., for 2 µg of antibody, use 10-20 µg of peptide).
-
To the "No Competitor" control tube, add the same amount of primary antibody and an equivalent volume of the peptide reconstitution buffer.
-
Incubate both tubes for 1 hour at room temperature or overnight at 4°C on a rotator to allow for the antibody and peptide to interact.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Add the pre-incubated antibody-peptide mixture (from step II.2) to the diluted chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
III. Washing, Elution, and DNA Purification
These steps follow standard ChIP protocols to remove non-specific binding and isolate the immunoprecipitated DNA.
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in a small volume of nuclease-free water.
-
IV. Quantitative Analysis
The enrichment of specific DNA sequences is quantified using real-time PCR (qPCR).
-
qPCR Analysis:
-
Perform qPCR using primers for a known target locus (positive control) and a region not expected to be enriched (negative control).
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for both the "No Competitor" and "+ Competitor Peptide" samples.
-
Data Presentation
The results of a competitive ChIP-qPCR experiment can be summarized in a table to clearly demonstrate the effect of the competitor peptide.
| Target Locus | Sample | % Input Recovery (Mean ± SD) | Fold Enrichment (vs. IgG) |
| Positive Locus (e.g., GAPDH Promoter) | No Competitor | 1.5 ± 0.2 | 15 |
| + H3 (1-34) Peptide | 0.2 ± 0.05 | 2 | |
| Negative Locus (e.g., Gene Desert) | No Competitor | 0.1 ± 0.03 | 1 |
| + H3 (1-34) Peptide | 0.09 ± 0.02 | 0.9 | |
| IgG Control | - | 0.1 ± 0.04 | 1 |
Table 1: Example data from a competitive ChIP-qPCR experiment. The addition of the Histone H3 (1-34) competitor peptide significantly reduces the enrichment of the positive target locus, indicating antibody specificity.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive ChIP experiment.
Principle of Competition
Caption: Principle of competitive inhibition in ChIP.
References
Troubleshooting & Optimization
Technical Support Center: Synthetic Histone H3 (1-34) Peptide
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the synthetic Histone H3 (1-34) peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic Histone H3 (1-34) peptide not dissolving in water?
The Histone H3 (1-34) peptide is highly basic due to a large number of lysine (K) and arginine (R) residues. This high positive charge can lead to strong intermolecular electrostatic interactions or aggregation, making it difficult to dissolve in neutral pH water. Peptides with a high net positive charge are generally more soluble in acidic solutions.[1]
Q2: What is the recommended initial solvent for reconstituting this peptide?
For a basic peptide like Histone H3 (1-34), the recommended initial solvent is a dilute acidic solution.[1] Start by attempting to dissolve a small test amount of the peptide in sterile, distilled water. If solubility is poor, switch to a dilute aqueous solution of acetic acid (e.g., 10%) or formic acid (e.g., 0.1%).[1] Always use sterile and, ideally, oxygen-free water or buffers.[1]
Q3: How does the amino acid composition of Histone H3 (1-34) influence its solubility?
The solubility of a peptide is largely determined by its amino acid composition. The Histone H3 (1-34) sequence is rich in basic amino acids (Arginine and Lysine), giving it a high net positive charge at neutral pH. This characteristic is the primary driver of its solubility behavior, making it more soluble in acidic conditions which help to protonate acidic residues and reduce charge-based aggregation.
Q4: My peptide solution appears cloudy or has visible particulates. Is it dissolved?
A cloudy solution, or one with visible particulates, indicates that the peptide is not fully dissolved but is instead suspended. This can lead to inaccurate concentration measurements and problems in downstream experiments. Sonication may help, but if the solution remains cloudy, a stronger or different solvent is necessary.
Q5: Are there any solvents I should avoid when working with Histone H3 (1-34)?
Avoid using basic solutions initially, as this will neutralize the positive charges on the peptide and likely decrease its solubility. While organic solvents like DMSO can be used for very hydrophobic peptides, they are generally not the first choice for highly charged peptides like Histone H3 (1-34). If your peptide sequence contains Cysteine (C) or Methionine (M), prolonged exposure to DMSO should be avoided as it can cause oxidation.
Q6: What is the proper procedure for storing the lyophilized peptide and stock solutions?
-
Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from light. Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can reduce peptide stability.
-
Peptide Solutions : Once dissolved, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Troubleshooting Guide
Problem: The lyophilized Histone H3 (1-34) peptide will not dissolve.
This is the most common issue encountered. Follow this step-by-step troubleshooting workflow to achieve solubilization.
Caption: Troubleshooting workflow for solubilizing Histone H3 (1-34).
Quantitative Data Summary
The solubility of a peptide is highly dependent on its net charge. The Histone H3 (1-34) sequence is strongly basic. The following table provides recommended solvents based on these properties.
| Peptide Property | Recommended Solvents & Conditions | Rationale |
| High Net Positive Charge | 1. Sterile distilled H₂O2. Dilute Acetic Acid (10%)3. Dilute Formic Acid (0.1%) | The acidic environment helps to maintain the positive charges on the basic residues (K, R), preventing isoelectric precipitation and promoting repulsion between peptide molecules. |
| Hydrophilic Nature | Primarily aqueous buffers | The peptide is composed of mostly charged and polar amino acids, making it inherently more soluble in aqueous solutions than in nonpolar organic solvents. |
| Potential for Aggregation | Sonication (on ice) | Brief sonication can help break up aggregates and facilitate the dissolution process. Chilling on ice minimizes potential heat-induced degradation. |
Experimental Protocols
Protocol 1: Standard Solubilization of Histone H3 (1-34) Peptide
This protocol outlines the recommended step-by-step procedure for dissolving lyophilized Histone H3 (1-34).
-
Preparation : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10 minutes. This prevents water condensation on the cold peptide powder.
-
Initial Dissolution Attempt : Add a small volume of sterile, deionized water to the vial to achieve a high concentration (e.g., 1-10 mg/mL). Gently vortex or pipette up and down to mix.
-
Visual Inspection : Check if the solution is clear. If it is cloudy, hazy, or contains visible particles, the peptide is not fully dissolved.
-
Acidification : If the peptide is not soluble in water, add a dilute acid. A common choice is 10% acetic acid. Add it dropwise while vortexing until the solution clears.
-
Sonication (Optional) : If aggregation is suspected, sonicate the vial in an ice bath for short bursts (e.g., 3 times for 10 seconds each) to aid dissolution.
-
Final Dilution : Once the peptide is fully dissolved in the concentrated stock, it can be diluted to the final working concentration using your desired aqueous buffer (e.g., Tris or phosphate buffer at pH 7).
-
Storage : Aliquot the stock solution into single-use tubes and store at -80°C to avoid freeze-thaw cycles.
Key Factors Influencing Peptide Solubility
Several factors contribute to the solubility of a synthetic peptide. Understanding these can help in troubleshooting and handling.
Caption: Key intrinsic and extrinsic factors that determine peptide solubility.
References
Technical Support Center: Optimizing Buffer Conditions for Histone H3 (1-34) Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histone H3 (1-34) peptide in enzyme assays.
Troubleshooting Guide
This guide addresses common issues encountered during enzyme assays using the Histone H3 (1-34) peptide substrate.
| Problem | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme. | Most histone acetyltransferases (HATs) and methyltransferases (HMTs) function optimally in a slightly alkaline environment, typically between pH 7.5 and 8.5.[1][2] Verify the pH of your buffer and adjust as necessary. Perform a pH titration experiment to determine the precise optimum for your specific enzyme. |
| Incorrect Salt Concentration: The ionic strength of the buffer is inhibiting enzyme activity. | High salt concentrations can inhibit some enzymes.[2] Start with a lower salt concentration (e.g., 50 mM NaCl or KCl) and perform a salt titration to find the optimal concentration for your enzyme. | |
| Enzyme Instability: The enzyme may be unstable under the assay conditions. | Some enzymes are sensitive to temperature and require reducing agents for stability.[2] Ensure your assay includes a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME), typically at 1-10 mM. Also, consider adding a carrier protein like Bovine Serum Albumin (BSA) at around 0.1 mg/mL to prevent enzyme denaturation and non-specific adsorption. | |
| Substrate Concentration Too Low: The concentration of the Histone H3 (1-34) peptide is below the Michaelis constant (Km) of the enzyme. | Determine the Km of your enzyme for the H3 (1-34) peptide. For routine assays, use a substrate concentration that is at least 5-10 times the Km to ensure the reaction rate is not limited by the substrate. | |
| Presence of Inhibitors: Contaminants in the enzyme preparation, substrate, or buffer components may be inhibiting the reaction. | Ensure all reagents are of high purity. If testing compound libraries, be aware of pan-assay interference compounds (PAINS). Consider including a control reaction with a known potent inhibitor to validate assay sensitivity. | |
| High Background Signal | Non-Enzymatic Substrate Modification: The Histone H3 (1-34) peptide is being modified non-enzymatically. | Run a control reaction without the enzyme to assess the level of non-enzymatic modification. If significant, re-evaluate the stability of your substrate and other reaction components under the assay conditions. |
| Contaminating Enzyme Activity: The enzyme preparation may contain other enzymes that can modify the substrate. | Purify the enzyme of interest to homogeneity. Use specific inhibitors for known contaminating enzymes if purification is not feasible. | |
| Detection Reagent Issues: The antibody or other detection reagent may have high non-specific binding. | Optimize the concentration of your detection reagents and include appropriate blocking agents in your assay protocol. Run controls without the primary antibody to check for non-specific binding of the secondary antibody. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variations in buffer preparation, enzyme dilution, or substrate concentration between experiments. | Prepare large batches of buffers and reagents to be used across multiple experiments. Aliquot and store reagents properly to avoid freeze-thaw cycles. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | Use calibrated pipettes and prepare master mixes for reaction components to minimize pipetting errors. | |
| Assay Timing: Variations in incubation times can affect results, particularly for kinetic assays. | Use a timer and ensure consistent incubation times for all samples. For kinetic assays, ensure measurements are taken within the linear range of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a generic buffer for a Histone H3 (1-34) enzyme assay?
A general starting buffer for many histone-modifying enzymes consists of 50 mM Tris-HCl or HEPES at pH 8.0, 50-150 mM NaCl or KCl, 1-5 mM DTT or BME, and 0.1 mg/mL BSA.[3] However, it is crucial to optimize this for your specific enzyme.
Q2: How does the use of a short peptide like Histone H3 (1-34) differ from using full-length histones or nucleosomes?
Assays with peptide substrates are often more straightforward and can exhibit different kinetics compared to those with full-length histones or nucleosomes. The accessibility of the modification site on a peptide is much higher, which can result in a faster reaction rate. However, some enzymes require the context of the full-length protein or even the nucleosome for optimal activity and specificity.
Q3: My enzyme shows biphasic kinetics with the H3 (1-34) peptide. What could be the cause?
Biphasic kinetics can sometimes be an intrinsic property of the enzyme's catalytic mechanism under specific buffer conditions. It could also indicate the presence of two different active forms of the enzyme, product inhibition, or substrate inhibition at high concentrations. Try varying the peptide substrate concentration to see if the biphasic behavior changes.
Q4: Can other post-translational modifications (PTMs) on the Histone H3 (1-34) peptide affect my assay?
Yes, the presence of other PTMs on the peptide can significantly influence the activity of your enzyme. For example, some enzymes are inhibited or stimulated by neighboring modifications. It is important to use a synthetic peptide with a well-defined modification status for your experiments.
Q5: What is the optimal temperature for my assay?
While many enzyme assays are performed at 37°C, some histone-modifying enzymes, like PRMT7, have optimal activity at lower temperatures. It is recommended to perform a temperature optimization experiment (e.g., from room temperature to 42°C) to determine the ideal condition for your specific enzyme.
Quantitative Data Summary
Table 1: Recommended Buffer Components for Histone H3 (1-34) Enzyme Assays
| Component | Concentration Range | Purpose | Notes |
| Buffer | 20-100 mM | Maintain pH | Tris-HCl or HEPES are common choices. |
| pH | 7.5 - 9.0 | Enzyme activity | Optimal pH varies by enzyme; slightly alkaline is a good starting point. |
| Salt (NaCl or KCl) | 0 - 250 mM | Ionic strength | High concentrations can be inhibitory. |
| Reducing Agent (DTT or BME) | 1 - 10 mM | Prevent oxidation | Important for enzymes with critical cysteine residues. |
| Divalent Cations (e.g., MgCl2) | 0 - 10 mM | Cofactor | Required by some kinases, but can inhibit other enzymes. |
| Carrier Protein (BSA) | 0.1 - 1 mg/mL | Stabilize enzyme | Prevents non-specific adsorption and denaturation. |
| Glycerol | 5 - 20% (v/v) | Stabilize enzyme | Often included in enzyme storage buffers and can be carried over into the assay. |
Experimental Protocols
Protocol 1: General Histone Methyltransferase (HMT) Assay using H3 (1-34) Peptide
This protocol provides a general framework for a radioactive HMT assay.
-
Prepare the Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix containing the following components per reaction:
-
5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.5, 50 mM MgCl₂, 20 mM DTT)
-
Histone H3 (1-34) peptide (final concentration to be optimized, e.g., 10 µM)
-
³H-S-adenosylmethionine (³H-SAM) (final concentration to be optimized, e.g., 1 µM)
-
Nuclease-free water to the final volume.
-
-
-
Enzyme Addition:
-
Add the purified HMT to the reaction mix to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper three times with 0.1 M sodium bicarbonate buffer (pH 9.0) to remove unincorporated ³H-SAM.
-
Perform a final wash with ethanol.
-
-
Detection:
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: General Histone Acetyltransferase (HAT) Assay using H3 (1-34) Peptide
This protocol outlines a general non-radioactive, antibody-based HAT assay.
-
Prepare the Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix with:
-
5X Reaction Buffer (e.g., 250 mM HEPES pH 8.0, 0.5 mM EDTA, 5 mM DTT)
-
Histone H3 (1-34) peptide (e.g., 20 µM)
-
Acetyl-CoA (e.g., 100 µM)
-
Nuclease-free water.
-
-
-
Enzyme Addition:
-
Add the purified HAT to the reaction mix.
-
-
Incubation:
-
Incubate at the optimal temperature (e.g., 37°C) for the desired time.
-
-
Detection (ELISA-based):
-
Coat a microplate with a capture antibody specific for the acetylated histone mark.
-
Add the reaction mixture to the wells and incubate.
-
Wash the wells to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescent).
-
Visualizations
References
"troubleshooting low signal in Histone H3 (1-34) modification assays"
Welcome to the technical support center for Histone H3 (1-34) modification assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues and optimize your experimental results.
Troubleshooting Guide: Low Signal Issues
Low or no signal is a common problem encountered in Histone H3 (1-34) modification assays. The following section addresses specific causes and provides actionable solutions.
Question: Why am I getting a very low or no signal in my assay?
Answer: A low or absent signal can stem from several factors throughout the experimental workflow. Systematically evaluating each step is crucial for identifying the root cause. Below are common reasons and troubleshooting steps.
1. Reagent Preparation and Storage
-
Issue: Improper storage or handling of reagents can lead to their degradation and loss of activity.[1]
-
Solution:
-
Always refer to the manufacturer's data sheet for correct storage temperatures for each kit component.[1] Some components may require different storage conditions.
-
Equilibrate all reagents to the specified assay temperature before use, except for enzymes, which should be kept on ice.[1]
-
Avoid repeated freeze-thaw cycles of antibodies and enzymes. Aliquot reagents upon first use.
-
Ensure that buffers are prepared correctly and at the proper pH, as buffer composition can significantly impact assay performance.[2]
-
2. Assay Protocol and Execution
-
Issue: Deviations from the recommended protocol, such as incorrect incubation times or omission of a step, can lead to failed assays.[1]
-
Solution:
-
Incubation Times: Ensure that incubation steps are carried out for the recommended duration. Insufficient incubation can lead to incomplete binding or enzymatic reactions. Conversely, prolonged incubations may increase background signal.
-
Washing Steps (for plate-based assays): Inadequate washing can result in high background, while excessive washing may elute the target or antibody, leading to low signal. Ensure wash buffers are correctly prepared and washing is performed as per the protocol.
-
Pipetting Accuracy: Inconsistent or inaccurate pipetting can introduce significant variability and lead to low signal. Use calibrated pipettes and proper pipetting techniques to ensure consistency between wells.
-
Bubbles: Air bubbles in wells can interfere with signal detection. Be careful to avoid introducing bubbles during reagent addition.
-
3. Antibody Performance
-
Issue: The primary or secondary antibody may not be performing optimally. This can be due to low concentration, loss of activity, or lack of specificity.
-
Solution:
-
Antibody Concentration: The concentration of both primary and secondary antibodies may need optimization. Titrate each antibody to find the optimal concentration that yields the best signal-to-noise ratio.
-
Antibody Activity: If an antibody is old or has been stored improperly, it may have lost activity. Test the antibody using a positive control, such as a dot blot, to verify its functionality.
-
Antibody Specificity: Ensure the primary antibody specifically recognizes the histone modification of interest. Histone H3 is subject to numerous post-translational modifications, and antibody cross-reactivity can be an issue.
-
4. Sample and Substrate Issues
-
Issue: The concentration of the target histone or substrate in the sample may be too low, or the sample type may be incompatible with the assay.
-
Solution:
-
Sample Concentration: The amount of histone extract or purified histone H3 protein may be insufficient. Increase the amount of sample loaded or concentrate the sample if possible.
-
Sample Integrity: Ensure that the histone extracts have been prepared correctly and have not been degraded. Use protease inhibitors during extraction.
-
Substrate Quality: For enzymatic assays, ensure the substrate (e.g., biotinylated histone peptide) is of high quality and used at the optimal concentration.
-
5. Detection and Instrumentation
-
Issue: Incorrect instrument settings or use of the wrong type of microplate can prevent accurate signal detection.
-
Solution:
-
Plate Reader Settings: Double-check that the plate reader is set to the correct wavelength for excitation and emission for your specific assay (e.g., absorbance, fluorescence, luminescence).
-
Microplate Type: Use the appropriate microplate for your assay type. For example, use clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.
-
Instrument Calibration: Ensure the plate reader is properly calibrated and functioning correctly.
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure my reagents are working correctly?
A1: To verify reagent functionality, it is recommended to run a positive control. This could be a recombinant modified histone H3 peptide or a cell lysate known to contain the modification of interest. Additionally, running a standard curve with known concentrations of a positive control can help ensure that the assay is performing as expected.
Q2: What are the optimal concentrations for my antibodies and substrate?
A2: Optimal concentrations for antibodies and substrates are assay-dependent and often need to be determined empirically. A good starting point is the manufacturer's recommended concentration range. To optimize, perform a matrix titration, varying the concentrations of the enzyme, substrate, and antibodies to find the combination that provides the best assay window and signal-to-noise ratio.
Q3: Could the buffer composition be affecting my signal?
A3: Yes, buffer components can have a significant impact on assay performance. Factors such as pH, salt concentration, and the presence of detergents or chelating agents like EDTA can influence enzyme activity, antibody binding, and overall signal generation. It is crucial to use the recommended buffer system for your specific assay. If you are developing a new assay, buffer optimization is a critical step.
Q4: My signal is high in the positive control but low in my samples. What does this mean?
A4: This suggests that the assay reagents and protocol are likely working correctly, but the issue may lie with your samples. The concentration of the modified histone in your samples may be below the detection limit of the assay. Consider the following:
-
The cell or tissue type may have very low levels of the specific histone modification.
-
The histone extraction procedure may be inefficient.
-
The protein may have been degraded during sample preparation. Try increasing the amount of sample input or using a more sensitive detection method if available.
Q5: What is the "hook effect" and could it be causing a low signal?
A5: The hook effect can occur in immunoassays when the concentration of the analyte is very high, leading to a decrease in signal. This happens because an excess of the target can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" complex required for signal generation. While this typically results in a lower-than-expected signal at high concentrations, it is a possible cause for inaccurate readings. If you suspect a hook effect, re-assaying your samples at several dilutions can help to identify if this is the issue.
Quantitative Data Summary
The following tables provide example data for optimizing key parameters in a typical Histone H3 modification assay. These values should be used as a starting point, as optimal conditions may vary between specific assays and laboratories.
Table 1: Example Enzyme Titration for a Histone Methyltransferase (HMT) Assay
| Enzyme Concentration (nM) | Signal (RFU) | S/B Ratio |
| 0 | 500 | 1.0 |
| 0.5 | 2500 | 5.0 |
| 1.0 | 5000 | 10.0 |
| 2.0 | 9000 | 18.0 |
| 4.0 | 10000 | 20.0 |
| 8.0 | 10500 | 21.0 |
RFU: Relative Fluorescence Units; S/B: Signal-to-Background Ratio
Table 2: Example Substrate Titration for an AlphaLISA Assay
| Substrate Concentration (nM) | AlphaLISA Signal (counts) |
| 0 | 1500 |
| 10 | 50000 |
| 20 | 100000 |
| 40 | 180000 |
| 80 | 250000 |
| 160 | 260000 |
Experimental Protocols
Protocol 1: General Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Histone H3 Phosphorylation
-
Cell Culture and Lysis:
-
Culture cells in a 96-well plate.
-
After treatment, remove the culture medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Lysate Transfer:
-
Transfer 16 µL of the cell lysate to a 384-well low-volume detection plate.
-
-
Detection Reagent Addition:
-
Add 4 µL of the HTRF detection reagents, which include a donor fluorophore-labeled antibody and an acceptor fluorophore-labeled antibody. The first antibody is specific for the phosphorylated histone, and the second recognizes total histone H3.
-
-
Incubation:
-
Incubate the plate for 2 hours at room temperature.
-
-
Signal Reading:
-
Read the HTRF signal on a compatible plate reader.
-
Protocol 2: General Workflow for an AlphaLISA Assay for Histone H3 Methylation
-
Enzymatic Reaction (for in vitro assays):
-
In a 384-well plate, combine the histone methyltransferase enzyme, biotinylated Histone H3 peptide substrate, and the methyl donor (e.g., SAM).
-
Incubate at the optimal temperature and time for the enzyme.
-
-
Detection:
-
Add AlphaLISA Acceptor beads conjugated with an antibody specific to the methylated histone mark.
-
Incubate for 60 minutes at room temperature.
-
-
Addition of Donor Beads:
-
Add Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader. The signal is generated by the proximity of the Donor and Acceptor beads, which occurs when the substrate is methylated.
-
Visualizations
Caption: General experimental workflow for Histone H3 modification assays.
Caption: Troubleshooting decision tree for low signal in assays.
References
Technical Support Center: Phosphorylated Histone H3 (1-34) Peptides
Welcome to the technical support center for phosphorylated Histone H3 (1-34) peptides. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and use of these critical research tools.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized phosphorylated Histone H3 (1-34) peptide?
A1: For optimal stability, lyophilized peptides should be stored at -20°C for short-term use (weeks) and at -80°C for long-term storage (months to years).[1][2] It is crucial to keep the vial tightly sealed and protected from moisture and bright light.[2] Peptides containing residues prone to oxidation, such as methionine or cysteine, benefit from storage under an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the recommended procedure for reconstituting the peptide?
A2: Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation and moisture absorption. For initial solubilization, it is recommended to use sterile, distilled water or a dilute (0.1%) acetic acid solution if the peptide has a net positive charge. Prepare a concentrated stock solution, which can then be diluted with your specific assay buffer.
Q3: My phosphorylated peptide has been in solution at 4°C for a week. Is it still viable?
A3: While some peptides in solution can be stable for up to a week at 4°C, the stability is highly sequence-dependent. Peptides containing residues like asparagine, glutamine, cysteine, methionine, and tryptophan are less stable in solution. For phosphorylated peptides, the phosphate group can be susceptible to hydrolysis, especially at non-neutral pH. It is always best to prepare fresh solutions or use aliquots that have been stored frozen.
Q4: I am observing inconsistent results in my kinase assay. Could peptide instability be the cause?
A4: Yes, inconsistent results can be a symptom of peptide degradation. Several factors can contribute to this:
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your peptide stock solution as this can lead to degradation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
pH of the Solution: The stability of peptides in solution is optimal at a pH of 5-6. Solutions with a pH greater than 8 should be avoided or frozen when not in use.
-
Contamination: Bacterial contamination can lead to enzymatic degradation of the peptide. Always use sterile buffers and handle the peptide solutions under sterile conditions.
Q5: Does the phosphorylation itself affect the stability of the Histone H3 peptide?
A5: Phosphorylation introduces a negative charge, which can alter the peptide's conformation, solubility, and propensity for aggregation. While it can increase solubility in some cases, the added phosphate group can also be a target for phosphatases if there is any biological contamination in the experimental setup. The interaction of the phosphate group with neighboring residues can also influence local structure.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
| Symptom | Possible Cause | Suggested Solution |
| Lyophilized peptide does not dissolve in aqueous buffer. | The peptide may have a high net hydrophobic character despite the phosphorylation. | Try dissolving the peptide in a small amount of a stronger, sterile solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your downstream assay. |
| Peptide precipitates out of solution after initial dissolution. | The buffer pH is at the isoelectric point (pI) of the peptide, or the concentration is too high. | Adjust the pH of your buffer to be at least one unit away from the peptide's pI. Alternatively, try diluting the peptide to a lower working concentration. |
Issue 2: Inconsistent Assay Results or Signal Loss
| Symptom | Possible Cause | Suggested Solution |
| Decreasing signal over time in a series of experiments. | Peptide degradation in the stock solution. | Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of the stock solution by aliquoting and freezing at -80°C. Avoid repeated freeze-thaw cycles. |
| High background or non-specific signal. | Peptide aggregation. | Centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully collect the supernatant. Consider using a buffer with anti-aggregation additives if compatible with your assay. |
| Complete loss of signal. | Dephosphorylation of the peptide by contaminating phosphatases. | Ensure all buffers and reagents are sterile and free of biological contaminants. Consider adding phosphatase inhibitors to your assay buffer if appropriate for the experimental design. |
Experimental Protocols
Protocol: In Vitro Kinase Assay Using Phosphorylated Histone H3 (1-34) Peptide
This protocol provides a general framework for an in vitro kinase assay. Specific conditions such as buffer composition, enzyme concentration, and incubation times should be optimized for the specific kinase being studied.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol, and 1 mM DTT.
-
Reconstitute Peptide Substrate: Prepare a 1 mg/mL stock solution of the phosphorylated Histone H3 (1-34) peptide in sterile water. Further dilute to the desired working concentration in the kinase reaction buffer.
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the desired amount of recombinant kinase, and any potential inhibitors.
-
Add the diluted Histone H3 (1-34) peptide substrate.
-
Initiate the reaction by adding ATP (e.g., to a final concentration of 50-100 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and immunoblotting using an antibody specific to the phosphorylated site of interest.
Visualizations
Caption: Experimental workflow for using phosphorylated H3 peptides.
Caption: Troubleshooting logic for inconsistent assay results.
References
"non-specific binding of Histone H3 (1-34) in pulldown assays"
Welcome to the technical support center for troubleshooting non-specific binding in Histone H3 (1-34) pulldown assays. This resource provides researchers, scientists, and drug development professionals with targeted guidance to identify and resolve common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is a histone peptide pulldown assay?
A histone peptide pulldown assay is a technique used to identify and characterize proteins, often referred to as "readers," that bind to specific post-translational modifications (PTMs) on histone tails.[1][2] In this assay, a synthetic biotinylated histone peptide, such as Histone H3 (1-34), is immobilized on avidin or streptavidin-coated beads.[1][3] These beads are then incubated with a cell lysate or nuclear extract. Proteins that bind to the histone peptide are "pulled down" with the beads, washed to remove non-specific binders, and then eluted for identification by methods like mass spectrometry or Western blotting.[1]
Q2: What are the primary sources of non-specific binding in this assay?
Non-specific binding can originate from several sources, leading to high background and confounding results. The main culprits include:
-
Binding to the affinity resin: Proteins may adhere directly to the surface of the agarose or magnetic beads.
-
Binding to the affinity tag/linker: Proteins can interact with the biotin tag or the linker arm attaching it to the peptide.
-
Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait peptide or the bead surface through non-specific hydrophobic or electrostatic interactions.
-
Binding to the unmodified histone peptide: Some proteins naturally bind to the histone tail sequence itself, irrespective of any modifications.
-
Contaminating nucleic acids: Negatively charged DNA or RNA from the lysate can mediate indirect interactions between proteins and the peptide-bead complex.
Q3: Why is a "beads-only" control essential?
A "beads-only" control, where the lysate is incubated with beads that have not been coupled to a histone peptide, is crucial for identifying proteins that bind non-specifically to the beads themselves. Any proteins detected in this control can be considered background and subtracted from the results of the peptide pulldowns.
Q4: What is the purpose of using an unmodified histone peptide control?
Using an unmodified version of the histone peptide (e.g., unmodified H3 (1-34)) as a negative control is critical to distinguish proteins that specifically recognize a particular PTM from those that bind to the histone tail sequence in general. Candidate "reader" proteins should be present in the pulldown with the modified peptide but absent or significantly reduced in the pulldown with the unmodified peptide.
Troubleshooting Guides
This section provides solutions to common problems encountered during Histone H3 (1-34) pulldown assays.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in all lanes (including beads-only control) | - Insufficient blocking of beads.- Inadequate washing.- Lysis/wash buffer conditions are too gentle. | - Pre-clear the lysate: Incubate the cell extract with plain beads for 1 hour before the pulldown to remove proteins that bind non-specifically to the resin.- Optimize blocking: Increase the concentration of blocking agents like BSA or use a commercial blocking buffer.- Increase wash stringency: Increase the salt concentration (e.g., up to 300mM KCl/NaCl) or the number of wash steps.- Add detergents: Include non-ionic detergents like Triton X-100 or NP-40 (0.1% - 0.5%) in the wash buffers.- Transfer beads: After the final wash, transfer the beads to a fresh tube to avoid co-eluting proteins stuck to the tube walls. |
| Similar protein bands in both modified and unmodified peptide pulldowns | - Proteins are binding to the histone peptide sequence itself, not the modification.- Wash conditions are not stringent enough to disrupt non-specific interactions.- Contaminating nucleic acids may be mediating interactions. | - Increase salt concentration in wash buffer: Gradually increase the salt concentration to disrupt ionic interactions.- Optimize detergent concentration: Adjust the concentration of non-ionic detergents in the wash buffer.- Treat lysate with a nuclease: Add DNase or RNase to the lysate to eliminate contaminating nucleic acids that can mediate protein-protein interactions.- Perform a competition elution: Elute bound proteins by competing with an excess of free peptide; this is a highly specific elution method. |
| False positives or unexpected interactors | - The interaction may be indirect, mediated by another protein or nucleic acid.- The protein has a general affinity for charged or structured surfaces. | - Validate interactions: Use an orthogonal method like co-immunoprecipitation (Co-IP) to confirm the interaction in vivo.- Use more stringent wash buffers: See suggestions for high background.- Include nuclease treatment: This can help eliminate false positives caused by nucleic acid bridging. |
| Low yield of specific binders | - Lysis conditions are too harsh, disrupting protein-protein interactions.- Elution conditions are inefficient.- The "reader" protein is of low abundance in the cell extract. | - Use a milder lysis buffer: Reduce the salt or detergent concentration in the lysis buffer.- Optimize elution: Test alternative elution methods, such as elution with an excess of free peptide or using a different pH, like 0.5 N NH4OH.- Enrich your starting material: Use nuclear extracts instead of whole-cell lysates, or use extracts from cells synchronized in a specific cell cycle phase where the interaction is expected to be more abundant. |
Experimental Protocols & Data
Optimized Buffer Compositions
Effective washing is critical to reduce non-specific binding. The composition of lysis and wash buffers should be optimized for your specific protein of interest.
| Buffer Component | Lysis Buffer (Typical Range) | Wash Buffer (Typical Range) | Purpose |
| HEPES/Tris-HCl (pH 7.5-8.0) | 20-50 mM | 20-50 mM | Buffering agent to maintain pH |
| KCl/NaCl | 150 mM | 150-300 mM | Disrupts non-specific ionic interactions |
| EDTA/EGTA | 1-2 mM | 0.2-1 mM | Chelating agent, inhibits metalloproteases |
| Non-ionic Detergent (Triton X-100, NP-40) | 0.1-0.5% | 0.1-0.5% | Reduces non-specific hydrophobic interactions |
| Glycerol | 10-20% | 10-20% | Protein stabilizer |
| Protease/Phosphatase Inhibitors | 1x Cocktail | 1x Cocktail | Prevent protein degradation/modification |
Detailed Methodology: Histone Peptide Pulldown Assay
This protocol provides a general framework. Optimization of incubation times, buffer compositions, and wash steps is highly recommended.
-
Peptide Immobilization:
-
Resuspend biotinylated Histone H3 (1-34) peptide (and unmodified control) in PBS.
-
Wash streptavidin-coated magnetic beads three times with PBS containing 0.1% Triton X-100.
-
Incubate the beads with the biotinylated peptide for 1-2 hours at 4°C with rotation to allow for binding.
-
Wash the peptide-coupled beads three times with the wash buffer to remove unbound peptide.
-
-
Lysate Preparation and Pre-clearing:
-
Prepare nuclear or whole-cell extract using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Pre-clear the lysate by incubating with uncoated streptavidin beads for 1 hour at 4°C with rotation.
-
Collect the supernatant after pelleting the beads.
-
-
Binding/Pulldown:
-
Add the pre-cleared lysate to the peptide-coupled beads.
-
Incubate for 3 hours to overnight at 4°C with rotation to allow for protein binding.
-
-
Washing:
-
Pellet the beads and remove the supernatant (flow-through).
-
Wash the beads extensively (e.g., 5-8 times) with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.
-
After the final wash, transfer the beads to a new microcentrifuge tube.
-
-
Elution:
-
Elute the bound proteins from the beads. Common methods include:
-
Acidic Elution: 100 mM glycine, pH 2.8.
-
SDS Elution: Boiling in 1x Laemmli buffer.
-
Competition Elution: Incubating with a high concentration (e.g., 0.5 mg/mL) of the free histone peptide.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For unbiased identification of interacting proteins, mass spectrometry is the preferred method.
-
Visualized Workflows and Logic
General Experimental Workflow
Caption: Workflow for a typical histone peptide pulldown assay.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background signals.
References
- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone H3 N-terminal mimicry drives a novel network of methyl-effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Histone H3 (1-34) Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of the Histone H3 (1-34) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the Histone H3 (1-34) peptide?
A1: The most prevalent method for synthesizing Histone H3 (1-34) is Solid-Phase Peptide Synthesis (SPPS), utilizing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Fmoc-based SPPS is often preferred due to its milder deprotection conditions, which are advantageous for preserving post-translational modifications (PTMs) if they are incorporated into the peptide sequence.[1][2][3]
Q2: What are the major challenges in synthesizing the arginine-rich Histone H3 (1-34) sequence?
A2: The Histone H3 (1-34) sequence is rich in arginine residues, which can present several challenges during SPPS. These include:
-
Difficult Couplings: Steric hindrance from the bulky side chains of adjacent amino acids can lead to incomplete coupling reactions.
-
Aggregation: The highly charged nature of the peptide can cause it to aggregate on the resin, reducing the accessibility of the N-terminus for the next coupling step.
-
Side Reactions: Arginine's guanidinium group is susceptible to side reactions like sulfonation if inappropriate cleavage cocktails are used.
Q3: How is the purity of the synthesized Histone H3 (1-34) peptide assessed?
A3: The purity of the synthesized peptide is primarily evaluated using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity, and the purity is determined by comparing the peak area of the desired peptide to the total area of all peaks.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide and to identify the mass of any impurities.[5]
Q4: What is a typical purity level for a crude synthetic peptide, and what can be achieved after purification?
A4: The purity of a crude synthetic peptide can vary significantly depending on the success of the synthesis, but it is often in the range of 50-80%. After a single round of purification by preparative RP-HPLC, it is common to achieve a purity of >95%. For highly demanding applications, a second purification step can increase the purity to >98%.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete Deprotection: The Fmoc or Boc protecting group was not fully removed, preventing the next amino acid from coupling. | Increase deprotection time or use a stronger deprotection reagent. For Fmoc chemistry, consider adding DBU to the piperidine solution. |
| Poor Coupling Efficiency: Steric hindrance or peptide aggregation on the resin is inhibiting the coupling reaction. | Use a more potent coupling reagent (e.g., HCTU, HATU). Double couple problematic amino acids. Perform the coupling at a slightly elevated temperature. | |
| Presence of Deletion Sequences | Inefficient Coupling: Failure to couple an amino acid results in a shorter peptide sequence. | Optimize coupling conditions as described above. Use a capping step with acetic anhydride to terminate any unreacted chains and simplify purification. |
| Presence of Truncated Sequences | Premature Chain Termination: The peptide chain is cleaved from the resin prematurely. | Ensure the stability of the linker to the resin under the synthesis conditions. Avoid overly acidic conditions during Fmoc deprotection. |
| Side Reactions (e.g., Sulfonation of Arginine) | Inappropriate Cleavage Cocktail: Scavengers in the cleavage cocktail are insufficient to prevent side reactions. | Use a cleavage cocktail with appropriate scavengers. For arginine-rich peptides, a common cocktail is TFA/TIS/H2O/EDT (94:1:2.5:2.5). |
RP-HPLC Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution of Peaks | Inappropriate Gradient: The acetonitrile gradient is too steep, causing co-elution of the target peptide and impurities. | Use a shallower gradient over a longer run time to improve separation. |
| Wrong Column Chemistry: The stationary phase is not providing adequate separation. | A C18 column is standard for peptide purification. Consider a C8 column for more hydrophobic peptides or a different pore size. | |
| Peak Tailing | Secondary Interactions with Silanols: The basic nature of the Histone H3 peptide can lead to interactions with residual silanol groups on the silica-based column, causing tailing. | Increase the concentration of the ion-pairing agent (TFA) in the mobile phase to 0.2-0.25% to better mask the silanol groups. Operate at a lower pH (around 2-3) to keep the silanol groups protonated. |
| Column Overload: Injecting too much crude peptide onto the column can lead to poor peak shape. | Reduce the amount of peptide loaded onto the column. Perform multiple smaller injections if necessary. | |
| Low Recovery of Purified Peptide | Peptide Precipitation: The peptide may be precipitating on the column or in the collection tubes. | Ensure the peptide is fully dissolved in the initial mobile phase before injection. Collect fractions into tubes containing a small amount of a solvent that aids solubility (e.g., a higher concentration of acetonitrile). |
| Irreversible Adsorption: The peptide is strongly binding to the column. | Modify the mobile phase conditions (e.g., try a different ion-pairing agent like formic acid, although this may affect selectivity). |
Data Presentation
Table 1: Quantitative Purity Analysis of Synthesized Histone H3 (1-34) Before and After RP-HPLC Purification
| Component | Crude Peptide (% Area) | Purified Peptide (% Area) | Method of Analysis |
| Histone H3 (1-34) (Target Peptide) | 75.2 | 98.6 | RP-HPLC (UV detection at 214 nm) |
| Truncated Sequences (n-1, n-2, etc.) | 12.5 | 0.8 | RP-HPLC, confirmed by MS |
| Deletion Sequences | 5.8 | 0.3 | RP-HPLC, confirmed by MS |
| Incompletely Deprotected Species | 3.1 | <0.1 | RP-HPLC, confirmed by MS |
| Other Impurities | 3.4 | 0.2 | RP-HPLC |
| Total | 100 | 100 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Histone H3 (1-34)
This protocol outlines the manual Fmoc-based SPPS of the Histone H3 (1-34) peptide.
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitoring Coupling: After the coupling time, take a small sample of the resin and perform a ninhydrin (Kaiser) test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Histone H3 (1-34) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the resin with a cleavage cocktail of 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of Histone H3 (1-34)
This protocol describes the purification of the crude synthetic peptide using preparative RP-HPLC.
-
System Preparation: Use a preparative RP-HPLC system equipped with a C18 column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile can be added. Centrifuge the sample to remove any insoluble material before injection.
-
Chromatographic Method:
-
Equilibrate the column with 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 45% Solvent B over 40 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize them to obtain the final purified peptide as a fluffy white powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Histone H3 (1-34).
Caption: Troubleshooting workflow for improving peptide purity.
Caption: Signaling pathway involving Histone H3 N-terminal tail modifications.
References
- 1. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometric Characterization of Histone H3 Isolated from in-Vitro Reconstituted and Acetylated Nucleosome Core Particle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Histone H3 (1-34) Post-Translational Modifications
Welcome to the technical support center for the analysis of Histone H3 (1-34) post-translational modifications (PTMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex challenges in quantifying these critical epigenetic marks.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for Histone H3 (1-34) PTM quantification.
Issue 1: Low Yield or Purity of Extracted Histones
Question: I am consistently getting low yields and/or cytoplasmic contamination in my histone extracts. What could be the cause and how can I fix it?
Answer:
Low yield and purity of histone extracts are common problems that can significantly impact downstream analysis. Here are some potential causes and solutions:
-
Inefficient Cell Lysis or Nuclei Isolation: Incomplete cell lysis will result in fewer nuclei being released, while harsh lysis can rupture nuclei and lead to histone loss and contamination.
-
Solution: Optimize your lysis buffer and procedure. Use a hypotonic buffer with a non-ionic detergent (e.g., NP-40) to swell the cells and gently disrupt the plasma membrane. Monitor lysis efficiency under a microscope. Ensure nuclei are pelleted at an appropriate centrifugation speed to avoid losing them.[1]
-
-
Incomplete Acid Extraction: Insufficient acid concentration or incubation time can lead to incomplete histone extraction from the chromatin.
-
Solution: Use 0.2 M HCl or 0.4 N H₂SO₄ and ensure the nuclear pellet is fully resuspended. Incubate on a rotator at 4°C for at least 1-2 hours, or overnight for more complete extraction.[1]
-
-
Protease Activity: Histones are susceptible to degradation by proteases released during cell lysis.
-
Solution: Always supplement your lysis and extraction buffers with a fresh protease inhibitor cocktail.
-
Issue 2: Poor Antibody Performance in Western Blotting or ChIP
Question: My anti-Histone H3 PTM antibody is showing no band, multiple bands, or a band at the wrong molecular weight in my Western Blot. What's going wrong?
Answer:
Antibody-based detection of histone PTMs is notoriously challenging due to issues with antibody specificity and the nature of histone proteins.
-
Poor Antibody Specificity/Cross-reactivity: Many commercially available antibodies lack the specificity to distinguish between similar PTMs (e.g., H3K9me2 vs. H3K9me3) or may recognize the same modification on a different histone or even a non-histone protein.[2][3] Some antibodies may also cross-react with a similar sequence context on another histone, for example, an antibody for H3K9me3 might also bind to H3K27me3.[2]
-
Solution:
-
Validate your antibody: Before use, perform a dot blot with a panel of modified and unmodified histone peptides to check for specificity.
-
Use peptide competition assays: Pre-incubate the antibody with the specific modified peptide it was raised against to block the signal as a negative control.
-
Consult antibody specificity databases: Resources that profile the specificity of various commercial histone PTM antibodies can help in selecting a reliable reagent.
-
-
-
Epitope Occlusion: A nearby PTM can interfere with the antibody's ability to bind to its target epitope. For instance, phosphorylation at Threonine 6 (H3T6p) can negatively impact the recognition of H3K4me3 by some antibodies.
-
Solution: This is an inherent challenge. If you suspect epitope occlusion, you may need to try an antibody from a different vendor that targets a slightly different epitope or use an orthogonal method like mass spectrometry for validation.
-
-
Incorrect Molecular Weight: While total H3 runs at ~17 kDa, you might observe bands at higher molecular weights for PTM-specific antibodies. This could be due to the antibody recognizing histone multimers or cross-reacting with other proteins.
-
Solution: Ensure your samples are fully denatured and reduced. If the issue persists, it is likely a cross-reactivity problem, and the antibody should be further validated or a different one should be used.
-
Issue 3: Ambiguous Results in Mass Spectrometry Analysis
Question: I am having trouble distinguishing between isobaric and co-eluting PTMs in my mass spectrometry data. How can I improve my analysis?
Answer:
The presence of isobaric (same mass) and co-eluting (similar retention time) peptides is a major challenge in histone PTM proteomics.
-
Isobaric Modifications: For example, trimethylation has a mass of 42.0470 Da, which is very close to acetylation (42.0106 Da). High-resolution mass spectrometry is required to differentiate these.
-
Positional Isomers: A peptide can be modified at different sites, resulting in isomers that are difficult to separate chromatographically and have the same mass. For example, the peptide KQLATKAAR can be acetylated at either K18 or K23.
-
Histone Variants: Histone H3 has several variants (e.g., H3.1, H3.2, H3.3) with slight amino acid differences that can be isobaric with certain PTMs, complicating data interpretation.
Solutions:
-
High-Resolution Mass Spectrometry: Use a mass spectrometer with high resolving power to differentiate between modifications with very similar masses.
-
Data-Independent Acquisition (DIA): DIA methods can help to deconvolute complex spectra and quantify co-eluting isobaric peptides by analyzing fragment ions.
-
"Middle-Down" or "Top-Down" Proteomics: These approaches analyze longer histone peptides or even intact histones, which helps to preserve the connectivity between different PTMs on the same molecule and can aid in distinguishing positional isomers.
-
Chemical Derivatization: Propionylation of lysine residues blocks trypsin cleavage at these sites, leading to longer peptides that are more amenable to chromatographic separation and MS/MS analysis.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the main challenges in quantifying Histone H3 (1-34) PTMs?
A1: The primary challenges include:
-
High Density of PTMs: The N-terminal tail of Histone H3 is densely packed with various PTMs, leading to a vast number of possible combinations.
-
Antibody Specificity: The reliability of antibody-based methods is often compromised by cross-reactivity and epitope occlusion.
-
Mass Spectrometry Complexity: Distinguishing between isobaric and co-eluting PTMs, as well as positional isomers, requires sophisticated MS techniques and data analysis.
-
Histone Variants: The presence of multiple H3 variants complicates the analysis as PTMs can be variant-specific.
-
PTM Crosstalk: PTMs can influence each other (e.g., one modification may inhibit or promote another), making it difficult to study them in isolation.
Q2: What is "PTM crosstalk" and why is it important to consider?
A2: PTM crosstalk refers to the interplay between different PTMs, where the presence of one modification can influence the addition or removal of another. This can be positive (synergistic) or negative (antagonistic). For example, H3K4me3 is generally associated with active transcription, while H3K9me3 is linked to gene silencing. These two marks are often mutually exclusive on the same histone tail. Understanding crosstalk is crucial for deciphering the "histone code" and its role in regulating gene expression.
Methodology
Q3: What are the advantages and disadvantages of antibody-based methods versus mass spectrometry for Histone H3 PTM analysis?
A3:
| Method | Advantages | Disadvantages |
| Antibody-Based (WB, ChIP) | - Widely accessible and relatively inexpensive.- Can provide information on the genomic location of PTMs (ChIP). | - Prone to issues of specificity and cross-reactivity.- Susceptible to epitope occlusion.- Generally semi-quantitative.- Requires prior knowledge of the PTM. |
| Mass Spectrometry (MS) | - Unbiased and can identify novel PTMs.- Highly quantitative.- Can analyze multiple PTMs simultaneously and identify combinatorial PTM patterns. | - Requires specialized equipment and expertise.- Data analysis can be complex.- Challenges with isobaric and co-eluting species. |
Q4: When should I use a "bottom-up", "middle-down", or "top-down" proteomics approach for histone analysis?
A4: The choice of proteomics strategy depends on your research question:
-
Bottom-up: Involves digesting the histone into short peptides (typically with trypsin). This is the most common approach and is good for identifying and quantifying individual PTMs. However, it loses information about PTM combinations on the same histone tail.
-
Middle-down: Uses proteases that generate longer peptides (e.g., GluC), preserving some of the connectivity between PTMs. This is useful for studying PTM crosstalk.
-
Top-down: Analyzes intact histone proteins. This approach provides the most comprehensive information on combinatorial PTMs on a single histone molecule but is technically challenging and generally less sensitive.
Data Interpretation
Q5: How can I be confident in the localization of a specific PTM on a peptide in my MS/MS data?
A5: Confident PTM localization requires careful examination of the MS/MS spectrum. The presence of fragment ions that are unique to a specific isomer is necessary. For example, if a peptide contains two possible sites of modification, you need to identify fragment ions that include one site but not the other. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can be particularly useful for sequencing long, highly modified histone peptides.
Quantitative Data Summary
Table 1: Common Isobaric Modifications in Histone H3 Analysis
| Modification 1 | Mass (Da) | Modification 2 | Mass (Da) | Mass Difference (Da) | Required Resolution |
| Trimethylation | 42.04695 | Acetylation | 42.01056 | 0.03639 | > 50,000 |
| Dimethylation | 28.03130 | Formylation | 27.99491 | 0.03639 | > 50,000 |
Data synthesized from common knowledge in the field of proteomics.
Table 2: Comparison of Proteomics Strategies for Histone PTM Analysis
| Strategy | Peptide Length | PTM Connectivity Information | Technical Difficulty | Throughput |
| Bottom-up | Short (5-20 aa) | Low | Low | High |
| Middle-down | Medium (20-50 aa) | Medium | Medium | Medium |
| Top-down | Intact Protein | High | High | Low |
This table provides a general comparison based on principles outlined in multiple sources.
Experimental Protocols
Protocol 1: Acid Extraction of Core Histones
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, protease inhibitors).
-
Incubate on ice for 30 minutes, then add a non-ionic detergent like NP-40 to a final concentration of 0.5% and vortex briefly.
-
Pellet the nuclei by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.2 M HCl or 0.4 N H₂SO₄.
-
Incubate on a rotator at 4°C for at least 2 hours or overnight.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Histones can be precipitated with trichloroacetic acid (TCA) and washed with acetone.
This is a generalized protocol based on standard procedures.
Protocol 2: In-solution Propionylation and Tryptic Digestion for MS
-
Resuspend the purified histone pellet in 100 mM ammonium bicarbonate.
-
For the first propionylation step, add a freshly made solution of isopropanol and propionic anhydride (3:1 v/v).
-
Adjust the pH to ~8.0 with ammonium hydroxide and incubate for 1 hour at room temperature.
-
Dry the sample in a vacuum centrifuge.
-
Resuspend the sample in 100 mM ammonium bicarbonate and add trypsin (1:20 enzyme:protein ratio).
-
Digest overnight at 37°C.
-
Perform a second propionylation step as described in steps 2-3 to modify the newly generated peptide N-termini.
-
Dry the sample and desalt using a C18 StageTip before LC-MS/MS analysis.
This protocol is adapted from established methods for histone proteomics.
Visualizations
Caption: Workflow for bottom-up mass spectrometry analysis of histone PTMs.
Caption: Simplified diagram of PTM crosstalk on the Histone H3 tail.
Caption: Troubleshooting logic for antibody-based histone PTM detection.
References
- 1. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
"batch-to-batch variability of commercial Histone H3 (1-34) peptides"
Welcome to the Technical Support Center for commercial Histone H3 (1-34) peptides. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of these critical reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there variability between different batches of commercial Histone H3 (1-34) peptides?
A1: Batch-to-batch variability in synthetic peptides like Histone H3 (1-34) is an inherent challenge due to the complexities of solid-phase peptide synthesis (SPPS) and purification processes. Each synthesis is a separate chemical process, and minor variations can lead to differences in the final product. The overall purity of a synthetic peptide is related to its size; for a 20-amino acid peptide, a crude purity of over 82% is expected, which decreases for longer peptides.[1] Even with stringent quality control, differences between lots can arise from several sources.
Q2: What are the common types of impurities found in synthetic Histone H3 (1-34) peptides?
A2: Synthetic peptides can contain a variety of impurities that can significantly impact experimental results.[1] These impurities can be broadly categorized as follows:
| Impurity Type | Description | Potential Experimental Impact |
| Process-Related Impurities | ||
| Truncated Sequences | Peptides that are shorter than the desired H3 (1-34) sequence due to incomplete coupling reactions during synthesis. | Can act as competitive inhibitors or be inactive, leading to underestimation of the active peptide concentration. |
| Deletion Sequences | Peptides missing one or more amino acids from the intended sequence. | Altered binding affinity for "reader" domains or incorrect substrate for "writer" and "eraser" enzymes. |
| Incompletely Deprotected Sequences | Peptides where protecting groups on amino acid side chains have not been fully removed. | Can alter the peptide's structure, solubility, and biological activity. |
| Side-Reaction Products | Unwanted chemical modifications to the peptide, such as oxidation of methionine residues. | May lead to loss of function or altered enzymatic kinetics. |
| Residual Reagents & Solvents | ||
| Trifluoroacetic Acid (TFA) | A strong acid used for cleaving the peptide from the resin and in HPLC purification. Peptides are often delivered as TFA salts.[2][3][4] | Can be cytotoxic in cell-based assays, alter peptide conformation, and interfere with enzyme or receptor binding. |
| Cross-Contamination | ||
| Other Peptides | Contamination from previous syntheses if equipment is not meticulously cleaned. | Can lead to false-positive results, especially in sensitive immunological or enzymatic assays. |
Q3: What purity level should I expect for a commercial Histone H3 (1-34) peptide, and what level do I need for my application?
A3: Most commercial suppliers offer Histone H3 (1-34) peptides at purities of >90%, >95%, or even >98%, as determined by HPLC. The required purity depends on your specific application:
| Application | Recommended Purity | Rationale |
| Enzyme Kinetics / Substrate Studies | >95% | To ensure accurate kinetic measurements and avoid inhibition by contaminants. |
| Peptide Pull-Down Assays | >95% | To minimize non-specific binding of impurities to your protein of interest. |
| Cell-Based Assays | >98% and TFA removal | To avoid cytotoxic effects of impurities and TFA. |
| Structural Studies (NMR, Crystallography) | >98% | To ensure a homogeneous sample for accurate structural determination. |
| High-Throughput Screening | >90% | A balance between cost and quality, though hits should be validated with higher purity peptides. |
Q4: My peptide is not performing as expected. Could residual TFA be the issue?
A4: Yes, residual trifluoroacetic acid (TFA) is a common cause of experimental problems. TFA is cytotoxic, even at low concentrations, and can interfere with cellular assays. It can also alter the peptide's secondary structure by binding to positively charged residues, which may affect its interaction with binding partners. If you are conducting cell-based experiments or sensitive biochemical assays, it is highly recommended to use peptides that have undergone a salt exchange procedure (e.g., to acetate or hydrochloride salts) to remove TFA.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Peptide Batches
Potential Cause: The two batches have different purity profiles, effective concentrations, or levels of critical impurities.
Troubleshooting Steps:
-
Request the Certificate of Analysis (CoA) for each batch: Compare the HPLC and mass spectrometry (MS) data. Look for differences in the main peak percentage and the presence of new or larger impurity peaks.
-
Perform your own Quality Control (QC): Do not solely rely on the manufacturer's CoA. It is best practice to perform in-house QC on each new batch.
-
Analytical RP-HPLC: Assess the purity and impurity profile. (See Experimental Protocol 1)
-
Mass Spectrometry (MS): Confirm the molecular weight of the main peak and identify the masses of major impurities. (See Experimental Protocol 2)
-
-
Quantify Peptide Content: The net peptide content can vary between batches due to differing amounts of water and counter-ions. Consider performing peptide quantification (e.g., via amino acid analysis) for critical applications to ensure you are using the same amount of active peptide.
-
Test in a Pilot Experiment: Before using a new batch in a large-scale or critical experiment, validate its performance in a small-scale functional assay (e.g., an enzyme activity assay or a binding assay) and compare it to the previous batch.
Issue 2: Poor Peptide Solubility or Aggregation
Potential Cause: Histone peptides can be challenging due to their charge and sequence. Solubility can also be affected by impurities or the counter-ion.
Troubleshooting Steps:
-
Review the Peptide Sequence: The H3 (1-34) sequence has a high density of basic residues (Arginine, Lysine).
-
Choose the Right Solvent:
-
Start with sterile, deionized water.
-
If solubility is poor, try a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid in water) as the positive charges on the basic residues will be fully protonated, which can improve solubility.
-
-
Gentle Dissolution: Use vortexing or sonication to aid dissolution.
-
Storage: Aliquot the dissolved peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Issue 3: High Background or Non-Specific Binding in Pull-Down Assays
Potential Cause: Impurities in the peptide preparation or issues with the experimental conditions.
Troubleshooting Steps:
-
Check Peptide Purity: Ensure you are using a high-purity (>95%) peptide.
-
Optimize Blocking and Washing Steps:
-
Increase the stringency of your wash buffers by slightly increasing the salt (e.g., from 150 mM to 300 mM KCl) or detergent concentration (e.g., 0.05% to 0.1% Tween-20 or NP-40).
-
Include a pre-clearing step with the beads before adding the peptide to reduce non-specific binding of the extract to the beads.
-
-
Include Proper Controls:
-
Always run a parallel pull-down with an unmodified version of the H3 (1-34) peptide to identify proteins that bind non-specifically to the peptide backbone.
-
A "beads only" control (without peptide) is also essential to identify proteins that bind to the affinity resin itself.
-
-
Use Freshly Prepared Nuclear Extract: This can be advantageous for identifying proteins that are susceptible to degradation.
Experimental Protocols
Protocol 1: Quality Control by Analytical Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of your Histone H3 (1-34) peptide.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm.
-
Gradient: A starting point is a linear gradient from 5% to 65% Solvent B over 30 minutes. This may need to be optimized depending on the specific post-translational modifications on your peptide.
-
-
Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Protocol 2: Quality Control by Mass Spectrometry (MS)
This protocol is for confirming the identity (molecular weight) of the peptide.
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution in 50:50 water/acetonitrile with 0.1% formic acid) to approximately 10-20 µM.
-
Instrumentation: The sample can be analyzed by direct infusion or by LC-MS. Electrospray ionization (ESI) is a common method for peptide analysis.
-
Analysis:
-
Acquire the mass spectrum and look for the expected molecular weight of the Histone H3 (1-34) peptide. Remember to account for the mass of any post-translational modifications.
-
The ESI process often produces multiply charged ions. You will need to deconvolute the resulting spectrum to determine the parent mass.
-
Examine the spectrum for masses corresponding to common impurities like deletion sequences (mass difference corresponding to a missing amino acid) or oxidation (+16 Da).
-
Visualizations
The "Histone Code" Signaling Cascade
The "Histone Code" hypothesis suggests that specific post-translational modifications (PTMs) on histone tails act as a signaling platform, recruiting proteins to regulate chromatin structure and gene expression. This process is mediated by three families of enzymes: "Writers," "Erasers," and "Readers."
Caption: The dynamic cycle of histone modification involving "Writer," "Reader," and "Eraser" proteins.
Experimental Workflow for Peptide Quality Control
A logical workflow for a researcher to follow upon receiving a new batch of Histone H3 (1-34) peptide.
References
Validation & Comparative
A Researcher's Guide to Validating Antibody Specificity Against Modified Histone H3 (1-34)
For researchers, scientists, and drug development professionals, the accuracy of experiments involving antibodies is paramount. This is especially true in the field of epigenetics, where the subtle recognition of specific post-translational modifications (PTMs) on histone tails can determine the validity of a study. This guide provides a comparative overview of essential methods for validating the specificity of antibodies targeting modifications within the N-terminal tail of Histone H3 (amino acids 1-34), a region rich in critical PTMs.
The specificity of an antibody to its intended modified histone target is crucial for reliable data in applications like Chromatin Immunoprecipitation (ChIP), Western blotting, and immunofluorescence.[1][2] A lack of specificity can lead to misleading results, as antibodies may cross-react with other histone modifications or even unmodified histones.[2][3] Therefore, a multi-pronged validation approach using orthogonal methods is highly recommended.[4]
This guide will compare three key validation techniques: Peptide Array Analysis, Western Blotting, and Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR). We will present representative data for two hypothetical antibodies targeting Histone H3 acetylated at lysine 9 (H3K9ac), a mark generally associated with active gene transcription.
Core Validation Workflow
A systematic approach to antibody validation ensures comprehensive characterization of its performance. The workflow begins with a broad screening for on- and off-target binding, followed by validation in a more biologically relevant context, and culminating in application-specific testing.
Comparison of H3K9ac Antibody Performance
To illustrate the validation process, we present a comparative analysis of two hypothetical anti-H3K9ac antibodies: Antibody A (High Specificity) and Antibody B (Low Specificity) .
Peptide Array Analysis
Peptide arrays are a powerful tool for assessing the cross-reactivity of an antibody against a wide range of histone modifications in a single experiment. Peptides representing different modifications are spotted onto a membrane, which is then incubated with the antibody. The signal intensity at each spot indicates the antibody's binding affinity. A "Specificity Factor" can be calculated as the ratio of the average signal intensity for the target modification to the average signal for other modifications.
Experimental Workflow for Peptide Array
Table 1: Peptide Array Binding Specificity for H3K9ac Antibodies
| Histone Modification | Antibody A (High Specificity) - Signal Intensity | Antibody B (Low Specificity) - Signal Intensity |
| H3K9ac (Target) | 10,000 | 8,500 |
| H3K14ac | 150 | 4,500 |
| H3K27ac | 200 | 3,000 |
| H3K4me3 | 50 | 100 |
| H3K9me3 | 75 | 150 |
| H3K27me3 | 60 | 120 |
| Unmodified H3 (1-20) | 100 | 900 |
| Specificity Factor * | 93.5 | 3.1 |
*Specificity Factor = (Signal for H3K9ac) / (Average Signal for off-targets listed)
Interpretation: Antibody A demonstrates high specificity with a strong signal for its target H3K9ac and minimal binding to other modifications. In contrast, Antibody B shows significant cross-reactivity with other acetylated lysines (H3K14ac, H3K27ac) and some binding to the unmodified histone tail, resulting in a low specificity factor.
Western Blot Analysis
Western blotting is used to confirm that the antibody recognizes the target histone at the correct molecular weight within a complex mixture of proteins, such as a nuclear extract. It's also crucial to test for reactivity against recombinant unmodified histones to ensure the antibody is modification-specific.
Table 2: Western Blot Performance of H3K9ac Antibodies
| Sample Type | Antibody A (High Specificity) | Antibody B (Low Specificity) |
| HeLa Nuclear Extract | Single band at ~17 kDa (correct size for Histone H3) | Strong band at ~17 kDa, faint higher MW bands |
| Recombinant Histone H3 | No detectable band | Faint band at ~17 kDa |
| Signal-to-Noise Ratio | >10:1 | ~5:1 |
Interpretation: Antibody A specifically detects a single band corresponding to Histone H3 in nuclear extracts and does not react with the unmodified recombinant protein. Antibody B also detects Histone H3, but shows some non-specific bands and, critically, cross-reacts with unmodified Histone H3, indicating it is not truly modification-specific.
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP is the gold standard for testing an antibody's performance in a functional, cellular context. This technique assesses the antibody's ability to immunoprecipitate chromatin fragments containing the specific modification from cross-linked cells. The enrichment of specific DNA sequences is then quantified by qPCR. For H3K9ac, we expect enrichment at the promoters of actively transcribed genes (e.g., GAPDH) and not at heterochromatic regions or inactive genes (e.g., MYT1).
Simplified ChIP Workflow
Table 3: ChIP-qPCR Enrichment for H3K9ac Antibodies
| Gene Locus | Target Type | Antibody A (High Specificity) - % Input | Antibody B (Low Specificity) - % Input | IgG Control - % Input |
| GAPDH Promoter | Active Gene | 1.5% | 0.8% | 0.05% |
| EIF4A2 Promoter | Active Gene | 1.2% | 0.6% | 0.04% |
| MYT1 Promoter | Inactive Gene | 0.08% | 0.3% | 0.06% |
| Sat2 Repeat | Heterochromatin | 0.06% | 0.25% | 0.05% |
| Fold Enrichment * | GAPDH vs MYT1 | 18.75 | 2.67 | - |
*Fold Enrichment calculated as (% Input at Active Locus) / (% Input at Inactive Locus)
Interpretation: Antibody A shows significant enrichment at the promoters of active genes (GAPDH, EIF4A2) and very low background at inactive regions, resulting in a high fold enrichment. Antibody B provides some enrichment at active promoters but also pulls down inactive regions, leading to a much lower signal-to-noise ratio and a poor fold enrichment. This suggests that its off-target binding, observed in the peptide array and Western blot, compromises its performance in ChIP.
Alternative Validation Methods
While the three methods detailed above form the core of a robust validation strategy, other techniques can provide complementary information:
-
CUT&RUN (Cleavage Under Targets and Release Using Nuclease): An alternative to ChIP that offers lower background and requires fewer cells. It is an excellent method for validating antibody performance in mapping genomic localization.
-
Mass Spectrometry: Analysis of the immunoprecipitated material by mass spectrometry can definitively identify the histone modifications captured by the antibody.
-
Knockout/Knockdown Validation: Using cells where the target histone or the enzyme responsible for the modification has been knocked out or knocked down can confirm that the antibody signal is lost, proving its specificity.
Conclusion and Recommendations
Validating the specificity of antibodies against modified Histone H3 is not a trivial step but a critical requirement for generating reliable and reproducible data.
-
Always validate: Do not assume an antibody will perform as advertised. Rigorous, in-house validation is essential.
-
Use orthogonal methods: Relying on a single technique is insufficient. A combination of peptide arrays for broad specificity screening, Western blotting for protein recognition, and ChIP-qPCR for functional validation provides a comprehensive assessment.
-
Demand quantitative data: When selecting an antibody, look for suppliers that provide detailed, quantitative validation data across multiple applications. As demonstrated, metrics like specificity factors and fold enrichment are more informative than simple band/no-band images.
By adhering to these principles, researchers can ensure the quality of their reagents and the integrity of their findings in the complex and exciting field of epigenetic research.
Experimental Protocols
Peptide Array Protocol (Dot Blot)
-
Peptide Spotting: Spot 1-100 pmol of each synthetic histone peptide onto a nitrocellulose membrane and allow it to air dry.
-
Blocking: Block the membrane for 1 hour at room temperature in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) containing 5% non-fat dry milk.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (a starting dilution of 1:10,000 is common) and incubate with the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a fluorescently-labeled secondary antibody (e.g., IRDye-conjugated) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Imaging: Scan the membrane using an appropriate infrared imaging system.
-
Analysis: Quantify the signal intensity of each spot. Calculate the specificity factor by dividing the signal of the target peptide by the average signal of off-target peptides.
Western Blot Protocol for Nuclear Extracts
-
Sample Preparation: Prepare nuclear extracts from cultured cells (e.g., HeLa). Measure protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 15 µg of nuclear extract and 50 ng of recombinant Histone H3 per lane onto a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in TBS-T with 5% non-fat dry milk.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., 1:1,000) in blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cross-linking: Treat ~10 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Set aside a fraction as "input" control. Incubate the remaining chromatin overnight at 4°C with 1-5 µg of the specific antibody or a negative control IgG.
-
Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using column purification or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative real-time PCR using primers for positive control loci (e.g., GAPDH promoter) and negative control loci (e.g., an inactive gene promoter). Calculate enrichment as a percentage of the input DNA.
References
- 1. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Commercial Antibodies Widely Used to Measure H3 K56 Acetylation Are Non-Specific in Human and Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
Unmasking the Specificity: A Comparative Guide to Antibodies for Histone H3 (1-34) PTMs
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic research, the specificity of antibodies against post-translational modifications (PTMs) on histone H3 is paramount. This guide provides an objective comparison of antibody cross-reactivity for different PTMs within the N-terminal tail of Histone H3 (amino acids 1-34), supported by experimental data and detailed protocols to aid in the critical selection of these vital research tools.
The accurate detection of specific histone PTMs is crucial for deciphering the epigenetic code that governs gene expression and cellular function. However, the nuanced differences between PTMs, such as mono-, di-, and tri-methylation of a single lysine residue, present a significant challenge for antibody specificity.[1][2][3] Numerous studies have highlighted the variability in performance among commercially available histone PTM antibodies, with significant instances of off-target binding and cross-reactivity.[4][5] This guide aims to illuminate these issues by presenting a consolidated overview of antibody performance based on data from peptide array assays, dot blots, and other validation methods.
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity profiles of various antibodies targeting key PTMs on Histone H3 (1-34). The data is compiled from multiple studies employing high-throughput screening methods like peptide microarrays. Specificity is often reported as a percentage of the total signal that is specific to the intended target peptide or as a specificity factor, which is the ratio of binding to the target PTM versus off-target PTMs.
Table 1: Cross-Reactivity of Anti-H3K4me3 Antibodies
| Antibody (Supplier, Cat. No.) | Primary Target | Major Cross-Reactivities | Specificity Notes | Reference |
| Antibody A | H3K4me3 | H3K4me2, H3K4me1 | Significant cross-reactivity with lower methylation states is common. | |
| Antibody B | H3K4me3 | H3K9me3 | Some antibodies show cross-reactivity to other trimethylated lysines. | |
| Antibody C (ab1012) | H3K4me3 | None Detected | Considered highly selective for H3K4me3 with minimal off-target binding. | |
| Antibody D (ab8580) | H3K4me3 | H3K4me2 | Shows significant enrichment of H3K4me2. |
Table 2: Cross-Reactivity of Anti-H3K9me3 Antibodies
| Antibody (Supplier, Cat. No.) | Primary Target | Major Cross-Reactivities | Specificity Notes | Reference |
| Antibody E | H3K9me3 | H3K27me3, H4K20me3 | Cross-reactivity with other trimethylated lysines on different histones can occur. | |
| Antibody F | H3K9me3 | H3K9me2, H3K9me1 | Binding to lower methylation states is a frequent issue. | |
| Antibody G | H3K9me3 | None Detected | Demonstrates high specificity in peptide array assays. |
Table 3: Cross-Reactivity of Anti-H3K27me3 Antibodies
| Antibody (Supplier, Cat. No.) | Primary Target | Major Cross-Reactivities | Specificity Notes | Reference |
| Antibody H (#20) | H3K27me3 | H4K20me3, H3K4me3, H3K9me3 | Shows broad cross-reactivity to other trimethylated lysines. | |
| Antibody I (#21) | H3K27me3 | None Detected | Binding is inhibited by phosphorylation at Serine 28 (S28ph). | |
| Antibody J (#22) | H3K27me3 | H4K20me3 | Exhibits cross-reactivity and reduced binding in the presence of S28ph. |
Note: The performance of specific antibody lots can vary, and it is crucial to validate each new antibody and lot in-house.
Experimental Workflows and Protocols
Rigorous validation of antibody specificity is essential for reliable experimental outcomes. The following diagrams and protocols outline common methods used to assess the cross-reactivity of histone PTM antibodies.
Peptide Microarray Assay Workflow
Peptide microarrays are a high-throughput method to screen antibody specificity against a large library of modified and unmodified histone peptides.
Caption: Workflow for assessing antibody specificity using a peptide microarray.
-
Microarray Fabrication : Synthesize histone peptides (typically 20 amino acids long) with various single or combinatorial PTMs. Spot these peptides onto a glass slide using a microarrayer.
-
Blocking : Equilibrate the slide in a hybridization buffer (e.g., PBS, 5% BSA, 0.1% Tween-20) for 30 minutes at 4°C to block non-specific binding sites.
-
Primary Antibody Incubation : Dilute the primary histone PTM antibody in the hybridization buffer (a starting dilution similar to that used for immunoblotting, e.g., 1:1000, is recommended) and incubate with the microarray slide.
-
Washing : Wash the slide to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the slide with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Final Washes : Perform final washes to remove unbound secondary antibody.
-
Scanning and Analysis : Scan the microarray slide using a fluorescence scanner. Quantify the signal intensity for each peptide spot and analyze the data to determine the antibody's binding profile and cross-reactivity.
Dot Blot Assay Workflow
A dot blot is a simpler, lower-throughput method to assess antibody specificity against a smaller panel of peptides.
Caption: General workflow for a dot blot assay to test antibody specificity.
-
Peptide Spotting : Spot serial dilutions of modified and unmodified histone peptides onto a nitrocellulose or PVDF membrane and allow it to air dry.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1.5 hours at room temperature or overnight at 4°C.
-
Washing : Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes : Repeat the washing step.
-
Detection : Apply a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the dots indicates the antibody's binding affinity to each peptide.
Western Blot Protocol for Histone Antibodies
Western blotting is used to confirm that the antibody recognizes the target histone PTM in the context of the full-length histone protein and does not cross-react with other nuclear proteins or unmodified histones.
Caption: Key steps in a Western blot protocol for histone antibody validation.
-
Sample Preparation : Prepare histone extracts from cells or tissues, often through acid extraction. Load approximately 0.5-10 µg of histone preparation per lane.
-
SDS-PAGE : Separate the histone proteins on a polyacrylamide gel (e.g., 10% Bis-Tris gel).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 5% BSA/TBST) for 1.5 hours at room temperature or overnight at 4°C.
-
Washing : Wash the membrane three times for 10 minutes each in wash buffer.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply a chemiluminescent substrate and visualize the bands. A specific antibody should ideally detect a single band at the correct molecular weight for Histone H3.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used for a quantitative assessment of antibody binding to specific histone PTMs.
Caption: Workflow for an indirect ELISA to test antibody specificity.
-
Coating : Coat the wells of a 96-well microtiter plate with specific modified or unmodified histone peptides and incubate.
-
Washing and Blocking : Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.
-
Primary Antibody Incubation : Add serial dilutions of the primary antibody to the wells and incubate for at least 30 minutes at room temperature.
-
Washing : Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation : Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection : After another wash step, add a chromogenic substrate like TMB. The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader, typically at 450 nm. The signal intensity is proportional to the amount of primary antibody bound to the peptide.
By employing these rigorous validation techniques and consulting comparative data, researchers can select antibodies with the highest specificity for their target Histone H3 PTM, ensuring the generation of accurate and reproducible data in the pursuit of epigenetic discoveries.
References
- 1. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
A Kinetic Showdown: Comparing Methyltransferase Efficiency on H3(1-34) and H3(1-21) Peptides
For researchers, scientists, and drug development professionals, understanding the kinetic properties of histone methyltransferases (HMTs) is paramount for elucidating their biological roles and for the development of targeted therapeutics. A key aspect of in vitro characterization of HMTs involves the use of synthetic histone tail peptides as substrates. This guide provides a comparative analysis of the kinetic parameters of two prominent methyltransferases, G9a and SETD2, using the commonly employed H3(1-34) and H3(1-21) peptide substrates.
This comparison aims to shed light on how the length of the histone H3 tail peptide can influence the enzymatic activity of these methyltransferases, thereby guiding substrate selection for inhibitor screening and mechanistic studies.
G9a: A Tale of Two Peptides
The histone methyltransferase G9a (EHMT2) is a primary enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9), a mark predominantly associated with transcriptional repression. Kinetic studies have been performed using various lengths of the H3 N-terminal tail peptide. Below is a summary of the kinetic parameters of murine G9a with different H3 peptide substrates.
| Enzyme | Substrate | Km (μM) | kcat (h-1) | kcat/Km (μM-1h-1) | Reference |
| Murine G9a | H3 (wild type) | 0.9 | 88 | 97.8 | [1] |
| Murine G9a | H3 (1-17) | 0.4 - 0.7 | 82 | ~117-205 | [2] |
| Murine G9a | H3 (1-13) | 0.6 - 2.2 | 32 - 88 | ~15-147 | [3][4] |
Note: The exact length of the "wild type" H3 peptide in the study by Patnaik et al. (2004) was not explicitly defined as H3(1-34) but represented the N-terminal tail.
The data suggests that while the Km values for different length H3 peptides are in a similar micromolar range, the turnover rate (kcat) and catalytic efficiency (kcat/Km) can vary. These differences may arise from the presence or absence of amino acid residues that contribute to the binding affinity and proper positioning of the substrate within the enzyme's active site.
SETD2: A Preference for Nucleosomes
SETD2 is the sole methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark linked to transcriptional elongation and DNA repair. Unlike G9a, SETD2 exhibits a strong preference for nucleosomal substrates over free histone peptides. While some studies have utilized H3 peptides, such as H3(21-44), to assay SETD2 activity, the enzyme generally displays low activity with these substrates, making the determination of reliable kinetic parameters challenging. This preference for a more complex substrate highlights the importance of the chromatin context for the regulation of SETD2 activity.
Experimental Protocols
The following are generalized protocols for in vitro histone methyltransferase assays. Specific conditions may need to be optimized for individual enzymes and substrates.
Radioisotope-Based Filter Binding Assay
This is a commonly used method to measure the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone peptide substrate.
Materials:
-
Purified histone methyltransferase
-
Histone H3 peptide substrate (H3(1-34) or H3(1-21))
-
[3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
S-adenosyl-L-homocysteine (SAH) to stop the reaction
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate at varying concentrations, and the histone methyltransferase.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an excess of cold SAH.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the initial reaction velocities at different substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Mass Spectrometry-Based Assay
This method offers a non-radioactive alternative for detecting histone peptide methylation and can provide information on the specific methylation state (mono-, di-, or tri-methylation).
Materials:
-
Purified histone methyltransferase
-
Histone H3 peptide substrate (H3(1-34) or H3(1-21))
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
Quenching solution (e.g., 0.1% trifluoroacetic acid)
-
MALDI matrix or LC-MS compatible buffer
-
MALDI-TOF or LC-MS/MS instrument
Procedure:
-
Set up the enzymatic reaction as described in the radioisotope-based assay, but using non-radiolabeled SAM.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Prepare the samples for mass spectrometry analysis. For MALDI-TOF, co-crystallize the sample with a suitable matrix on a MALDI plate. For LC-MS/MS, inject the sample into the LC system.
-
Acquire mass spectra to detect the unmethylated and methylated forms of the histone peptide.
-
Quantify the peak intensities of the different methylation states.
-
Calculate the reaction rate based on the formation of the methylated product over time.
-
Determine the kinetic parameters by measuring the reaction rates at various substrate concentrations.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a kinetic comparison of methyltransferases and the signaling pathway of H3K9 methylation by G9a.
References
- 1. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automethylation of G9a and its implication in wider substrate specificity and HP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence specificity and role of proximal amino acids of the histone H3 tail on catalysis of murine G9A lysine 9 histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Biological Relevance of In Vitro Assays Using H3(1-34): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3, particularly the first 34 amino acids (H3 1-34), is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin dynamics and gene expression. Consequently, synthetic H3(1-34) peptides are invaluable tools for in vitro studies of the enzymes that write, erase, and read these epigenetic marks. However, the biological relevance of data generated from these simplified systems is a crucial consideration. This guide provides a comparative overview of common in vitro assays utilizing H3(1-34) peptides, presents data validating their biological relevance against more complex systems, and offers detailed experimental protocols.
Data Presentation: Comparing In Vitro Assay Performance
The utility of H3(1-34) peptides in vitro is best assessed by comparing the results to those obtained with more physiologically relevant substrates, such as full-length histones or nucleosomes. Below are tables summarizing quantitative data from studies that have performed such comparisons.
Table 1: Comparison of Histone Methyltransferase (HMT) Activity on Different Substrates
| Enzyme | Substrate | Apparent Km (µM) | Relative Activity | Reference |
| SETD2 | H3(21-44) peptide | 1.9 ± 0.4 | Active | [1] |
| Nucleosome | 0.4 ± 0.1 | Active | [1] | |
| ASH1L | H3(21-44) peptide | No activity | Inactive | [1] |
| Nucleosome | 0.3 ± 0.1 | Active | [1] |
This table demonstrates that while SETD2 can methylate both a peptide and a nucleosome substrate, ASH1L is only active on the more complex nucleosome substrate, highlighting a key limitation of using peptide assays for certain enzymes.
Table 2: Comparison of Histone Deacetylase (HDAC) Complex Activity on Different Substrates
| HDAC Complex | Substrate | Acetylation Site | Relative Deacetylation Rate (V/[E] min-1) | Reference |
| LHC (CoREST) | H3K9ac (peptide) | K9 | ~7-fold higher than K14ac | [2] |
| H3K14ac (peptide) | K14 | Lower than K9ac | ||
| H3K9ac (nucleosome) | K9 | Markedly preferred over K14ac | ||
| H3K14ac (nucleosome) | K14 | Resistant to deacetylation |
This table illustrates that the substrate context is critical for the site-specificity of the LHC deacetylase complex. The preference for H3K9ac over H3K14ac is only observed in the context of a nucleosome, a distinction lost when using peptide substrates.
Table 3: Comparison of Reader Domain Binding Affinity for Peptides vs. Nucleosomes
| Reader Domain | Ligand | KD (µM) | Method | Reference |
| PHF2 (PHD) | H3K4me3 (peptide) | 0.23 | ITC | |
| VRK1 K4me3 (peptide) | 0.09 | ITC | ||
| BPTF (PHD-BD) | Acetylated H3/H4 (peptides) | High Affinity | Array | |
| Acetylated H3/H4 (nucleosomes) | Reduced Affinity | Array |
This table shows that while peptide binding assays are useful for initial screening, the affinity and specificity of reader domains can be significantly altered in the context of a nucleosome. The BPTF reader domain, for instance, shows reduced affinity for its targets on nucleosomes compared to peptides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key in vitro assays mentioned in this guide.
Histone Methyltransferase (HMT) Activity Assay (Radioactive)
This protocol is adapted from studies on ASH1L and SETD2.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 50 mM KCl, 1 mM DTT, and 1 µM [3H]-S-adenosylmethionine (SAM).
-
Substrate Addition: Add either the H3(1-34) peptide or reconstituted nucleosomes to the desired final concentration (e.g., 0-10 µM).
-
Enzyme Addition: Initiate the reaction by adding the purified HMT enzyme (e.g., 50 nM SETD2).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding 10 µL of 0.1 M EDTA.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash with 50 mM NaHCO3 (pH 9.0), and measure the incorporated radioactivity using a scintillation counter.
Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)
This protocol is a general guide based on commercially available kits.
-
Reagent Preparation: Prepare HAT assay buffer, a standard solution of Acetyl-CoA, and the H3(1-34) peptide substrate.
-
Reaction Mix: Create a master mix containing the HAT assay buffer, Acetyl-CoA, and the H3(1-34) peptide.
-
Sample Incubation: Add the purified HAT enzyme or nuclear extract to the reaction mix and incubate at 37°C for 30-60 minutes.
-
Developer Addition: Add a developer solution that reacts with the co-product CoA-SH to generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Quantify HAT activity by comparing the fluorescence of the sample to a standard curve generated with known concentrations of CoA.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is a generalized procedure for measuring the binding affinity between a reader domain and the H3(1-34) peptide.
-
Sample Preparation: Dialyze the purified reader domain and the synthetic H3(1-34) peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heat of dilution effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and the peptide using a reliable method (e.g., UV-Vis spectroscopy for the protein, and dry weight for the peptide).
-
ITC Experiment Setup: Load the reader domain into the sample cell of the calorimeter (e.g., at 10-50 µM) and the H3(1-34) peptide into the injection syringe (e.g., at 100-500 µM).
-
Titration: Perform a series of injections of the peptide into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
References
Recombinant vs. Synthetic Histone H3 (1-34): A Head-to-Head Comparison for Your Assay
For researchers, scientists, and drug development professionals, selecting the appropriate reagents is a critical first step in ensuring the accuracy and reproducibility of an assay. When it comes to studying the enzymes that modify histone tails, the choice between a recombinant or a synthetic Histone H3 (1-34) peptide can significantly impact experimental outcomes. This guide provides an objective comparison of these two products, supported by experimental data, to help you make an informed decision for your specific research needs.
The N-terminal tail of Histone H3, comprising amino acids 1-34, is a hotbed of post-translational modifications (PTMs) that play a pivotal role in regulating chromatin structure and gene expression. Consequently, enzymes that write, erase, and read these marks, such as histone acetyltransferases (HATs) and histone methyltransferases (HMTs), are key targets for drug discovery. The choice of the Histone H3 (1-34) substrate in assays designed to probe these enzymes is therefore of paramount importance.
At a Glance: Recombinant vs. Synthetic Histone H3 (1-34)
| Feature | Recombinant Histone H3 (1-34) | Synthetic Histone H3 (1-34) |
| Production Method | Expressed in a host system, typically E. coli. | Chemically synthesized using solid-phase peptide synthesis. |
| Post-Translational Modifications (PTMs) | Typically unmodified. Introduction of PTMs requires additional enzymatic steps, which can lead to heterogeneity. | Precise, site-specific incorporation of a wide variety of PTMs, including acetylation, methylation, phosphorylation, and more.[1] |
| Purity & Homogeneity | High purity can be achieved (>90%), but may contain host cell contaminants if not properly purified. Heterogeneity can be an issue if PTMs are introduced enzymatically. | Very high purity (>95-99%) and homogeneity. The exact chemical structure is known and consistent from batch to batch. |
| Cost | Generally more cost-effective for large-scale production of unmodified peptides.[2] | Higher cost due to expensive reagents and the complexity of the synthesis process, especially for long or modified peptides. |
| Scalability | Highly scalable for large quantities of unmodified protein. | Scalable, but the cost increases significantly with scale and complexity. |
| Typical Applications | General substrate for HATs and HMTs where specific PTMs are not required; high-throughput screening of inhibitors against unmodified histone tails. | "Gold standard" for studying the effects of specific PTMs on enzyme activity; kinetic studies requiring a homogenous substrate; development of highly specific inhibitors. |
Performance in Key Assays: A Data-Driven Comparison
The performance of recombinant and synthetic Histone H3 (1-34) can be quantitatively assessed by examining the kinetic parameters of enzymes that use them as substrates. Below is a summary of reported kinetic data for representative histone-modifying enzymes.
Note: Direct side-by-side comparisons in the same study are rare. The data presented here are compiled from different studies and experimental conditions may vary.
Histone Methyltransferase (HMT) Assays
| Enzyme | Substrate Type | Substrate | Km (µM) | kcat (h-1) | Reference |
| G9a (murine) | Recombinant | Full-length Histone H3 | ~1.0 | ~32 | [3] |
| G9a (murine) | Synthetic | Histone H3 (1-14) peptide | 0.9 | 88 | [3] |
| EHMT1 | Synthetic | H3K9un peptide | - | - | [4] |
| EHMT2 | Synthetic | H3K9un peptide | - | - | |
| SUV39H1 | Synthetic | H3K9un peptide | - | - |
Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.
The data for the G9a methyltransferase suggest that while the affinity (Km) for the recombinant full-length histone and the synthetic peptide are comparable, the turnover rate (kcat) is significantly higher with the synthetic peptide under the reported conditions. This could be due to the higher purity and homogeneity of the synthetic substrate or the absence of potential inhibitory factors from the recombinant preparation.
Histone Acetyltransferase (HAT) Assays
| Enzyme Complex | Substrate Type | Substrate | Km (µM) | Reference |
| Rtt109-Vps75 | Synthetic | H3 peptide | 23-262 | |
| p300 | Recombinant | Full-length Histone H3 | 0.25-15 | |
| CBP | Recombinant | Full-length Histone H3 | 0.25-15 |
Kinetic data for HATs also highlight the variability in enzyme-substrate interactions. The wide range of Km values for the Rtt109-Vps75 complex with a synthetic H3 peptide suggests that other factors, such as the concentration of the acetyl-CoA co-substrate, can significantly influence the results. The data for p300 and CBP on recombinant H3 demonstrate that even with the same substrate, different enzymes will exhibit distinct kinetic profiles.
Experimental Methodologies
To ensure the reproducibility of your findings, detailed experimental protocols are essential. Below are representative protocols for Histone Methyltransferase and Histone Acetyltransferase assays that can be adapted for use with either recombinant or synthetic Histone H3 (1-34).
Histone Methyltransferase (HMT) Assay Protocol (Radioactive)
This protocol is adapted from a general method for measuring HMT activity.
1. Reaction Mixture Preparation:
-
Prepare a 2X HMT reaction buffer: 100 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT, and 20% glycerol.
-
For each reaction, combine the following in a microcentrifuge tube on ice:
-
10 µL of 2X HMT reaction buffer
-
1 µL of S-adenosyl-L-[methyl-¹⁴C]-methionine (SAM) (specific activity ~50 mCi/mmol)
-
X µL of Histone H3 (1-34) substrate (recombinant or synthetic) to a final concentration of 1-10 µM.
-
X µL of purified HMT enzyme.
-
Nuclease-free water to a final volume of 20 µL.
-
2. Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
3. Stopping the Reaction:
-
Add 5 µL of 5X SDS-PAGE loading buffer to each tube.
-
Boil the samples at 95-100°C for 5 minutes.
4. Detection and Analysis:
-
Separate the reaction products by SDS-PAGE on a 15-20% polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading of the histone substrate.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radiolabeled methyl groups.
-
Quantify the signal using a phosphorimager or densitometry.
Histone Acetyltransferase (HAT) Assay Protocol (Fluorometric)
This protocol is based on a common fluorometric HAT assay that detects the co-product, Coenzyme A (CoA).
1. Reagent Preparation:
-
Prepare a 1X HAT assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mM EDTA.
-
Prepare a stock solution of Acetyl-CoA.
-
Prepare a stock solution of Histone H3 (1-34) substrate (recombinant or synthetic).
-
Prepare a working solution of a thiol-sensitive fluorescent probe (e.g., ThioGlo™) in the HAT assay buffer.
2. Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of HAT assay buffer.
-
10 µL of Histone H3 (1-34) substrate to the desired final concentration.
-
10 µL of purified HAT enzyme.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
3. Initiating the Reaction:
-
Add 10 µL of Acetyl-CoA to each well to initiate the reaction. The final concentration should be determined based on the Km of the enzyme for Acetyl-CoA.
4. Reaction and Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 20 µL of the fluorescent probe working solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
5. Measurement and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
The fluorescence intensity is directly proportional to the amount of CoA produced and thus to the HAT activity.
Visualizing the Choice: A Decision-Making Workflow
The selection of the appropriate Histone H3 (1-34) substrate is a multi-faceted decision. The following diagram illustrates a logical workflow to guide your choice.
Caption: A decision-making flowchart for selecting between recombinant and synthetic Histone H3 (1-34).
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing inhibitors of histone-modifying enzymes using either recombinant or synthetic Histone H3 (1-34).
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. researchgate.net [researchgate.net]
- 3. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 4. Intrinsic catalytic properties of histone H3 lysine-9 methyltransferases preserve monomethylation levels under low S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: How Adjacent Modifications Impact Antibody Recognition of Histone H3 (1-34)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The specificity of antibodies targeting post-translational modifications (PTMs) on the N-terminal tail of histone H3 is critical for the accuracy of widely used techniques such as chromatin immunoprecipitation (ChIP), immunofluorescence, and western blotting.[1] However, a growing body of evidence reveals that the intricate interplay of neighboring PTMs can significantly alter antibody binding, leading to potential misinterpretation of experimental data.[2][3] This guide provides a comparative analysis of how adjacent modifications on the H3 (1-34) peptide influence the recognition by commonly used antibodies, supported by experimental data and detailed protocols.
Data Presentation: The Influence of Neighboring PTMs on Antibody Binding
The following tables summarize quantitative and qualitative data from peptide array-based analyses, demonstrating how the presence of an adjacent modification can enhance, inhibit, or have no effect on the binding of an antibody to its primary target PTM on the H3 (1-34) tail.
Table 1: Impact of Adjacent Modifications on Anti-H3K4me3 Antibody Recognition
| Antibody (Supplier) | Primary Target | Adjacent Modification | Effect on Binding | Reference |
| Monoclonal (Abcam) | H3K4me3 | H3R2me | Perturbed | [2] |
| Polyclonal (Millipore) | H3K4me3 | H3T6ph | Negatively Influenced | [2] |
| Polyclonal (Active Motif) | H3K4me3 | Various | Not particularly sensitive |
Table 2: Impact of Adjacent Modifications on Anti-H3S10ph Antibody Recognition
| Antibody (Supplier) | Primary Target | Adjacent Modification | Effect on Binding | Reference |
| Polyclonal (Active Motif) | H3S10ph | H3K9me | Statistically significant reduction | |
| Polyclonal (Active Motif) | H3S10ph | H3K9ac | Statistically significant reduction | |
| Dual-Specific (Cell Signaling) | H3S10ph & H3K9ac | H3K9ac | Nearly absolute specificity for dual mark |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on antibody specificity. The following are key experimental protocols cited in the assessment of antibody recognition of modified H3 peptides.
Peptide Microarray Analysis
This high-throughput method is used to assess antibody specificity against a large library of modified histone peptides simultaneously.
-
Peptide Synthesis and Array Fabrication : Synthesize a library of histone H3 (1-34) peptides with various single and combinatorial PTMs. These peptides are then spotted and immobilized on a solid support, such as a glass slide or a cellulose membrane.
-
Blocking : The peptide array is incubated with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Antibody Incubation : The array is incubated with the primary antibody at various concentrations to assess reactivity and ensure the assay is not saturated.
-
Washing : The array is washed multiple times to remove unbound primary antibody.
-
Secondary Antibody Incubation : A fluorescently-tagged secondary antibody that recognizes the primary antibody is added and incubated with the array.
-
Signal Detection and Analysis : The array is scanned using an appropriate imager (e.g., LI-COR Odyssey Infrared Imager). The signal intensity for each peptide spot is quantified. The data is often normalized to the signal of the primary target peptide to determine the relative binding affinity in the presence of adjacent modifications.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to validate that an antibody can recognize its target modification within the context of native chromatin.
-
Chromatin Cross-linking and Shearing : Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation : The sheared chromatin is incubated with the specific histone modification antibody, which is coupled to magnetic or agarose beads. This allows for the capture of the antibody-histone-DNA complexes.
-
Washing : The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : The bound chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification : The DNA is purified to remove proteins.
-
Analysis : The enriched DNA can be analyzed by quantitative PCR (qPCR) to assess the presence of the modification at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify the binding of an antibody to a specific modified peptide.
-
Peptide Coating : Wells of a microtiter plate are coated with the synthetic histone peptides (the target modification and variants with adjacent modifications).
-
Blocking : The remaining protein-binding sites in the wells are blocked.
-
Primary Antibody Incubation : The wells are incubated with the primary antibody.
-
Washing : Unbound primary antibody is washed away.
-
Secondary Antibody Incubation : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition and Detection : A substrate for the enzyme is added, which produces a measurable colorimetric or fluorescent signal. The signal intensity is proportional to the amount of bound primary antibody.
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and experimental processes described.
Caption: Experimental workflows for assessing antibody specificity.
Caption: Influence of adjacent PTMs on antibody binding.
References
- 1. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Influence of Combinatorial Histone Modifications on Antibody and Effector Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of combinatorial histone modifications on antibody and effector protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Histone H3 (1-34) Substrate-Based Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the N-terminal tail of Histone H3, particularly the 1-34 amino acid fragment, serves as a critical substrate for a multitude of enzymes involved in epigenetic regulation. This guide provides a comparative overview of benchmark studies utilizing Histone H3 (1-34) and its modified versions to characterize the activity of key enzyme classes, including histone methyltransferases (HMTs) and histone deacetylases (HDACs). The data presented here, compiled from various studies, offers insights into enzyme kinetics, substrate specificity, and the intricate signaling pathways that govern these modifications.
Comparative Analysis of Enzyme Kinetics
The following tables summarize quantitative data from studies that have used Histone H3 peptides, including the 1-34 fragment, to assess the enzymatic activity of various histone-modifying enzymes. These comparisons can help researchers select the appropriate enzymes and substrates for their experimental needs.
Histone Deacetylase (HDAC) Activity on Acetylated H3 Peptides
Histone deacetylases play a crucial role in removing acetyl groups from lysine residues on histone tails, generally leading to chromatin compaction and transcriptional repression. The efficiency and site-selectivity of different HDAC complexes can be compared using acetylated Histone H3 peptides as substrates.
| HDAC Complex | H3 Substrate (Acetylation Site) | Deacetylation Rate (V/[E], min⁻¹) | Reference |
| CoREST | H3K9ac Nucleosome | 0.10 ± 0.0084 | [1] |
| CoREST | H3K14ac Nucleosome | 0.014 ± 0.0073 | [1] |
| CoREST | H3K18ac Nucleosome | 0.048 ± 0.011 | [1] |
| MiDAC | H3K9ac Nucleosome | ~0.5 - 2 (average range) | [2][3] |
| NuRD | H3K14ac Nucleosome | ~0.5 - 2 (average range) | |
| Sin3B | H3K18ac Nucleosome | ~0.5 - 2 (average range) | |
| SMRT | H3K23ac Nucleosome | ~0.5 - 2 (average range) | |
| SMRT | H3K27ac Nucleosome | ~0.5 - 2 (average range) |
Note: The deacetylation rates for MiDAC, NuRD, Sin3B, and SMRT complexes on various acetylated H3 nucleosome substrates were reported to have modest differences, largely less than 3-fold, with average velocities in the range of 0.5-2 min⁻¹.
Histone Methyltransferase (HMT) Activity on H3 Peptides
Histone methyltransferases catalyze the transfer of methyl groups to lysine and arginine residues of histones, a key modification in regulating gene expression. The kinetic parameters of these enzymes can be determined using radiolabeled or fluorescence-based assays with specific H3 peptide substrates.
| HMT | H3 Substrate | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HDAC8 | H4 peptide | 320 | 10³ - 10⁴ |
Note: While the provided data for HDAC8 uses a Histone H4 peptide, it offers a valuable kinetic comparison point for histone-modifying enzymes. The high Km value suggests a relatively low affinity for this particular peptide substrate in vitro.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are summaries of common methods used in studies involving Histone H3 (1-34) as a substrate.
Synthesis of Site-Specifically Modified Histone H3 Peptides
The ability to generate Histone H3 peptides with specific post-translational modifications is fundamental to studying the enzymes that regulate them.
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with Fmoc-Gly-Wang resin.
-
Amino Acid Coupling: For each coupling cycle, use a 4-fold molar excess of the Fmoc-protected amino acid, activated with HATU (3.75 eq) and N-methylmorpholine (NMM) (8 eq) in DMF. The coupling reaction is typically carried out for 90 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 15 minutes to prepare the N-terminus for the next amino acid addition.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
In Vitro Histone Deacetylase (HDAC) Assay
These assays are designed to measure the enzymatic removal of acetyl groups from a histone peptide substrate.
Protocol: Western Blot-Based Deacetylase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified HDAC complex, the acetylated Histone H3 nucleosome substrate, and the appropriate reaction buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.
-
Quenching: Stop the reaction by adding an inhibitor or by heat inactivation.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with an antibody specific to the acetylated lysine residue of interest to monitor the disappearance of the acetyl group. Use an antibody against total Histone H3 as a loading control.
-
Quantification: Quantify the band intensities to determine the rate of deacetylation.
In Vitro Histone Methyltransferase (HMT) Assay
HMT assays measure the transfer of a methyl group from a donor (typically S-adenosyl-L-methionine, SAM) to a histone substrate.
Protocol: Radioisotope-Based Filter Paper Assay
-
Reaction Mixture: Prepare a reaction mix containing the HMT enzyme, the Histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Spotting: Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.
Visualizing the Cellular Context: Signaling Pathways and Workflows
Understanding the signaling pathways that regulate histone modifications is essential for contextualizing in vitro enzymatic data. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
References
- 1. Lysine-14 acetylation of histone H3 in chromatin confers resistance to the deacetylase and demethylase activities of an epigenetic silencing complex | eLife [elifesciences.org]
- 2. Diverse nucleosome Site-Selectivity among histone deacetylase complexes | eLife [elifesciences.org]
- 3. Diverse nucleosome Site-Selectivity among histone deacetylase complexes - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of different PTM-specific antibodies for Histone H3 (1-34)"
For researchers, scientists, and drug development professionals, the accurate detection of post-translational modifications (PTMs) on the N-terminal tail of Histone H3 is paramount for unraveling the complexities of epigenetic regulation. The choice of antibody is a critical determinant of experimental success, yet the market is saturated with reagents of varying specificity and performance. This guide provides a comparative analysis of PTM-specific antibodies targeting the Histone H3 (1-34) region, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.
The N-terminal tail of Histone H3 (amino acids 1-34) is a hotbed of epigenetic activity, hosting a dense array of PTMs that orchestrate chromatin structure and gene expression. These modifications, including methylation, acetylation, and phosphorylation, create a complex "histone code" that is read by various cellular machines. Consequently, antibodies that can specifically recognize these individual modifications are indispensable tools in the field.
However, the high degree of sequence homology and the combinatorial nature of PTMs present significant challenges for antibody development, leading to issues with cross-reactivity and lot-to-lot variability.[1][2] Rigorous validation is therefore not just recommended, but essential for the reliable interpretation of experimental results.[3]
Performance Comparison of PTM-Specific Antibodies
The following tables summarize the performance of commercially available antibodies against key PTMs on the Histone H3 (1-34) tail. The data is compiled from published studies and manufacturer's technical datasheets, focusing on specificity and performance in key applications such as Chromatin Immunoprecipitation (ChIP), Western Blotting (WB), and Immunofluorescence (IF).
Table 1: Comparative Analysis of H3K4me3 Antibodies
| Antibody (Vendor, Cat. No.) | Target | Specificity (Peptide Array) | ChIP Performance | Western Blot (WB) | Immunofluorescence (IF) | Reference |
| Abcam, ab8580 | H3K4me3 | High specificity for H3K4me3. Minimal cross-reactivity with H3K4me1/me2. | Strong and specific enrichment at active promoters.[4] | Clear band at ~17 kDa.[4] | Specific nuclear staining. | |
| Cell Signaling Technology, #9751 | H3K4me3 | High specificity for H3K4me3. | Robust enrichment at TSS of active genes. | Strong signal at the correct molecular weight. | Bright, punctate nuclear staining. | Manufacturer's Data |
| Diagenode, C15410003 | H3K4me3 | Specific for H3K4me3. | High signal-to-noise ratio in ChIP-seq. | Specific band in histone extracts. | Not specified. | Manufacturer's Data |
| Active Motif, 39159 | H3K4me3 | Good specificity. | Widely used in ENCODE project with consistent results. | Specific detection of H3K4me3. | Clear nuclear signal. |
Table 2: Comparative Analysis of H3K9me3 Antibodies
| Antibody (Vendor, Cat. No.) | Target | Specificity (Peptide Array) | ChIP Performance | Western Blot (WB) | Immunofluorescence (IF) | Reference |
| Abcam, ab8898 | H3K9me3 | Highly specific for H3K9me3. | Strong enrichment at heterochromatic regions. | Specific band at ~17 kDa. | Distinct heterochromatic foci staining. | |
| Diagenode, C15410193 | H3K9me3 | High specificity, minimal cross-reactivity with H3K9me1/me2. | Excellent performance in ChIP-seq for mapping heterochromatin. | Clean band in nuclear extracts. | Not specified. | |
| Millipore, 07-442 | H3K9me3 | Good specificity. | Reliable for ChIP applications. | Specific signal for H3K9me3. | Clear heterochromatic staining. | |
| Aviva Systems Biology, OADC00255 | H3K9me3 | High specificity confirmed by dot blot and peptide array. | Shows enrichment at positive control loci (ZNF510, Sat2). | Specific band in whole cell and histone extracts. | Clear nuclear staining. |
Table 3: Comparative Analysis of H3K27me3 Antibodies
| Antibody (Vendor, Cat. No.) | Target | Specificity (Peptide Array) | ChIP Performance | Western Blot (WB) | Immunofluorescence (IF) | Reference |
| Cell Signaling Technology, #9733 | H3K27me3 | High specificity for H3K27me3. | Strong enrichment at Polycomb-repressed genes. | Specific band at ~17 kDa. | Intense nuclear staining. | Manufacturer's Data |
| Millipore, 07-449 | H3K27me3 | Widely used and validated in numerous publications. | Consistent performance in ChIP-seq for identifying facultative heterochromatin. | Specific detection of H3K27me3. | Not specified. | |
| Diagenode, C15410195 | H3K27me3 | High specificity. | Robust performance in ChIP and ChIP-seq. | Clean signal in histone extracts. | Not specified. | Manufacturer's Data |
| Abcam, ab6002 | H3K27me3 | Good specificity. | Effective for ChIP-qPCR and ChIP-seq applications. | Specific band in various cell lysates. | Clear nuclear staining. | Manufacturer's Data |
Key Experimental Protocols
Rigorous and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are detailed methodologies for key experiments used in the validation and comparison of histone PTM antibodies.
Peptide Array Analysis
Peptide arrays are a high-throughput method to assess antibody specificity against a large number of modified and unmodified histone peptides simultaneously.
Methodology:
-
Array Blocking: The peptide array membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., TBS with 5% non-fat dry milk or 3% BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The array is incubated with the primary antibody at a predetermined optimal concentration (typically 1-2 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: The array is washed three times for 5 minutes each with a wash buffer (e.g., TBST: TBS with 0.05% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The array is incubated with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: The array is washed again three times for 5 minutes each with wash buffer.
-
Detection: For HRP-conjugated secondary antibodies, the signal is developed using an enhanced chemiluminescence (ECL) substrate and imaged. For fluorescently-conjugated antibodies, the array is scanned using a suitable fluorescence imager.
-
Analysis: The signal intensity for each peptide spot is quantified, and specificity is determined by comparing the signal from the target peptide to signals from off-target peptides.
Chromatin Immunoprecipitation (ChIP)
ChIP is the gold-standard technique for mapping the genomic location of histone modifications.
Methodology:
-
Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with the PTM-specific antibody (typically 2-5 µg) overnight at 4°C. A negative control with a non-specific IgG antibody should be included.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washing: The beads are washed with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C for several hours in the presence of a high salt concentration.
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or a column-based method.
-
Analysis: The enriched DNA can be analyzed by qPCR to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Western Blotting (WB)
Western blotting is used to confirm the antibody's ability to recognize the target modification on the full-length histone protein.
Methodology:
-
Sample Preparation: Histones are extracted from cells, typically using an acid extraction protocol.
-
SDS-PAGE: The histone extracts are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (typically at a 1:1000 to 1:5000 dilution) overnight at 4°C.
-
Washing: The membrane is washed three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again three times for 5 minutes each with TBST.
-
Detection: The signal is detected using an ECL substrate and an imaging system.
Visualizing Experimental Workflows
To further clarify the experimental processes involved in antibody validation, the following diagrams, generated using Graphviz, illustrate the key workflows.
Conclusion
The selection of a high-quality, specific antibody is a cornerstone of reliable epigenetic research. While the data presented here offers a comparative overview, it is crucial for researchers to perform in-house validation for each new lot of antibody to ensure optimal performance in their specific experimental context. By combining the information in this guide with rigorous internal quality control, researchers can confidently navigate the complex landscape of histone PTM antibodies and generate high-quality, reproducible data.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biocompare.com [biocompare.com]
Safety Operating Guide
Proper Disposal of Histone H3 (1-34): A Guide for Laboratory Professionals
Researchers and scientists handling Histone H3 (1-34) must adhere to proper disposal procedures to ensure laboratory safety and regulatory compliance. While this peptide, derived from human histone isotype 3.1, is not classified as a hazardous substance, responsible disposal is a critical component of good laboratory practice.[1] This guide provides a clear, step-by-step process for the safe disposal of Histone H3 (1-34) in a laboratory setting.
Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle Histone H3 (1-34) in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE), such as gloves and lab coats, and ensuring adequate ventilation to minimize exposure.
Quantitative Data Summary
The following table summarizes the key chemical properties of Histone H3 (1-34) relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C144H260N54O44 | [2] |
| Molecular Weight | 3451.98 g/mol | [2] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C to -80°C | |
| Hazard Classification | Not considered hazardous |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the proper disposal of unused or waste Histone H3 (1-34).
1. Inactivation of Biological Activity:
While Histone H3 (1-34) itself is not hazardous, it is a biologically active peptide that serves as a substrate for enzymes like methyltransferases and demethylases. To eliminate any potential biological effects, it is prudent to inactivate the peptide before disposal.
-
Method: Treat the Histone H3 (1-34) solution with a 10% bleach solution (final concentration) for a minimum of 30 minutes. Alternatively, autoclaving the solution at 121°C for 20 minutes is also an effective method of inactivation.
2. pH Neutralization:
If any acidic or basic solutions were used to dissolve the peptide, neutralize the waste solution to a pH between 6.0 and 8.0. Use standard laboratory neutralizers such as sodium bicarbonate for acidic solutions and a mild acid for basic solutions.
3. Disposal:
Following inactivation and neutralization, the waste can be disposed of in accordance with local environmental legislation and institutional guidelines.
-
Aqueous Waste: The inactivated and neutralized solution can typically be poured down the drain with copious amounts of water, provided this is in compliance with local sewage disposal regulations.
-
Solid Waste: If the peptide is in a solid form, dissolve it in a suitable solvent, inactivate it as described above, and then dispose of it as aqueous waste. Alternatively, small quantities of the solid peptide can be disposed of in the regular laboratory trash, provided it is securely contained.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, and gloves, that have come into contact with Histone H3 (1-34) should be collected in a designated waste container and disposed of according to standard laboratory procedures for non-hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Histone H3 (1-34).
Caption: Workflow for the safe disposal of Histone H3 (1-34).
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Histone H3 (1-34), fostering a secure research environment and maintaining compliance with all applicable regulations.
References
Personal protective equipment for handling Histone H3 (1-34)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Histone H3 (1-34). Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
While Histone H3 (1-34) is not classified as a hazardous substance, observing standard laboratory safety protocols is imperative.[1][2][3][4] The following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the peptide. Nitrile is recommended for its chemical resistance. |
| Respiratory Protection | Dust mask | Not generally required for handling small quantities. Use a dust mask when weighing large quantities or if there is a risk of generating dust to minimize inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of Histone H3 (1-34) is essential for experimental accuracy and personal safety.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage.
-
Storage of Lyophilized Peptide: Store the lyophilized peptide in a cool, dry, and dark place. For long-term storage, -20°C is recommended, though some sources suggest -80°C for optimal stability. Allow the container to equilibrate to room temperature before opening to prevent moisture absorption.
2. Reconstitution:
-
Preparation: Before handling, ensure the work area is clean and all required PPE is worn. Weighing of the powdered peptide should be performed in an area with minimal air currents to avoid dust generation.
-
Solubilization: The choice of solvent depends on the peptide's properties. For many peptides, sterile, purified water or a buffer solution is suitable. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by careful dilution. Add the solvent to the vial and gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking.
-
Storage of Reconstituted Peptide: For short-term use, reconstituted peptides can be stored at 2°C to 8°C. For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Experimental Use:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
Disposal Plan
Proper disposal of Histone H3 (1-34) and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All materials that have come into contact with the peptide, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of peptides down the drain or in the regular trash.
-
Institutional Guidance: Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. They can provide guidance based on the facility's waste streams and disposal procedures. In many cases, incineration by a licensed facility is the recommended method for the complete destruction of peptide compounds.
Quantitative Data Summary
| Parameter | Condition | Duration/Value |
| Storage of Lyophilized Peptide | Long-term | -20°C to -80°C |
| Short-term | 4°C or colder | |
| Storage of Reconstituted Peptide | Long-term | -20°C to -80°C |
| Short-term | 2°C to 8°C |
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
